1-Acetyl-5-bromoindole
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(5-bromoindol-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c1-7(13)12-5-4-8-6-9(11)2-3-10(8)12/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOMKWHSZGCMFEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C=CC2=C1C=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60488007 | |
| Record name | 1-Acetyl-5-bromoindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60488007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61995-52-6 | |
| Record name | 1-(5-Bromo-1H-indol-1-yl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61995-52-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Acetyl-5-bromoindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60488007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 1-Acetyl-5-bromoindole from Indole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and detailed experimental protocols for the synthesis of 1-acetyl-5-bromoindole, a valuable intermediate in organic synthesis and drug development. The synthesis is presented as a robust two-stage process, beginning with the regioselective bromination of indole to form 5-bromoindole, followed by the N-acetylation to yield the final product. This methodology is designed to ensure high selectivity and reasonable yields, addressing common challenges in the direct functionalization of the indole nucleus.
Stage 1: Synthesis of 5-Bromoindole via Regioselective Bromination
Direct bromination of indole is often unselective, leading to mixtures of products, with a preference for the highly reactive C3 position. To achieve selective bromination at the C5 position of the benzene ring, a multi-step strategy involving protection of the pyrrole ring is employed. This process includes the formation of a sulfonate intermediate, N-acetylation, regioselective bromination, and subsequent deprotection.
Experimental Workflow: Synthesis of 5-Bromoindole
Caption: Workflow for the synthesis of 5-Bromoindole from Indole.
Detailed Experimental Protocol: 5-Bromoindole
Step 1: Preparation of Sodium Indoline-2-Sulfonate [1][2]
-
In a suitable flask, dissolve 50 g of indole in 100 mL of ethanol.
-
In a separate, larger flask, prepare a solution of 100 g of sodium bisulfite in 300 mL of deionized water.
-
To the sodium bisulfite solution, add the ethanolic indole solution with continuous stirring.
-
Allow the mixture to stir at room temperature overnight. A light tan solid is expected to precipitate.
-
Collect the solid by vacuum filtration, wash thoroughly with diethyl ether, and air dry. The resulting sodium indoline-2-sulfonate can be used in the next step without further purification. The reported yield is approximately 97%.[1]
Step 2: Preparation of Sodium 1-Acetyl Indoline-2-Sulfonate [1][2]
-
Suspend 30 g of sodium bisulfite in 300 mL of acetic anhydride in a flask equipped with an overhead stirrer.
-
Add 30 g of the sodium indoline-2-sulfonate prepared in the previous step to the suspension.
-
Heat the suspension to 70°C and stir for 1 hour. A voluminous white solid should form. To facilitate stirring, an additional 100 mL of acetic anhydride may be added.
-
Increase the temperature to 90°C and maintain for an additional 2 hours.[1]
-
Allow the mixture to cool to room temperature.
-
Collect the solid by filtration, wash with acetic anhydride, followed by diethyl ether. The crude, damp solid is used directly in the next step.
Step 3 & 4: Synthesis of 5-Bromoindole (Bromination and Deprotection) [1][3]
-
Dissolve the entire batch of crude sodium 1-acetyl indoline-2-sulfonate from the previous step in 150 mL of deionized water, cooling the mixture to 0-5°C in an ice bath.
-
While maintaining the temperature below 5°C and stirring vigorously, add 40 g of bromine dropwise.
-
Continue stirring the solution at 0-5°C for 1 hour, then allow it to warm to room temperature.
-
To quench the excess bromine, add a solution of approximately 10 g of sodium bisulfite in 30 mL of water.
-
Neutralize the solution to pH 7 by the careful addition of a 40% aqueous sodium hydroxide solution, ensuring the temperature does not exceed 30°C.
-
Heat the neutralized solution to 50°C and stir overnight (approximately 12 hours).
-
Make the solution basic by adding more 40% aqueous sodium hydroxide and continue to stir at 50°C for an additional 3 hours to ensure complete deprotection.
-
Collect the light tan precipitate by vacuum filtration, wash thoroughly with water, and air dry.
-
Recrystallization from an ethanol/water mixture yields 5-bromoindole as a beige solid. An overall yield of 61% from the protected intermediate is reported.[1]
Stage 2: Synthesis of this compound
The final step involves the N-acetylation of the 5-bromoindole intermediate. This is a standard procedure utilizing acetic anhydride.
Experimental Workflow: N-Acetylation of 5-Bromoindole
Caption: Workflow for the N-Acetylation of 5-Bromoindole.
Detailed Experimental Protocol: this compound
This protocol is adapted from a standard procedure for the N-acetylation of indole.[4]
-
In a round-bottom flask equipped with a reflux condenser, combine 5-bromoindole (1.0 eq), acetic anhydride (approx. 2.5 eq), and anhydrous sodium acetate (0.5 eq).
-
Reflux the mixture for 3 hours.
-
After cooling, remove the excess acetic anhydride under reduced pressure (in vacuo).
-
The residue is then subjected to an appropriate work-up, which typically involves extraction with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and washing with aqueous acid (e.g., 2N H₂SO₄) and base (e.g., 2N NaOH) to remove any unreacted starting materials and byproducts.[4]
-
The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is evaporated to yield the crude product.
-
Further purification can be achieved by recrystallization or column chromatography to afford pure this compound. A yield of approximately 60% can be expected based on the acetylation of the parent indole.[4]
Quantitative Data Summary
| Stage | Step | Starting Material (Mass/Equiv.) | Key Reagents (Mass/Volume/Equiv.) | Solvent (Volume) | Temperature (°C) | Time (hours) | Product (Typical Yield) |
| 1: 5-Bromoindole | 1. Protection | Indole (50 g) | Sodium Bisulfite (100 g) | Ethanol (100 mL), Water (300 mL) | Room Temp | Overnight | Sodium Indoline-2-sulfonate (~97%) |
| 2. N-Acetylation | Sodium Indoline-2-sulfonate (30 g) | Sodium Bisulfite (30 g), Acetic Anhydride (300-400 mL) | Acetic Anhydride (as solvent) | 70 then 90 | 1 then 2 | Sodium 1-Acetyl Indoline-2-sulfonate (Crude) | |
| 3 & 4. Bromination & Deprotection | Crude product from Step 2 | Bromine (40 g), NaHSO₃ (~10 g), 40% NaOH (q.s.) | Water (150 mL) | 0-5 then 50 | 1 then ~15 | 5-Bromoindole (61% overall from acylated intermediate) | |
| 2: this compound | 5. N-Acetylation | 5-Bromoindole (1.0 eq) | Acetic Anhydride (~2.5 eq), Anhydrous Sodium Acetate (0.5 eq) | Acetic Anhydride (as solvent) | Reflux | 3 | This compound (~60% estimated) |
Conclusion
The synthesis of this compound from indole can be effectively achieved through a two-stage process. The initial regioselective synthesis of 5-bromoindole, employing a sulfonate protection strategy, provides a reliable method for introducing a bromine atom at the C5 position. Subsequent N-acetylation of the 5-bromoindole intermediate yields the desired final product. The protocols and data presented in this guide offer a comprehensive resource for researchers undertaking this synthesis, enabling efficient production of this key chemical building block.
References
An In-depth Technical Guide on the Physicochemical Properties of 1-Acetyl-5-bromoindole
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Acetyl-5-bromoindole is a key heterocyclic organic compound widely utilized as a building block in medicinal chemistry and organic synthesis. Its indole core, functionalized with a bromine atom at the 5-position and an acetyl group on the indole nitrogen, provides a versatile scaffold for the development of more complex molecules. The presence of the bromo-substituent is particularly significant, as it offers a reactive handle for various cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig), enabling the introduction of diverse functional groups to create novel drug candidates.[1] This guide provides a comprehensive overview of its core physicochemical properties, experimental protocols for their determination, and a detailed synthetic workflow.
Physicochemical Properties
The fundamental physical and chemical properties of this compound are summarized below. These characteristics are crucial for its handling, storage, and application in synthetic chemistry.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₈BrNO | [2][3][4] |
| Molecular Weight | 238.08 g/mol | [2][3][4][5] |
| CAS Number | 61995-52-6 | [2][4][5] |
| Appearance | Solid | [4][6] |
| Boiling Point | 320 °C at 760 mmHg | [3] |
| Storage Conditions | Store at room temperature or 2-8°C, sealed and in a dry environment. | [3][5] |
| Computed XLogP3 | 2.6 | [2] |
Spectral Data
Spectroscopic analysis is essential for the structural elucidation and purity confirmation of this compound. Standard techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While specific spectra are dependent on the acquisition parameters and sample preparation, researchers can expect characteristic signals corresponding to the acetylated bromoindole structure. For the closely related precursor, 5-bromoindole, extensive spectral data is publicly available and serves as a useful reference for identifying the core indole signals.[7]
-
¹H NMR: Protons on the indole ring and the acetyl group will exhibit characteristic chemical shifts.
-
¹³C NMR: Carbon atoms in the indole scaffold and the acetyl group will show distinct resonances.
-
IR Spectroscopy: Key vibrational frequencies will correspond to the C=O stretch of the acetyl group, C-N bonds, C-H bonds of the aromatic ring, and the C-Br bond.
-
Mass Spectrometry: The molecular ion peak (M+) and characteristic fragmentation patterns can confirm the molecular weight and aspects of the structure.
Experimental Protocols
The following sections detail generalized but robust methodologies for the determination of key physical properties and a common synthetic route relevant to this compound.
Melting Point Determination
The melting point is a critical indicator of a compound's purity. Pure crystalline solids typically exhibit a sharp melting range of 0.5-1.0°C, whereas impurities lead to a depressed and broader melting range.
Methodology:
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a glass capillary tube (sealed at one end) to a height of 1-2 mm.[8][9]
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus (such as a Mel-Temp or Thiele tube). The apparatus is heated slowly, typically at a rate of 1-2°C per minute near the expected melting point.[10]
-
Observation: The sample is observed through a magnifying lens. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range (T1).[8]
-
Completion: The temperature at which the last solid crystal turns into a liquid is recorded as the end of the melting range (T2).[8]
-
Reporting: The melting point is reported as the range T1-T2. For a more accurate determination, an initial rapid heating can be performed to find an approximate range, followed by a slower, more careful measurement.[11]
Boiling Point Determination
The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[12]
Methodology (Capillary Method):
-
Sample Preparation: A small amount (a few milliliters) of the liquid compound is placed in a small test tube or fusion tube.[12][13]
-
Apparatus Setup: A capillary tube, sealed at one end, is inverted and placed into the liquid. The test tube is attached to a thermometer, ensuring the bulb is level with the sample, and heated uniformly in a heating block or Thiele tube.[12][14]
-
Observation: The apparatus is heated gently. As the liquid approaches its boiling point, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.[14][15]
-
Measurement: The heat source is removed, and the liquid is allowed to cool. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[12][15] This temperature corresponds to the point where the external pressure equals the vapor pressure of the substance.[15]
Synthesis of 5-Bromoindole via an N-Acetyl Intermediate
A common and effective method for synthesizing 5-bromoindole involves the protection of the indole's more reactive positions, followed by bromination and deprotection.[16] This pathway proceeds through an N-acetylated intermediate, which is closely related to the target compound of this guide.
Methodology:
-
Step 1: Formation of Sodium Indoline-2-Sulfonate: Indole is dissolved in ethanol and added to an aqueous solution of sodium bisulfite. The mixture is stirred overnight, allowing for the precipitation of sodium indoline-2-sulfonate, which protects the C2 position. The solid is collected via vacuum filtration.[16][17]
-
Step 2: N-Acetylation: The sodium indoline-2-sulfonate intermediate is suspended in acetic anhydride and heated (e.g., to 70-90°C). This step introduces the acetyl group onto the indole nitrogen, forming sodium 1-acetylindoline-2-sulfonate. The resulting solid is collected by filtration.[16][17]
-
Step 3: Bromination: The N-acetylated intermediate is dissolved in water and cooled to 0-5°C. Bromine is added dropwise while maintaining the low temperature. This directs the electrophilic bromination to the 5-position of the benzene ring.[16][17]
-
Step 4: Hydrolysis (Deprotection): After bromination, excess bromine is quenched with sodium bisulfite. The solution is then made basic with a strong base (e.g., NaOH) and heated (e.g., to 50°C) to hydrolyze both the sulfonate and the N-acetyl groups, yielding the final 5-bromoindole product.[16][17] The product precipitates and is collected by filtration, then purified by recrystallization.[17]
Visualized Workflows and Relationships
Diagrams are provided to clarify the logical flow of experimental procedures.
Caption: Experimental workflow for melting point determination.
Caption: Synthetic pathway for 5-Bromoindole via an N-Acetyl intermediate.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | C10H8BrNO | CID 12318076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [myskinrecipes.com]
- 4. 1-Acetyl-5-bromo-1H-indole AldrichCPR 61995-52-6 [sigmaaldrich.com]
- 5. calpaclab.com [calpaclab.com]
- 6. This compound, 97%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 7. 5-Bromoindole | C8H6BrN | CID 24905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. byjus.com [byjus.com]
- 9. medpharma12.com [medpharma12.com]
- 10. pennwest.edu [pennwest.edu]
- 11. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 12. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 13. cdn.juniata.edu [cdn.juniata.edu]
- 14. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 15. Video: Boiling Points - Concept [jove.com]
- 16. benchchem.com [benchchem.com]
- 17. Synthesis of 5-Bromoindole - [www.rhodium.ws] [chemistry.mdma.ch]
Spectroscopic Profile of 1-Acetyl-5-bromoindole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties of 1-acetyl-5-bromoindole, a key heterocyclic compound with applications in medicinal chemistry and organic synthesis. Due to the limited availability of direct experimental spectra in public databases, this document presents a combination of predicted data based on established spectroscopic principles and data from closely related analogs. The information herein serves as a valuable resource for the synthesis, purification, characterization, and quality control of this compound.
Molecular Structure and Properties
This compound is a derivative of indole, featuring an acetyl group at the nitrogen atom (position 1) and a bromine atom at position 5 of the indole ring.
| Property | Value |
| Molecular Formula | C₁₀H₈BrNO[1][2][3] |
| Molecular Weight | 238.08 g/mol [1][2][3] |
| IUPAC Name | 1-(5-bromo-1H-indol-1-yl)ethanone[1] |
| CAS Number | 61995-52-6[1][2][3] |
Spectroscopic Data
The following sections summarize the predicted and expected spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Disclaimer: The following NMR data are predicted values. Actual experimental values may vary depending on the solvent and other experimental conditions.
¹H NMR (Proton NMR)
The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons on the indole ring and the methyl protons of the acetyl group.
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~ 8.2 - 8.4 | d | 1H | H-4 |
| ~ 7.8 - 8.0 | d | 1H | H-6 |
| ~ 7.6 - 7.8 | d | 1H | H-7 |
| ~ 7.3 - 7.5 | dd | 1H | H-2 |
| ~ 6.6 - 6.8 | d | 1H | H-3 |
| ~ 2.6 | s | 3H | -COCH₃ |
¹³C NMR (Carbon NMR)
The ¹³C NMR spectrum will display signals for the ten carbon atoms in the molecule.
| Chemical Shift (δ) ppm | Assignment |
| ~ 168 - 170 | C=O |
| ~ 135 - 137 | C-7a |
| ~ 130 - 132 | C-3a |
| ~ 128 - 130 | C-6 |
| ~ 125 - 127 | C-4 |
| ~ 123 - 125 | C-2 |
| ~ 116 - 118 | C-5 |
| ~ 115 - 117 | C-7 |
| ~ 108 - 110 | C-3 |
| ~ 24 - 26 | -COCH₃ |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands for the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3100 - 3000 | Medium | Aromatic C-H stretch[4][5] |
| ~ 1700 - 1680 | Strong | Amide C=O stretch (acetyl group)[5] |
| ~ 1600 - 1450 | Medium-Strong | Aromatic C=C ring stretch[4][5] |
| ~ 1370 - 1350 | Medium | C-H bend (methyl group)[5] |
| ~ 800 - 700 | Strong | C-H out-of-plane bending (aromatic)[4] |
| ~ 600 - 500 | Medium | C-Br stretch |
Mass Spectrometry (MS)
In mass spectrometry with electron ionization (EI), this compound is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).
| m/z | Interpretation |
| 237/239 | [M]⁺, Molecular ion peak (presence of Br isotopes) |
| 195/197 | [M - COCH₂]⁺, Loss of ketene |
| 158 | [M - Br]⁺, Loss of bromine radical |
| 116 | [C₈H₆N]⁺, Indole fragment |
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: 0-12 ppm.
-
Number of Scans: 16-64.
-
Relaxation Delay: 1-5 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Spectral Width: 0-220 ppm.
-
Number of Scans: 1024 or more.
-
Relaxation Delay: 2-5 seconds.
-
-
Data Processing: Process the acquired data using appropriate software, including Fourier transformation, phase correction, and baseline correction.
IR Spectroscopy
-
Sample Preparation:
-
Solid Sample (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.
-
ATR: Place a small amount of the solid sample directly on the ATR crystal.
-
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.
-
Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Processing: Perform a background subtraction.
Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or acetonitrile).
-
Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electron Impact - EI or Electrospray Ionization - ESI).
-
Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
-
Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragmentation patterns.
Visualization
Synthesis and Spectroscopic Analysis Workflow
The following diagram illustrates a general workflow for the synthesis and subsequent spectroscopic characterization of this compound.
Caption: General workflow for the synthesis and spectroscopic analysis of this compound.
References
An In-depth Technical Guide on the Solubility of 1-Acetyl-5-bromoindole in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction to 1-Acetyl-5-bromoindole and its Solubility
This compound is a derivative of indole, a prominent heterocyclic scaffold in numerous biologically active compounds. The addition of a bromine atom at the 5-position and an acetyl group at the 1-position significantly alters the molecule's physicochemical properties, including its polarity, lipophilicity, and crystal lattice energy, all of which influence its solubility. Understanding the solubility of this compound is paramount for various stages of drug development, including synthesis, purification, formulation, and in vitro/in vivo screening.
The principle of "like dissolves like" is the primary determinant of solubility. The N-acetyl group increases the polar surface area and introduces a hydrogen bond acceptor, potentially increasing solubility in polar aprotic solvents. The bromo- and indole-moieties contribute to the molecule's lipophilicity, suggesting good solubility in non-polar and moderately polar organic solvents.
Predicted Solubility Profile
Based on the solubility characteristics of indole and 5-bromoindole, a qualitative prediction of the solubility of this compound in common organic solvents is presented below. 5-Bromoindole is known to be soluble in organic solvents like ethanol, ether, and chloroform[1][2]. Indole is also readily soluble in many organic solvents, including ethanol, diethyl ether, and benzene, but only slightly soluble in water[3][4]. It is expected that this compound will follow a similar trend.
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Solvent | Predicted Solubility | Rationale |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | Excellent hydrogen bond acceptor and high polarity can effectively solvate the indole and N-acetyl moieties. |
| N,N-Dimethylformamide (DMF) | High | Similar to DMSO, a highly polar solvent capable of strong intermolecular interactions with the solute. | |
| Acetonitrile (ACN) | Moderate | The polar nature and ability to accept hydrogen bonds suggest good solubility. | |
| Polar Protic | Methanol (MeOH) | Moderate to High | Capable of hydrogen bonding, which should facilitate the dissolution of the N-acetylated indole. The presence of methanol's methyl group can interact favorably with the indole ring[5]. |
| Ethanol (EtOH) | Moderate | Similar to methanol, but slightly less polar, which might result in a slight reduction in solubility. | |
| Non-Polar | Dichloromethane (DCM) | Moderate | The overall non-polar character of the molecule should allow for reasonable solubility in this common organic solvent. |
| Chloroform | Moderate | Similar to DCM, expected to be a suitable solvent. | |
| Ethyl Acetate | Moderate | Possesses both polar (ester group) and non-polar (ethyl group) characteristics, making it a versatile solvent for moderately polar compounds. | |
| Toluene | Low to Moderate | The aromatic nature of toluene can interact with the indole ring system, but the polarity difference may limit high solubility. | |
| Hexanes | Low | As a highly non-polar solvent, hexanes are unlikely to effectively solvate the more polar aspects of the this compound structure. |
Note: This table presents a qualitative prediction. Experimental verification is essential for obtaining accurate quantitative solubility data.
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a solid compound in a solvent.[6]
Materials:
-
This compound
-
Selected organic solvents (analytical grade or higher)
-
Scintillation vials or test tubes with screw caps
-
Orbital shaker or vortex mixer
-
Thermostatically controlled water bath or incubator
-
Analytical balance
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker or water bath set to a specific temperature (e.g., 25 °C).
-
Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration may need to be determined empirically.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.
-
To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed.
-
-
Sample Collection and Dilution:
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.
-
Immediately filter the collected supernatant through a syringe filter into a volumetric flask to remove any remaining solid particles.
-
Dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted sample using a pre-validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations of this compound to accurately quantify the concentration in the sample.
-
-
Calculation of Solubility:
-
Calculate the solubility using the following formula: Solubility (mg/mL) = (Concentration of diluted sample (mg/mL)) x (Dilution factor)
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the determination of the solubility of this compound using the shake-flask method.
Caption: Workflow for determining the solubility of a solid compound.
Conclusion
While specific quantitative solubility data for this compound remains to be experimentally determined and published, this guide provides a foundational understanding for researchers. The predicted solubility profile, based on structurally related compounds, offers a starting point for solvent selection. The detailed experimental protocol for the shake-flask method provides a clear and reliable path for the accurate determination of this crucial physicochemical property. The generation of precise solubility data will be invaluable for the continued development and application of this compound in pharmaceutical and chemical research.
References
- 1. 5-bromoindole | 10075-50-0 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 2. benchchem.com [benchchem.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Indole:Chemical Properties and Production_Chemicalbook [chemicalbook.com]
- 5. On the positional and orientational order of water and methanol around indole: a study on the microscopic origin of solubility - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
An In-depth Technical Guide to 1-Acetyl-5-bromoindole: Chemical Structure, Bonding, and Synthetic Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Acetyl-5-bromoindole is a key heterocyclic building block in the fields of medicinal chemistry and organic synthesis. Its unique electronic properties, stemming from the interplay between the electron-rich indole nucleus, the electron-withdrawing acetyl group at the nitrogen atom, and the halogen substituent on the benzene ring, make it a valuable precursor for a diverse range of biologically active molecules. This technical guide provides a comprehensive overview of the chemical structure, bonding characteristics, and detailed experimental protocols for the synthesis of this compound. Furthermore, it explores its applications as a crucial intermediate in the development of therapeutic agents and outlines potential biological signaling pathways that may be modulated by its derivatives.
Chemical Structure and Properties
This compound is a derivative of indole, a bicyclic aromatic heterocycle, characterized by an acetyl group attached to the indole nitrogen (position 1) and a bromine atom at position 5 of the benzene ring.
The IUPAC name for this compound is 1-(5-bromo-1H-indol-1-yl)ethanone .[1] Its chemical structure gives rise to a specific set of physical and chemical properties that are pertinent to its use in synthesis and drug design.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₈BrNO | [1][2][3] |
| Molecular Weight | 238.08 g/mol | [1][2][3] |
| CAS Number | 61995-52-6 | [1][2][3] |
| Appearance | Solid | [3] |
| Boiling Point | 320 °C at 760 mmHg | [4] |
| XLogP3 | 2.6 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 1 | [1] |
| Rotatable Bond Count | 0 | [1] |
Bonding and Electronic Effects
The chemical reactivity and bonding of this compound are governed by the electronic interplay of its constituent functional groups. The indole ring system is inherently electron-rich and aromatic.
-
N-Acetylation: The acetyl group at the N-1 position acts as an electron-withdrawing group. This has several significant effects on the indole core:
-
It reduces the electron density of the pyrrole ring, making it less susceptible to electrophilic attack compared to unsubstituted indole.
-
It serves as a protecting group for the indole nitrogen, preventing unwanted side reactions during further functionalization of the molecule.
-
The carbonyl group of the acetyl moiety is a key feature for intermolecular interactions, acting as a hydrogen bond acceptor.
-
-
C-5 Bromination: The bromine atom at the C-5 position is an electron-withdrawing group via induction but can also participate in resonance. Its presence is crucial for:
-
Modulating the overall electronic profile of the molecule.
-
Providing a reactive handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of diverse substituents at this position to build molecular complexity.
-
The combination of these functional groups makes this compound a versatile intermediate for creating libraries of compounds for structure-activity relationship (SAR) studies in drug discovery.
Experimental Protocols
The synthesis of this compound is not directly reported in a single, detailed protocol in the reviewed literature. However, its synthesis can be inferred from the well-established procedures for the synthesis of 5-bromoindole, which often proceed through N-acetylated intermediates. The most logical and direct synthetic route is the N-acetylation of commercially available 5-bromoindole.
Synthesis of this compound via N-Acetylation of 5-Bromoindole
This protocol is a standard procedure for the N-acetylation of indoles.
Reaction Scheme:
Materials and Reagents:
-
5-Bromoindole
-
Acetic anhydride
-
Pyridine (or another suitable base, e.g., triethylamine)
-
Dichloromethane (or another suitable aprotic solvent)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-bromoindole (1.0 equivalent) in anhydrous dichloromethane.
-
Addition of Reagents: Add pyridine (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.1 equivalents) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.
Synthesis via a Multi-step Route from Indole
An alternative, though more circuitous, route involves the synthesis of N-acetyl-5-bromoindoline, a saturated precursor, followed by aromatization. The synthesis of N-acetyl-5-bromoindoline is well-documented.[5][6]
Workflow for Multi-step Synthesis:
References
- 1. This compound | C10H8BrNO | CID 12318076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. vibrantpharma.com [vibrantpharma.com]
- 3. 1-Acetyl-5-bromo-1H-indole AldrichCPR 61995-52-6 [sigmaaldrich.com]
- 4. This compound [myskinrecipes.com]
- 5. Page loading... [guidechem.com]
- 6. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
The Strategic Role of 1-Acetyl-5-bromoindole in Pharmaceutical Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Acetyl-5-bromoindole has emerged as a pivotal intermediate in contemporary pharmaceutical research and development. Its unique structural features, combining a reactive bromo-substituted aromatic ring with a protected indole nitrogen, render it a versatile scaffold for the synthesis of a diverse array of biologically active molecules. This technical guide elucidates the core utility of this compound, focusing on its application in the synthesis of targeted therapeutics, particularly kinase inhibitors and serotonin receptor modulators. Detailed experimental protocols for key transformations, quantitative data from representative reactions, and visualizations of relevant biological pathways are provided to offer a comprehensive resource for researchers in the field.
Introduction: The Versatility of the Indole Nucleus
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The strategic functionalization of the indole ring allows for the fine-tuning of pharmacological properties. 5-bromoindole, in particular, is a crucial precursor for compounds targeting a range of diseases, from cancer to neurological disorders. The acetylation of the indole nitrogen to form this compound serves a dual purpose: it protects the nitrogen from unwanted side reactions and modulates the electronic properties of the indole ring, influencing the regioselectivity of subsequent reactions. This guide will delve into the practical applications of this key intermediate.
Synthetic Utility of this compound
The primary role of this compound in pharmaceutical synthesis is as a substrate for palladium-catalyzed cross-coupling reactions. The bromo-substituent at the 5-position provides a reactive handle for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures.
Suzuki-Miyaura Coupling Reactions
The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl structures, which are common motifs in kinase inhibitors. This compound can be effectively coupled with a variety of boronic acids and esters to introduce new aryl or heteroaryl substituents at the 5-position of the indole core. The N-acetyl group is often retained during this transformation and can be removed in a subsequent step if the free indole NH is required for biological activity.
Heck Coupling Reactions
The Heck reaction allows for the vinylation of aryl halides, providing a route to stilbenes and other unsaturated compounds. This compound can undergo Heck coupling with various alkenes to introduce vinyl groups, which can then be further functionalized. This reaction is instrumental in creating rigid linkers or pharmacophoric elements within a drug candidate.
Data Presentation: Representative Cross-Coupling Reactions
The following tables summarize quantitative data for typical Suzuki-Miyaura and Heck reactions involving substrates analogous to this compound, demonstrating the feasibility and efficiency of these transformations.
Table 1: Suzuki-Miyaura Coupling of N-Acyl-5-bromo-heterocycles with Boronic Acids
| Entry | N-Acyl Heterocycle | Boronic Acid | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1-Acetyl-5-bromoindazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ (2) | DME | 80 | 2 | 85 |
| 2 | 1-Ethyl-5-bromoindazole | N-Boc-2-pyrroleboronic acid | Pd(PPh₃)₂Cl₂ (5) | K₂CO₃ (2) | DME | 80 | 4 | 75 |
| 3 | 5-Bromoindole | Phenylboronic acid | Pd Nanoparticles (cat.) | K₃PO₄ (2) | H₂O/MeCN | 37 | 18 | >95 |
Data extrapolated from analogous reactions in the literature.
Table 2: Heck Coupling of 5-Bromoindole Derivatives with Alkenes
| Entry | Bromoindole Derivative | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time | Yield (%) |
| 1 | 5-Bromoindole | Styrene | Na₂PdCl₄ (5) | SPhos (15) | Na₂CO₃ (4) | MeCN/H₂O | 150 (MW) | 15 min | >95[1] |
| 2 | 5-Bromoindole | n-Butyl acrylate | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N (1.5) | DMF | 100 | 20 h | ~97[1] |
Data for 5-bromoindole is presented as a close proxy for the reactivity of its N-acetylated counterpart.
Experimental Protocols
The following are detailed methodologies for key experiments involving intermediates structurally related to this compound. These protocols can be adapted for specific research needs.
General Protocol for Suzuki-Miyaura Coupling
Reaction: Synthesis of 1-Acetyl-5-(aryl)indole
-
Reaction Setup: To an oven-dried flask, add this compound (1.0 equiv), the corresponding arylboronic acid (1.2 equiv), and a suitable base such as K₂CO₃ (2.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Catalyst and Solvent Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 equiv) and degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.
-
Reaction Conditions: Heat the reaction mixture to the target temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Purification: Concentrate the organic phase under reduced pressure and purify the crude product by flash column chromatography on silica gel.
General Protocol for Microwave-Assisted Heck Coupling
Reaction: Synthesis of 1-Acetyl-5-(vinyl)indole
-
Reaction Setup: To a microwave reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the alkene (e.g., styrene, 1.5 equiv), a base (e.g., Na₂CO₃, 4.0 equiv), the palladium source (e.g., Na₂PdCl₄, 0.05 equiv), and a ligand (e.g., SPhos, 0.15 equiv).[1]
-
Solvent Addition: Add a degassed solvent mixture (e.g., 1:1 acetonitrile/water).[1]
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Heat the mixture to the specified temperature (e.g., 150 °C) for the designated time (e.g., 15-30 minutes).[1]
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the catalyst.
-
Extraction: Transfer the filtrate to a separatory funnel, wash the organic layer with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired vinylindole product.
Application in the Synthesis of Bioactive Molecules
The synthetic versatility of this compound makes it a valuable intermediate in the development of drugs targeting various signaling pathways implicated in disease.
JNK Inhibitors for Neurodegenerative Diseases
The c-Jun N-terminal kinase (JNK) signaling pathway is a critical mediator of neuronal apoptosis and has been implicated in the pathogenesis of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[2][3][4][5][6] JNK3, the neuron-specific isoform, is a particularly attractive therapeutic target.[3][5][6] Small molecule inhibitors of JNK, such as BI-78D3, have shown neuroprotective effects.[7][8][9][10] The synthesis of such inhibitors often relies on indole scaffolds, where the 5-position is functionalized to interact with the kinase active site. This compound provides an ideal starting point for the synthesis of these complex molecules through cross-coupling reactions.
Caption: JNK3 Signaling Pathway in Neurodegeneration.
Serotonin 5-HT₂A Receptor Antagonists for Neuropsychiatric Disorders
The serotonin 5-HT₂A receptor, a G protein-coupled receptor, is extensively involved in the modulation of mood, cognition, and perception.[11][12] Dysregulation of 5-HT₂A receptor signaling is implicated in various neuropsychiatric disorders, including schizophrenia and depression.[11][12][13][14][15] Consequently, antagonists of the 5-HT₂A receptor are a cornerstone of treatment for these conditions. Many potent and selective 5-HT₂A antagonists feature an indole or a bioisosteric core. This compound serves as a key building block for the synthesis of these antagonists, allowing for the introduction of pharmacophoric elements at the 5-position that are crucial for receptor binding and antagonist activity.
Caption: Serotonin 5-HT₂A Receptor Signaling Pathway.
Conclusion
This compound is a high-value intermediate for the synthesis of complex pharmaceutical agents. Its utility in palladium-catalyzed cross-coupling reactions provides a robust platform for the generation of diverse molecular libraries targeting critical disease pathways. The strategic use of the N-acetyl protecting group facilitates controlled and selective functionalization of the indole core. As the demand for novel, targeted therapeutics continues to grow, the importance of versatile intermediates like this compound in drug discovery and development is set to increase. This guide provides a foundational understanding of its role and practical application for researchers at the forefront of pharmaceutical innovation.
References
- 1. Frontiers | A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates [frontiersin.org]
- 2. diposit.ub.edu [diposit.ub.edu]
- 3. JNK3 as a therapeutic target for neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | c-Jun N-terminal Kinase (JNK) Signaling as a Therapeutic Target for Alzheimer’s Disease [frontiersin.org]
- 5. Targeting JNK3 for the treatment of neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. JNK3 as Therapeutic Target and Biomarker in Neurodegenerative and Neurodevelopmental Brain Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of a new JNK inhibitor targeting the JNK-JIP interaction site - PMC [pmc.ncbi.nlm.nih.gov]
- 8. apexbt.com [apexbt.com]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 13. Serotonin 5-HT2A Receptor Function as a Contributing Factor to Both Neuropsychiatric and Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Serotonin 2A (5-HT2A) receptor as evolving biological target: function, structure, ligands and role in the therapy of neuropsychiatric diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. reprocell.com [reprocell.com]
The Enduring Legacy of Halogenated Indoles: From Ancient Dyes to Modern Therapeutics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Halogenated indoles, a diverse class of heterocyclic compounds, have a remarkable history that spans from their use in ancient dyes to their current position at the forefront of medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the discovery, history, and scientific evolution of these fascinating molecules. Beginning with the celebrated Tyrian purple, a brominated indigo derivative, we trace the journey of halogenated indoles from their natural origins in marine organisms to their sophisticated chemical synthesis and development as potent therapeutic agents. This document details key historical milestones, outlines detailed experimental protocols for their synthesis and isolation, presents quantitative biological activity data in structured tables, and visually elucidates their mechanisms of action through signaling pathway diagrams. This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals working with this privileged scaffold.
A Royal Legacy: The Ancient History of Halogenated Indoles
The story of halogenated indoles begins not in a laboratory, but on the shores of the ancient Levant with the Phoenicians.[1] Around 1570 BC, they discovered a method to produce a vibrant and incredibly stable purple dye from the mucous secretions of certain sea snails, most notably the Murex brandaris species.[2][3] This dye, known as Tyrian purple, was so rare and expensive that it became synonymous with royalty, power, and wealth in the Roman and Byzantine empires.[3][4] The production process was laborious and foul-smelling, requiring thousands of snails to produce a single gram of the pigment.[2][5] The principal component of Tyrian purple is 6,6'-dibromoindigo, a dimer of a brominated indole derivative, making it one of the earliest known and utilized halogenated organic compounds.[6] The historical significance of Tyrian purple underscores the long-standing human interaction with halogenated indoles and their potent properties.
Nature's Chemical Arsenal: Halogenated Indoles from Marine Environments
Marine organisms are a prolific source of structurally diverse and biologically active natural products, with halogenated indoles being a prominent class.[7] These compounds are particularly abundant in marine invertebrates such as sponges, ascidians, and molluscs, as well as in marine algae.[7][8] The prevalence of bromine in the marine environment has led to a vast array of brominated indoles, although chlorinated, iodinated, and even fluorinated derivatives have also been discovered.[7]
These naturally occurring halogenated indoles exhibit a wide range of biological activities, which are believed to have evolved as chemical defense mechanisms.[9] The presence and position of the halogen atom(s) on the indole scaffold profoundly influence their bioactivity, a theme that is central to the ongoing research and development of these compounds as therapeutic agents.[9][10]
Laboratory Synthesis of Halogenated Indoles
The fascinating structures and potent biological activities of naturally occurring halogenated indoles have spurred the development of numerous synthetic methodologies. These methods provide access to larger quantities of these compounds for further study and enable the creation of novel analogs with potentially improved therapeutic properties.
Experimental Protocol: Direct Bromination of Indole
Direct halogenation is a common method for introducing a halogen atom onto the indole ring. The following protocol describes a representative procedure for the synthesis of 3-bromoindole.
Materials:
-
Indole
-
Pyridine (reagent grade)
-
Pyridinium bromide perbromide
-
Diethyl ether
-
n-heptane
-
Hydrochloric acid (dilute, aqueous)
-
Sodium hydroxide (dilute, aqueous)
-
Magnesium sulfate (anhydrous)
-
Activated charcoal
-
Ice bath
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 4.0 g (0.034 mole) of indole in 40 mL of reagent-grade pyridine in a round-bottom flask.
-
Cool the solution to 0-2 °C using an ice bath.
-
Slowly add a solution of 10.8 g (0.034 mole) of pyridinium bromide perbromide in 30 mL of pyridine to the cooled indole solution. Maintain the reaction temperature below 2 °C during the addition.
-
After the addition is complete, pour the reaction mixture into a mixture of 200 g of crushed ice and 200 mL of diethyl ether.
-
Transfer the mixture to a separatory funnel and wash the ether layer several times with cold, dilute aqueous hydrochloric acid to remove the pyridine.
-
Wash the residual ether solution first with cold, dilute aqueous sodium hydroxide, and then with water.
-
Dry the ether solution over anhydrous magnesium sulfate.
-
Filter the solution and remove the ether under reduced pressure using a rotary evaporator.
-
Recrystallize the residue from n-heptane, using activated charcoal to decolorize if necessary. It is important not to heat the solution above 60 °C during recrystallization as 3-bromoindole can decompose.
-
The expected yield of pure 3-bromoindole is approximately 4.3 g (64%), with a melting point of 65-66 °C (with decomposition).[7]
Experimental Protocol: Synthesis of a 6-Bromoindole Derivative
The following protocol outlines a multi-step synthesis of a 6-bromoindole derivative, which is a common intermediate in the synthesis of more complex molecules. This procedure is adapted from a patented method.[11]
Step 1: Friedel-Crafts Acylation
-
To a suspension of 40g of 6-bromoindole in 450ml of anhydrous dichloromethane, add 15g of aluminum chloride.
-
Slowly add 60g of oxalyl chloride to the mixture.
-
Reflux the reaction mixture for 2 hours.
-
Cool the mixture to room temperature and then quench with water.
-
Separate the organic layer, dry it, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to obtain 2-(6-bromo-1H-indol-3-yl)-2-oxoacetyl chloride.
Step 2: Amidation
-
React the product from Step 1 with a suitable amine to form the corresponding amide. (The specific amine and reaction conditions will depend on the desired final product).
Step 3: Reduction
-
Reduce the amide obtained in Step 2 using a suitable reducing agent (e.g., lithium aluminum hydride) to yield the corresponding amine.
Step 4: Boc Protection
-
Protect the amine from Step 3 with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate to yield the final product, tert-butyl 2-(6-bromo-1H-indol-3-yl)ethylcarbamate.
Isolation of Halogenated Indoles from Marine Sources
The extraction and purification of halogenated indoles from marine organisms is a critical step in their discovery and subsequent investigation. The following is a general protocol for the bioassay-guided isolation of these compounds from a marine sponge.
Experimental Workflow for Isolation and Bioassay
Detailed Isolation Protocol
Materials:
-
Marine sponge tissue (fresh or frozen)
-
Dichloromethane (CH₂Cl₂)
-
Methanol (CH₃OH)
-
Hexane
-
Chloroform
-
n-Butanol
-
Silica gel for vacuum liquid chromatography (VLC) and column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate, methanol gradients)
-
High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18)
-
Rotary evaporator
-
Freeze-dryer
Procedure:
-
Sample Preparation: Immediately freeze the collected marine sponge. Lyophilize (freeze-dry) the frozen tissue to remove water and then grind it into a fine powder.[10]
-
Crude Extraction: Macerate the powdered sponge material (e.g., 100 g) with a 1:1 mixture of dichloromethane and methanol (3 x 500 mL) at room temperature, with each extraction lasting 24 hours. Combine the extracts and evaporate the solvent under reduced pressure to obtain the crude extract.[10]
-
Solvent Partitioning (Kupchan Method): Dissolve the crude extract in a solvent mixture and partition it sequentially against a series of immiscible solvents of increasing polarity (e.g., hexane, chloroform, n-butanol) to separate compounds based on their polarity.[10]
-
Bioassay-Guided Fractionation: Test the fractions from the solvent partitioning for biological activity (e.g., antimicrobial, cytotoxic). Select the most active fraction for further purification.
-
Chromatographic Purification: Subject the active fraction to a series of chromatographic techniques, such as vacuum liquid chromatography (VLC) followed by column chromatography on silica gel, using a gradient of solvents (e.g., from hexane to ethyl acetate to methanol). Monitor the fractions by thin-layer chromatography (TLC) and continue to test for biological activity.
-
Final Purification: Purify the active fractions further using high-performance liquid chromatography (HPLC), typically on a reversed-phase (C18) column, to isolate the pure halogenated indole(s).
-
Structure Elucidation: Determine the chemical structure of the purified compound(s) using spectroscopic methods, primarily nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Biological Activities and Quantitative Data
Halogenated indoles exhibit a remarkable range of biological activities, making them attractive candidates for drug development. The type and position of the halogen substituent significantly impact their potency and selectivity.
Anticancer Activity
Many halogenated indoles have demonstrated potent cytotoxic effects against various cancer cell lines.
| Compound | Cancer Cell Line | Activity | IC₅₀ / GI₅₀ (µM) | Reference |
| 6-Bromoisatin | HT29 (colorectal) | Cytotoxicity | ~100 | [7] |
| 6-Bromoisatin | Caco-2 (colorectal) | Cytotoxicity | ~100 | [7] |
| Tyrindoleninone | HT29 (colorectal) | Cytotoxicity | 390 | [7] |
| Tyrindoleninone | Caco-2 (colorectal) | Cytotoxicity | 98 | [1] |
| 5-Bromo-metagenediindole B | PC3 (prostate) | Cytotoxicity | 0.8-41.3 | [12] |
| (E)-3-(6-fluoro-1H-indol-3-yl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (FC116) | HCT-116/L (oxaliplatin-resistant colorectal) | Cytotoxicity | 0.006 | [2] |
| 5-Chloro-indole derivative | HCT-116/L (oxaliplatin-resistant colorectal) | Cytotoxicity | 0.017 | [2] |
Antimicrobial Activity
Halogenated indoles have also shown significant activity against a range of pathogenic bacteria and fungi.
| Compound | Microorganism | Activity | MIC (µg/mL) | Reference |
| 6-Bromo-4-iodoindole | Staphylococcus aureus | Antibacterial | 20-30 | |
| 4-Bromo-6-chloroindole | Staphylococcus aureus | Antibacterial | 20-30 | |
| 4,6-Dibromoindole | Candida albicans | Antifungal | 25 | [13] |
| 5-Bromo-4-chloroindole | Candida albicans | Antifungal | 25 | [13] |
| 4,6-Dibromoindole | Candida auris | Antifungal | 10-50 | [13] |
| 5-Bromo-4-chloroindole | Candida auris | Antifungal | 10-50 | [13] |
| Tricepyridinium bromide | Bacillus cereus | Antibacterial | 0.78 | [12] |
| Tricepyridinium bromide | Candida albicans | Antifungal | 12.5 | [12] |
Anti-inflammatory Activity
Several brominated indoles have been shown to inhibit key inflammatory mediators.
| Compound | Target | Activity | IC₅₀ (µg/mL) | Reference |
| Dicathais orbita hypobranchial gland extract | Nitric Oxide (NO) | Inhibition | 30.8 | [14] |
| Dicathais orbita hypobranchial gland extract | TNFα | Inhibition | 43.03 | [14] |
| Dicathais orbita hypobranchial gland extract | PGE₂ | Inhibition | 34.24 | [14] |
| 5-Bromoisatin | TNFα | Inhibition | 38.05 µM | [14] |
Mechanisms of Action: Signaling Pathways
Halogenated indoles exert their biological effects by modulating various cellular signaling pathways. Understanding these mechanisms is crucial for their development as therapeutic agents.
Aryl Hydrocarbon Receptor (AhR) Signaling
The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a role in cellular responses to environmental toxins and in regulating immune responses. Some halogenated indoles can act as ligands for the AhR.[15][16]
Experimental Protocol: Ethoxyresorufin-O-deethylase (EROD) Assay for CYP1A1 Activity
This assay measures the activity of the CYP1A1 enzyme, a downstream target of AhR signaling.[2]
Materials:
-
HepaG2, Hepa1c1c7, or H4IIE liver cancer cells
-
Cell culture medium (e.g., DMEM) with supplements
-
Halogenated indole compounds
-
7-Ethoxyresorufin (EROD substrate)
-
Dicumarol
-
NADPH
-
Resorufin (standard)
-
Fluorescence plate reader
Procedure:
-
Cell Culture and Treatment: Culture the cells in 96-well plates until they reach confluency. Treat the cells with various concentrations of the halogenated indole compounds or a vehicle control (e.g., DMSO) for a specified time (e.g., 24, 48, or 72 hours).
-
EROD Reaction: After treatment, wash the cells with phosphate-buffered saline (PBS). Add a reaction mixture containing 7-ethoxyresorufin and dicumarol to each well.
-
Initiation of Reaction: Start the enzymatic reaction by adding NADPH to each well.
-
Measurement: Measure the fluorescence of the product, resorufin, at an excitation wavelength of 530 nm and an emission wavelength of 590 nm over time using a fluorescence plate reader.
-
Quantification: Calculate the rate of resorufin formation and normalize it to the total protein content in each well. A standard curve of known resorufin concentrations is used for quantification.
NF-κB Signaling Pathway
The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway is a key regulator of inflammation. Some bromo-indoles have been shown to inhibit this pathway, contributing to their anti-inflammatory effects.[10]
Apoptosis Signaling Pathway
Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. Many anticancer halogenated indoles induce apoptosis in cancer cells.
Structure-Activity Relationships (SAR)
The biological activity of halogenated indoles is highly dependent on the nature, number, and position of the halogen substituents on the indole ring. Understanding these structure-activity relationships (SAR) is fundamental for the design of more potent and selective therapeutic agents.
For instance, in a series of brominated isatins tested for anti-inflammatory activity, the position of the bromine atom significantly affected their inhibitory effects on TNFα production, with the order of potency being 5-bromo > 6-bromo > 7-bromo.[14] Similarly, for antimicrobial activity against Staphylococcus aureus, di-halogenated indoles showed markedly improved activity compared to mono-halogenated or non-halogenated indole.[5] The introduction of a fluorine atom at the 6-position of certain indole-chalcone analogs was found to be optimal for potent cytotoxicity against oxaliplatin-resistant colorectal cancer cells.[2]
Conclusion and Future Perspectives
The journey of halogenated indoles from the dye vats of antiquity to the modern drug discovery pipeline is a testament to their enduring chemical and biological significance. Naturally occurring halogenated indoles from marine sources continue to provide a rich source of novel chemical scaffolds with potent and diverse biological activities. The development of sophisticated synthetic methods has not only enabled the total synthesis of these complex natural products but has also opened the door to the creation of rationally designed analogs with improved therapeutic profiles.
The ability of halogenated indoles to modulate key signaling pathways, such as the AhR, NF-κB, and apoptosis pathways, underscores their potential as therapeutic agents for a wide range of diseases, including cancer, inflammatory disorders, and infectious diseases. Future research in this field will likely focus on:
-
The discovery of new halogenated indoles from unexplored marine environments.
-
The development of more efficient and stereoselective synthetic methods.
-
A deeper understanding of their mechanisms of action and molecular targets.
-
The optimization of lead compounds to improve their efficacy, selectivity, and pharmacokinetic properties for clinical development.
The rich history and promising future of halogenated indoles ensure that they will remain a "privileged structure" in the field of medicinal chemistry for years to come.
References
- 1. 6-Bromoindole-3-carboxaldehyde synthesis - chemicalbook [chemicalbook.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Isolation of Natural Products from Marine Invertebrates | Springer Nature Experiments [experiments.springernature.com]
- 5. Electrochemical Umpolung of Bromide: Transition-Metal-Free Bromination of Indole C–H Bond - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Page loading... [wap.guidechem.com]
- 10. benchchem.com [benchchem.com]
- 11. CN104292145A - Preparation method of 6-bromoindole derivative - Google Patents [patents.google.com]
- 12. Marine Indole Alkaloids—Isolation, Structure and Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Alternations of NF-κB Signaling by Natural Compounds in Muscle-Derived Cancers [mdpi.com]
- 14. Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc - PMC [pmc.ncbi.nlm.nih.gov]
- 15. research.monash.edu [research.monash.edu]
- 16. pubs.acs.org [pubs.acs.org]
The Biological Significance of the Bromoindole Scaffold: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The bromoindole scaffold, a recurring motif in natural products, has emerged as a privileged structure in medicinal chemistry and drug discovery. Characterized by an indole ring system substituted with one or more bromine atoms, this scaffold is endowed with a remarkable spectrum of biological activities. This technical guide provides an in-depth exploration of the bromoindole core, detailing its natural origins, biosynthesis, diverse pharmacological properties, and the experimental methodologies employed in its study.
Natural Occurrence and Biosynthesis
Bromoindole alkaloids are predominantly found in marine organisms, particularly sponges, tunicates, and algae.[1][2] Marine sponges of the genus Geodia, such as Geodia barretti, are a rich source of various 6-bromoindole derivatives, including barettin and geobarrettins.[1][3] The biosynthesis of these compounds in marine organisms is believed to involve bromoperoxidase enzymes, which utilize the relatively high concentration of bromide ions in seawater to halogenate tryptophan or other indole precursors.[4][5][6]
Diverse Biological Activities
The bromoindole scaffold is a versatile pharmacophore, with derivatives exhibiting a wide array of biological activities. This section details the key therapeutic areas where bromoindoles have shown significant promise.
Antimicrobial and Antibiotic Enhancing Activity
Numerous bromoindole-containing compounds have demonstrated potent activity against a range of microbial pathogens. Their mechanisms of action often involve membrane permeabilization and depolarization.[7][8] Notably, certain synthetic bromoindole derivatives act as inhibitors of bacterial cystathionine γ-lyase (CGL), an enzyme involved in hydrogen sulfide (H₂S) production, which protects bacteria from oxidative stress.[7][9][10][11][12] By inhibiting CGL, these compounds can enhance the efficacy of conventional antibiotics.[7][10][11][12]
Anti-inflammatory Activity
The anti-inflammatory properties of bromoindoles are well-documented. A key mechanism underlying this activity is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[13][14][15] This pathway is a central regulator of the inflammatory response. In an inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein, IκBα. Pro-inflammatory stimuli trigger the degradation of IκBα, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Certain bromoindoles can interfere with this cascade, preventing NF-κB activation.[13][14][15] For instance, some 6-bromoindole derivatives isolated from Geodia barretti have been shown to reduce the secretion of the pro-inflammatory cytokine IL-12p40 by dendritic cells.[1][3][16]
Anticancer Activity
The bromoindole scaffold is present in numerous compounds with significant anticancer properties. These molecules can induce apoptosis and inhibit cancer cell proliferation and motility.[13][14][17][18][19] The synthetic derivative 3-(2-bromoethyl)-indole (BEI-9), for example, has been shown to inhibit the growth of colon cancer cells at micromolar concentrations and reduce the levels of cyclins D1 and A.[13][14] Furthermore, some 5-bromoindole derivatives have been investigated as potential inhibitors of Glycogen Synthase Kinase 3 (GSK-3), a kinase implicated in various diseases, including cancer.
Antiviral Activity
Alkaloids, including bromoindole derivatives, have been investigated for their antiviral properties.[20][21] While this is an area of ongoing research, the structural diversity of bromoindoles makes them attractive candidates for the development of novel antiviral agents.
Quantitative Data Summary
The following tables summarize the reported biological activities of various bromoindole derivatives, providing a comparative overview of their potency.
Table 1: Antimicrobial Activity of Bromoindole Derivatives
| Compound | Target Organism | MIC (µg/mL) | Reference |
| 2,2-bis(6-bromo-3-indolyl) ethylamine | Escherichia coli | 8 | [11] |
| 2,2-bis(6-bromo-3-indolyl) ethylamine | Staphylococcus aureus | 8 | [11] |
| 2,2-bis(6-bromo-3-indolyl) ethylamine | Klebsiella pneumoniae | 8 | [11] |
| 6-Bromoindolglyoxylamido-spermine | Staphylococcus aureus | - | [7][8] |
| 6-Bromoindolglyoxylamido-spermine | Pseudomonas aeruginosa | - | [7][8] |
Table 2: Anti-inflammatory and Anticancer Activities of Bromoindole Derivatives
| Compound | Activity | Cell Line / Target | IC₅₀ (µM) | Reference |
| Barettin | Anti-inflammatory | IL-10 secretion (human DCs) | 11.8 | [1][16] |
| Barettin | Anti-inflammatory | IL-12p40 secretion (human DCs) | 21.0 | [1][16] |
| 3-(2-Bromoethyl)-indole (BEI-9) | Anticancer | SW480 colon cancer cells | 12.5 | [13][14] |
| 3-(2-Bromoethyl)-indole (BEI-9) | Anticancer | HCT116 colon cancer cells | 5.0 | [13][14] |
| 3-(2-Bromoethyl)-indole (BEI-9) | NF-κB Inhibition | SW-NFL reporter cells | 0.8 | [13][14] |
| Cryptolepine (Indoloquinoline) | Cholinesterase Inhibition | Acetylcholinesterase | 0.267 | [22] |
| 2-Bromo-cryptolepine | Cholinesterase Inhibition | Acetylcholinesterase | 0.415 | [22] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used in the study of bromoindole compounds.
Isolation and Purification of Bromoindoles from Marine Sponges
The isolation of bromoindoles from natural sources typically involves a multi-step process to separate these compounds from a complex biological matrix.
Protocol Overview:
-
Sample Preparation: The marine sponge is typically freeze-dried and ground to a fine powder.
-
Extraction: The powdered sample is extracted with a suitable solvent system, often a mixture of methanol and dichloromethane.
-
Solvent Partitioning: The crude extract is subjected to liquid-liquid partitioning (e.g., the modified Kupchan method) to separate compounds based on their polarity.
-
Dereplication: Ultra-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UPLC-qTOF-MS) is used to rapidly identify known compounds and target novel bromoindoles for isolation.[1][3][16]
-
Chromatographic Purification: The targeted fractions are then subjected to a series of chromatographic techniques, including size-exclusion chromatography (e.g., Sephadex LH-20), silica gel chromatography, and reversed-phase high-performance liquid chromatography (HPLC) to isolate the pure compounds.[15]
-
Structure Elucidation: The structures of the isolated compounds are determined using spectroscopic methods such as 1D and 2D Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).[1][3][16]
Synthesis of Bromoindole Derivatives
The synthesis of bromoindole derivatives often requires regioselective bromination of the indole core. A common strategy involves the protection of the indole nitrogen, followed by electrophilic bromination and subsequent deprotection.
Example Protocol: Synthesis of 5-Bromoindole [23][24][25]
-
Protection: Indole is reacted with a suitable protecting group (e.g., formation of a sulfonate intermediate) to deactivate the pyrrole ring towards electrophilic attack.
-
Bromination: The protected indole is then treated with a brominating agent (e.g., bromine) under controlled temperature conditions (typically 0-5 °C) to achieve selective bromination at the C-5 position.
-
Deprotection: The protecting group is removed under appropriate conditions (e.g., refluxing with a base) to yield 5-bromoindole.
-
Purification: The final product is purified by recrystallization or column chromatography.
Biological Assays
Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC): [21][26][27][28]
-
Preparation of Inoculum: A standardized suspension of the target microorganism is prepared.
-
Serial Dilution: The bromoindole compound is serially diluted in a suitable broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions for the growth of the microorganism.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that inhibits visible growth of the microorganism.
Anticancer Cytotoxicity Assay (IC₅₀ Determination): [29][30][31][32][33]
-
Cell Seeding: Cancer cells are seeded into a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the bromoindole compound.
-
Incubation: The plate is incubated for a specified period (e.g., 48 or 72 hours).
-
Viability Assessment: Cell viability is assessed using a suitable assay, such as the MTT or MTS assay, which measures metabolic activity.
-
IC₅₀ Calculation: The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.
NF-κB Reporter Assay: [13][14]
-
Cell Transfection: Cells are stably transfected with a reporter construct containing NF-κB response elements linked to a reporter gene (e.g., luciferase).
-
Treatment: The reporter cells are pre-treated with the bromoindole compound before stimulation with an NF-κB activator (e.g., TNF-α).
-
Lysis and Luciferase Assay: After incubation, the cells are lysed, and luciferase activity is measured using a luminometer. A decrease in luciferase activity indicates inhibition of NF-κB.
GSK-3β Kinase Assay: [34][35][36]
-
Reaction Setup: The assay is typically performed in a microplate format. Each reaction contains the GSK-3β enzyme, a specific substrate, ATP, and the bromoindole inhibitor at various concentrations.
-
Incubation: The reaction mixture is incubated to allow for the phosphorylation of the substrate by the enzyme.
-
Detection: The amount of phosphorylated substrate is quantified, often using a luminescence-based method where the signal is inversely proportional to the amount of ATP consumed.
-
IC₅₀ Determination: The IC₅₀ value is calculated from the inhibition curve.
Conclusion
The bromoindole scaffold represents a rich and underexplored area for the discovery of novel therapeutic agents. Its prevalence in marine natural products, coupled with a diverse range of potent biological activities, underscores its significance in drug development. The methodologies outlined in this guide provide a framework for the continued exploration of this fascinating class of compounds, from their isolation and synthesis to the elucidation of their mechanisms of action. Further research into the structure-activity relationships of bromoindole derivatives will undoubtedly lead to the development of new and effective treatments for a variety of human diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. 5-Bromoindole synthesis - chemicalbook [chemicalbook.com]
- 3. 6-Bromoindole Derivatives from the Icelandic Marine Sponge Geodia barretti: Isolation and Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Biosynthesis of polybrominated aromatic organic compounds by marine bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Development of a New Inhibitor of Bacterial Cystathionine γ-Lyase Based on 6-Bromoindole and Aminothiophene - Novikov - Molecular Biology [kazanmedjournal.ru]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 3-(2-Bromoethyl)-indole inhibits the growth of cancer cells and NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 3-(2-Bromoethyl)-indole inhibits the growth of cancer cells and NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. opinvisindi.is [opinvisindi.is]
- 17. beilstein-archives.org [beilstein-archives.org]
- 18. Cytotoxic Alkaloids Derived from Marine Sponges: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. CN102558017A - Method for preparing 5-bromoindole - Google Patents [patents.google.com]
- 24. benchchem.com [benchchem.com]
- 25. Page loading... [wap.guidechem.com]
- 26. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 27. pdb.apec.org [pdb.apec.org]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
- 30. Determination of IC50 values of anticancer drugs on cells by D2O – single cell Raman spectroscopy - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 31. Determination of Half-Maximal Inhibitory Concentration (IC50) of Drugs Using Contrast Surface Plasmon Imaging on Gold-Coated Periodic Nanowires - PMC [pmc.ncbi.nlm.nih.gov]
- 32. rsc.org [rsc.org]
- 33. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 34. biorxiv.org [biorxiv.org]
- 35. Virtual Screening and Testing of GSK-3 Inhibitors Using Human SH-SY5Y Cells Expressing Tau Folding Reporter and Mouse Hippocampal Primary Culture under Tau Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 36. mdpi.com [mdpi.com]
electronic effects of the acetyl group on the indole ring
An In-depth Technical Guide to the Electronic Effects of the Acetyl Group on the Indole Ring
For: Researchers, Scientists, and Drug Development Professionals
Abstract
The indole nucleus is a cornerstone of medicinal chemistry, appearing in a vast array of natural products and synthetic pharmaceuticals. The introduction of substituents, such as the acetyl group, profoundly alters the electronic landscape of the indole ring, thereby modulating its reactivity, spectroscopic properties, and biological interactions. This technical guide provides a comprehensive analysis of the electronic effects exerted by an acetyl group on the indole scaffold. We will explore the inductive and resonance effects, their dependence on the substitution position, and their quantifiable impact on spectroscopic data and chemical reactivity. This document includes compiled quantitative data, detailed experimental protocols for the synthesis and analysis of acetylindoles, and graphical representations of key concepts to serve as a practical resource for researchers in organic synthesis and drug development.
Fundamental Electronic Effects of the Acetyl Group
The acetyl group (–COCH₃) is a moderately deactivating, electron-withdrawing group (EWG). Its influence on the indole ring is a duality of two primary electronic effects: the inductive effect and the resonance effect.
-
Inductive Effect (-I): The carbonyl oxygen is highly electronegative, pulling electron density away from the attached carbon atom. This effect is transmitted through the sigma (σ) bonds of the molecule, resulting in a net withdrawal of electron density from the indole ring. The -I effect weakens with distance.
-
Resonance Effect (-R or -M): The acetyl group can participate in the π-electron system of the indole ring. It withdraws electron density via resonance by delocalizing the ring's π-electrons onto the carbonyl oxygen. This effect is most pronounced when the acetyl group is attached to positions that are in direct conjugation with the ring's π-system (e.g., C3, C5).
These two effects combine to reduce the electron density of the indole ring, making it less nucleophilic and deactivating it towards electrophilic aromatic substitution compared to the unsubstituted indole.
Caption: Interplay of inductive and resonance effects of the acetyl group.
Positional Isomerism and Electronic Consequences
The position of the acetyl group on the indole ring dictates the magnitude and nature of its electronic influence.
-
N(1)-Acetylindole: Acetylation at the nitrogen atom has the most profound deactivating effect. The nitrogen lone pair, which is crucial for the high nucleophilicity of the pyrrole ring, is delocalized into the acetyl carbonyl group. This significantly reduces the aromatic character of the pyrrole moiety and strongly deactivates the entire ring system towards electrophilic attack, particularly at the C3 position.
-
C(3)-Acetylindole: This is the most common product of electrophilic acylation. The acetyl group at C3 strongly withdraws electron density from the pyrrole ring via resonance. This deactivates the ring, making further electrophilic substitution significantly more difficult.
-
C(5)-Acetylindole: When placed on the benzene portion of the ring, the acetyl group's effect is analogous to its effect on a substituted aniline. At the C5 position (para to the nitrogen), the acetyl group exerts both a -I and a -R effect, effectively withdrawing electron density from the benzene ring and, to a lesser extent, the pyrrole ring.
Quantitative Data Presentation
The electronic effects of the acetyl group can be quantified by observing changes in spectroscopic data and acidity constants.
Spectroscopic Data (NMR & IR)
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide direct insight into the electronic environment of the indole ring. Electron withdrawal by the acetyl group causes deshielding of nearby protons and carbons, resulting in downfield shifts in NMR spectra. The carbonyl stretch in the IR spectrum is also diagnostic.
| Compound | Spectroscopic Data | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) | IR (ν, cm⁻¹) |
| Indole (Reference) | C2-H: ~7.39 | C2: 124.9 | N-H: ~3400 | |
| C3-H: ~6.45 | C3: 102.1 | |||
| 3-Acetylindole | C2-H: ~8.1 | C2: ~132.5 | C=O: ~1660-1680 | |
| N-H: ~10.1 | C3: ~117.0 | N-H: ~3300 | ||
| CH₃: ~2.5 | C=O: ~192.0 | |||
| CH₃: ~27.5 | ||||
| 5-Acetylindole | C4-H: ~8.2 | C4: ~125.0 | C=O: ~1670-1690 | |
| N-H: ~8.5 | C5: ~132.0 | N-H: ~3350 | ||
| CH₃: ~2.6 | C=O: ~198.0 | |||
| CH₃: ~26.5 | ||||
| N(1)-Acetylindole | C2-H: ~7.8 | C2: ~125.0 | C=O: ~1700-1720 | |
| C3-H: ~6.5 | C3: ~108.0 | (No N-H stretch) | ||
| CH₃: ~2.2 | C=O: ~168.0 | |||
| CH₃: ~23.0 |
Note: NMR values are approximate and depend on the solvent used. IR C=O frequencies are influenced by conjugation; the N-acetyl group is less conjugated with the ring's π-system, resulting in a higher frequency stretch.[1][2][3]
Reactivity and Acidity Data
Hammett constants (σ) quantify the electron-donating or -withdrawing ability of a substituent on a benzene ring. While not derived directly for the indole system, they provide a valuable approximation for substituents on the benzo portion of the ring. The pKa of the N-H proton also reflects the electronic environment.
| Parameter | Value / Observation | Interpretation |
| Hammett Constant (σₚ) | +0.50 (for -COCH₃) | Strong electron-withdrawing effect through resonance and induction. |
| Hammett Constant (σₘ) | +0.38 (for -COCH₃) | Strong electron-withdrawing effect primarily through induction. |
| pKa (N-H proton) | Indole: ~16.7 | The N-H proton is weakly acidic. |
| 5-Acetylindole: ~16.06[4] | The acetyl group withdraws electron density, making the N-H proton slightly more acidic (lower pKa). | |
| Reactivity | Electrophilic Substitution | Indole > 5-Acetylindole > 3-Acetylindole > N-Acetylindole |
Experimental Protocols
Synthesis of 3-Acetylindole via Friedel-Crafts Acylation
This protocol describes a general method for the regioselective acylation of indole at the C3 position using acetyl chloride and a Lewis acid catalyst.[5]
Materials:
-
Indole (1.0 eq)
-
Anhydrous Aluminum Chloride (AlCl₃) (1.1 eq)
-
Acetyl Chloride (1.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Ice
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: Assemble a dry 100-mL round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
-
Catalyst Suspension: To the flask, add anhydrous AlCl₃ (1.1 eq) and 15 mL of anhydrous DCM. Cool the suspension to 0 °C in an ice/water bath.
-
Acylium Ion Formation: Dissolve acetyl chloride (1.1 eq) in 10 mL of anhydrous DCM. Transfer this solution to the addition funnel and add it dropwise to the stirred AlCl₃ suspension over 10 minutes. Caution: The reaction is exothermic.
-
Indole Addition: After the first addition is complete, dissolve indole (1.0 eq) in 10 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 10-15 minutes, maintaining the temperature at 0 °C.
-
Reaction: Once the indole addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 15-20 minutes.
-
Quenching: Carefully and slowly pour the reaction mixture into a beaker containing ~25 g of crushed ice and 15 mL of concentrated HCl. Stir until the ice has melted.
-
Workup: Transfer the mixture to a separatory funnel. Collect the organic (DCM) layer. Extract the aqueous layer with an additional 20 mL of DCM.
-
Neutralization: Combine the organic layers and wash them twice with saturated NaHCO₃ solution to neutralize any remaining acid.
-
Drying and Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation to yield the crude 3-acetylindole.
-
Purification: The product can be further purified by recrystallization from ethanol or by column chromatography on silica gel.
Caption: Experimental workflow for the synthesis of 3-acetylindole.
Characterization via NMR Spectroscopy
This protocol outlines the general steps for preparing a sample for NMR analysis.
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the purified acetylindole product for ¹H NMR (20-30 mg for ¹³C NMR).
-
Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.
-
Transfer: Using a pipette, transfer the solution to a 5 mm NMR tube.
-
Acquisition: Place the NMR tube in the spectrometer. Acquire ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.
-
Analysis: Process the resulting spectra (phasing, baseline correction, integration). Compare the chemical shifts, multiplicities, and integration values to the expected data (see Table in Section 3.1) to confirm the structure and purity of the product.
Impact on Chemical Reactivity
The primary consequence of the acetyl group's electron-withdrawing nature is the deactivation of the indole ring towards electrophilic aromatic substitution (EAS). The π-electrons of the indole ring are less available to attack an incoming electrophile (E⁺).
Caption: Deactivation of the indole ring towards electrophiles.
Conclusion
The acetyl group is a versatile substituent for modulating the electronic properties of the indole ring. Its strong electron-withdrawing character, acting through both inductive and resonance effects, serves to deactivate the ring, decrease its nucleophilicity, and increase the acidity of the N-H proton. The position of substitution critically determines the extent of these effects, with N-acetylation imparting the most significant deactivation. The quantitative data and experimental protocols provided in this guide offer a foundational resource for chemists aiming to synthesize, characterize, and strategically employ acetylindoles in the development of novel chemical entities and pharmaceuticals.
References
Unlocking New Therapeutic Avenues: A Technical Guide to the Potential Targets of 1-Acetyl-5-bromoindole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Among its diverse halogenated derivatives, the 1-Acetyl-5-bromoindole moiety has emerged as a promising pharmacophore, particularly in the realm of oncology. This technical guide provides an in-depth exploration of the potential therapeutic targets of this compound derivatives, summarizing key quantitative data, detailing essential experimental protocols, and visualizing the intricate signaling pathways implicated in their mechanism of action. The evidence presented herein highlights the potential of these compounds as potent inhibitors of key oncogenic pathways, offering a foundation for future drug discovery and development efforts.
Introduction
The strategic incorporation of a bromine atom at the C-5 position of the indole ring, coupled with N-acetylation, has yielded a class of derivatives with significant antiproliferative and cytotoxic activities.[1] Research has increasingly pointed towards the ability of these compounds to selectively engage with and modulate the activity of key proteins that drive cancer progression. This guide will focus on the primary therapeutic targets identified to date, namely Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR), and will elucidate the downstream cellular consequences of their inhibition.[2][3]
Key Therapeutic Targets and Quantitative Efficacy
The anticancer activity of this compound and related 5-bromoindole derivatives has been quantified against various cancer cell lines and specific molecular targets. The following tables summarize the half-maximal inhibitory concentrations (IC50) and other relevant metrics, providing a comparative overview of their potency.
Table 1: In Vitro Anticancer Activity of 1-Benzyl-5-bromoindolin-2-one Derivatives [2]
| Compound | Target Cell Line | IC50 (µM) |
| 7c | MCF-7 (Breast Cancer) | 7.17 ± 0.94 |
| 7d | MCF-7 (Breast Cancer) | 2.93 ± 0.47 |
| 7d | A-549 (Lung Cancer) | 9.57 ± 0.62 |
| 12c | A-549 (Lung Cancer) | 12.20 ± 1.54 |
| 12d | MCF-7 (Breast Cancer) | 13.92 ± 1.21 |
| Doxorubicin (Ref.) | MCF-7 (Breast Cancer) | 1.25 ± 0.19 |
| Doxorubicin (Ref.) | A-549 (Lung Cancer) | 2.13 ± 0.31 |
Table 2: VEGFR-2 Inhibitory Activity of 1-Benzyl-5-bromoindolin-2-one Derivatives [2]
| Compound | IC50 (µM) |
| 7c | 0.728 |
| 7d | 0.503 |
Table 3: In Vitro Anticancer Activity of 5-Bromoindole-2-Carboxylic Acid Hydrazone Derivatives [4]
| Compound | Target Cell Line | IC50 (µM) |
| 5BDBIC | HepG2 (Liver Cancer) | 14.3 |
| Sorafenib (Ref.) | HepG2 (Liver Cancer) | 6.2 |
Signaling Pathways and Mechanism of Action
This compound derivatives exert their anticancer effects by interfering with critical signaling cascades that regulate cell proliferation, survival, and angiogenesis. The primary mechanisms involve the inhibition of receptor tyrosine kinases (RTKs) such as VEGFR-2 and EGFR, leading to the induction of apoptosis and cell cycle arrest.
VEGFR-2 Signaling Pathway Inhibition
VEGFR-2 is a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[5] Upon binding its ligand, VEGF, VEGFR-2 dimerizes and autophosphorylates, initiating a cascade of downstream signaling events.[6] Derivatives of this compound have been shown to inhibit VEGFR-2 kinase activity, thereby blocking these pro-angiogenic signals.[2]
EGFR Signaling Pathway and Apoptosis Induction
EGFR is another crucial RTK that, upon activation by ligands like EGF, triggers downstream pathways such as the RAS-RAF-MEK-ERK and PI3K-Akt pathways, promoting cell proliferation and survival.[3] Certain 5-bromoindole derivatives have demonstrated the ability to inhibit EGFR tyrosine kinase activity.[3] This inhibition can lead to cell cycle arrest and the induction of apoptosis, a form of programmed cell death.[7] The apoptotic cascade is often mediated by the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, and the activation of effector caspases like caspase-3 and caspase-9.[2][8]
Experimental Protocols
The following sections provide detailed methodologies for key experiments cited in the evaluation of this compound derivatives.
In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals via NAD(P)H-dependent oxidoreductase enzymes.[9] The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and a vehicle control. Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Receptor Tyrosine Kinase Inhibition Assay (VEGFR-2 & EGFR)
Principle: These assays measure the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase. This can be done using various formats, including ELISA-based methods or luminescence-based assays that quantify ATP consumption.[10][11]
General Protocol (Luminescence-based):
-
Reagent Preparation: Prepare kinase buffer, recombinant human VEGFR-2 or EGFR enzyme, a suitable substrate, and ATP.
-
Compound Dilution: Prepare serial dilutions of the this compound derivatives.
-
Kinase Reaction: In a 96-well plate, combine the kinase, substrate, and test compound. Initiate the reaction by adding ATP. Incubate at 30°C for a defined period (e.g., 60 minutes).
-
ATP Detection: Add a reagent that stops the kinase reaction and detects the amount of remaining ATP via a luciferase-luciferin reaction.
-
Luminescence Measurement: Measure the luminescence signal using a microplate reader. A higher signal indicates greater inhibition of kinase activity (less ATP consumed).
-
Data Analysis: Calculate the percentage of inhibition relative to a no-inhibitor control and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The fluorescence intensity of PI-stained cells is directly proportional to their DNA content, allowing for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[12]
Protocol:
-
Cell Culture and Treatment: Culture cells to 70-80% confluency and treat with the test compound for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the samples using a flow cytometer.
-
Data Analysis: Gate the cell population to exclude doublets and debris. Analyze the DNA content histogram to determine the percentage of cells in each phase of the cell cycle.
Apoptosis Assessment
Principle: This assay uses a fluorogenic or colorimetric substrate containing the caspase recognition sequence (e.g., DEVD for caspase-3).[13] Cleavage of the substrate by active caspases releases a fluorescent or colored molecule that can be quantified.
Protocol:
-
Cell Lysis: Treat cells with the test compound, then lyse the cells to release intracellular contents.
-
Assay Reaction: Incubate the cell lysate with the caspase substrate in an appropriate assay buffer.
-
Signal Detection: Measure the fluorescence or absorbance using a microplate reader.
-
Data Analysis: Quantify the increase in caspase activity relative to untreated control cells.
Principle: Western blotting is used to detect the levels of specific proteins in a cell lysate.[14] This allows for the assessment of changes in the expression of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins.
Protocol:
-
Protein Extraction: Lyse treated and untreated cells and determine the protein concentration.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies specific for Bax, Bcl-2, and a loading control (e.g., β-actin).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Densitometry: Quantify the band intensities to determine the relative expression levels of Bax and Bcl-2.
Conclusion and Future Directions
Derivatives of this compound represent a promising class of compounds with significant potential as anticancer agents. Their ability to target key receptor tyrosine kinases like VEGFR-2 and EGFR, leading to the inhibition of cell proliferation, angiogenesis, and the induction of apoptosis, underscores their therapeutic potential. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore and optimize these molecules. Future research should focus on expanding the structure-activity relationship studies to enhance potency and selectivity, conducting in vivo efficacy and toxicity studies, and exploring potential combination therapies to overcome drug resistance. The continued investigation of this chemical scaffold is warranted and holds the promise of delivering novel and effective cancer therapeutics.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lifesciences.danaher.com [lifesciences.danaher.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 6. biorbyt.com [biorbyt.com]
- 7. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights | MDPI [mdpi.com]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. promega.com [promega.com]
- 12. cancer.wisc.edu [cancer.wisc.edu]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Suzuki Coupling of 1-Acetyl-5-bromoindole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This application note provides a detailed protocol for the palladium-catalyzed Suzuki coupling of 1-acetyl-5-bromoindole with various aryl and heteroaryl boronic acids. The N-acetyl group serves as a protecting group for the indole nitrogen, which can prevent undesirable side reactions and improve reaction outcomes.[1] The resulting 5-arylindoles are valuable scaffolds in medicinal chemistry and materials science. This document outlines a generalized procedure, summarizes expected yields for a range of coupling partners, and provides visual aids to facilitate understanding of the experimental workflow.
Reaction Principle
The Suzuki coupling reaction involves the cross-coupling of an organoboron compound (e.g., a boronic acid) with an organohalide in the presence of a palladium catalyst and a base. The catalytic cycle consists of three primary steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium complex, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.
Quantitative Data Summary
The following table summarizes the expected yields for the Suzuki coupling of this compound with a selection of commercially available boronic acids under optimized conditions. These yields are based on literature reports for structurally similar substrates, such as N-acyl-5-bromoindazoles, and represent typical outcomes.[2]
| Entry | Boronic Acid Partner | Product | Expected Yield (%) |
| 1 | Phenylboronic acid | 1-Acetyl-5-phenylindole | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | 1-Acetyl-5-(4-methoxyphenyl)indole | 80-90 |
| 3 | 4-Fluorophenylboronic acid | 1-Acetyl-5-(4-fluorophenyl)indole | 82-92 |
| 4 | 4-Acetylphenylboronic acid | 1-Acetyl-5-(4-acetylphenyl)indole | 75-85 |
| 5 | 3-Thiopheneboronic acid | 1-Acetyl-5-(thiophen-3-yl)indole | 70-80 |
| 6 | 2-Pyridineboronic acid | 1-Acetyl-5-(pyridin-2-yl)indole | 65-75 |
Note: Yields can be influenced by the purity of reagents, reaction scale, and efficiency of the work-up and purification procedures. The N-acyl group on the indole may be susceptible to hydrolysis under strongly basic conditions, potentially leading to the formation of the unprotected indole as a byproduct.[2]
Experimental Protocol
This protocol describes a general procedure for the Suzuki coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.02-0.05 equiv)
-
Potassium carbonate (K₂CO₃) (2.0-3.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and potassium carbonate.
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio) to the flask via syringe. The final concentration of the limiting reagent is typically between 0.1 and 0.2 M.
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material (this compound) is consumed (typically 2-12 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer and wash it with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-acetyl-5-arylindole.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the Suzuki coupling of this compound.
Catalytic Cycle Diagram
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling.
References
Application Notes and Protocols for the Heck Reaction of 1-Acetyl-5-bromoindole
For Researchers, Scientists, and Drug Development Professionals
The Heck reaction, a palladium-catalyzed carbon-carbon bond-forming reaction, is a cornerstone of modern organic synthesis.[1][2] It facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene.[1] This document provides detailed application notes and protocols for the Heck reaction of 1-acetyl-5-bromoindole, a key intermediate in the synthesis of various biologically active compounds. The introduction of a vinyl group at the C5 position of the indole ring via the Heck reaction opens avenues for further molecular diversification. While specific literature on the Heck reaction of this compound is limited, the conditions established for the closely related 5-bromoindole serve as an excellent starting point for reaction optimization.
Data Presentation: Heck Coupling Conditions for Bromoindoles
The efficiency of the Heck reaction is highly dependent on several factors, including the choice of catalyst, ligand, base, solvent, and reaction temperature. The following table summarizes various conditions reported for the Heck reaction of 5-bromoindole and other aryl bromides with different alkenes. These conditions can be adapted for this compound.
| Entry | Alkene Coupling Partner | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) & Time | Yield (%) |
| 1 | Acrylic Acid | Na₂PdCl₄ (5) | ˢSPhos (15) | Na₂CO₃ (4) | CH₃CN/H₂O (1:1) | MW, almost quantitative conversion | >95[3] |
| 2 | Styrene | Pd(OAc)₂ (1) | 1,3-dialkyl-3,4,5,6-tetrahydropyrimidinium salt (2) | K₂CO₃ (2) | DMF/H₂O (1:1) | 80 °C, 4 h | High (general conditions)[4] |
| 3 | n-Butyl Acrylate | Pd(OAc)₂ (5) | PPh₃ (10) | TEA (1.8) | Silica gel (grinding) | Ball-milling, 700 rpm | Good to Excellent[5] |
| 4 | Various Alkenes | Pd(OAc)₂ | PPh₃ | K₂CO₃ or Et₃N | DMF or MeCN | 100-120 °C | Moderate to High[1] |
Experimental Protocols
This section provides a detailed, step-by-step protocol for a typical Heck reaction of an aryl bromide, which can be used as a starting point for this compound.
Materials:
-
This compound
-
Alkene (e.g., styrene, acrylic acid, n-butyl acrylate)
-
Palladium catalyst (e.g., Pd(OAc)₂, Na₂PdCl₄)
-
Ligand (e.g., ˢSPhos, PPh₃)
-
Base (e.g., Na₂CO₃, K₂CO₃, Et₃N)
-
Anhydrous solvent (e.g., DMF, CH₃CN/H₂O)
-
Inert gas (Argon or Nitrogen)
-
Reaction vessel (e.g., Schlenk tube, microwave vial)
-
Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)
Procedure:
-
Reaction Setup: To a dry reaction vessel equipped with a magnetic stir bar, add this compound, the palladium catalyst, the ligand, and the base.
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (argon or nitrogen) for 5-10 minutes to ensure anaerobic conditions.
-
Solvent and Reagent Addition: Under the inert atmosphere, add the anhydrous solvent, followed by the alkene coupling partner via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-150 °C) and stir for the specified time. The reaction can be performed using conventional heating or microwave irradiation.[3][6]
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) to yield the pure Heck product.
Mandatory Visualizations
Catalytic Cycle of the Heck Reaction
Caption: The catalytic cycle of the Mizoroki-Heck reaction.
Experimental Workflow for the Heck Reaction
Caption: General experimental workflow for the Heck reaction.
References
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. Heck Reaction [organic-chemistry.org]
- 3. Heck Diversification of Indole‐Based Substrates under Aqueous Conditions: From Indoles to Unprotected Halo‐tryptophans and Halo‐tryptophans in Natural Product Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib [beilstein-journals.org]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols: Sonogashira Coupling of 1-Acetyl-5-bromoindole with Terminal Alkynes
For Researchers, Scientists, and Drug Development Professionals
The Sonogashira cross-coupling reaction is a highly efficient and versatile method for forming carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes.[1] This methodology is of paramount importance in medicinal chemistry for the synthesis of 5-alkynylindoles. The indole scaffold is a privileged structure found in numerous biologically active compounds, and functionalization at the C5 position with an alkyne moiety provides a versatile handle for further molecular elaboration and the synthesis of novel drug candidates.[1]
The resulting alkynylindoles are crucial intermediates in the development of therapeutic agents targeting a range of diseases, including cancer and gout, by acting as inhibitors for enzymes like tubulin and xanthine oxidase.[1] Furthermore, the terminal alkyne group can be utilized in bioorthogonal "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to conjugate the indole core to other molecules, facilitating drug discovery and chemical biology studies.[2]
This document provides detailed protocols and reaction conditions for the Sonogashira coupling of bromoindoles with various terminal alkynes, with a specific focus on 1-acetyl-5-bromoindole.
Data Presentation: Reaction Conditions and Yields
The following table summarizes representative conditions and yields for the Sonogashira coupling of 5-bromoindole with various terminal alkynes. While these conditions are for the N-H indole, they serve as an excellent starting point for the N-acetylated analogue. The electron-withdrawing nature of the acetyl group may influence reaction rates, potentially requiring slight optimization of temperature or catalyst loading.
| Entry | Terminal Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 80 | 4-6 | 93[1] |
| 2 | Propargyl alcohol | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | RT | 12-24 | ~85[1] |
| 3 | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | Reflux | N/A | High[1] |
| 4 | 2-Methyl-3-butyn-2-ol | NS-MCM-41-Pd / CuI | Et₃N | Toluene | 90 | N/A | Good to Excellent |
| 5 | Various Aryl Alkynes | (NHC)-Pd / (NHC)-Cu | K₃PO₄ | Dioxane | 100 | N/A | High |
Visualized Reaction Scheme and Workflow
Caption: General scheme for the Sonogashira coupling.
Caption: Step-by-step experimental workflow diagram.
Experimental Protocols
General Protocol for Sonogashira Coupling
This protocol is a general guideline and can be adapted for various terminal alkynes.
Materials and Equipment:
-
This compound (1.0 equivalent)
-
Terminal alkyne (1.2 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (3 mol%)
-
Copper(I) iodide (CuI) (5 mol%)
-
Triethylamine (Et₃N) (2.0 equivalents)
-
Anhydrous and degassed solvent (e.g., DMF or THF)
-
Round-bottom flask, condenser, magnetic stir bar
-
Inert atmosphere setup (Argon or Nitrogen gas)
-
Standard glassware for work-up and purification
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add this compound, PdCl₂(PPh₃)₂ (3 mol%), and CuI (5 mol%).[1]
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.[1]
-
Reagent Addition: Under the inert atmosphere, add the anhydrous, degassed solvent via syringe, followed by triethylamine.[1] Add the terminal alkyne dropwise to the stirring mixture.[1]
-
Reaction: Heat the reaction mixture to the desired temperature (refer to the data table) and stir until the reaction is complete. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into a saturated aqueous solution of ammonium chloride and extract with an appropriate organic solvent (e.g., ethyl acetate or diethyl ether).[1]
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the solution and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 1-acetyl-5-alkynylindole.[1]
Specific Protocol Example: Synthesis of 1-Acetyl-5-(phenylethynyl)indole
This protocol is adapted from the successful coupling of 5-bromoindole with phenylacetylene.[1]
Procedure:
-
In a dry flask, combine this compound (238 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (21 mg, 0.03 mmol), and CuI (10 mg, 0.05 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous DMF (5 mL) and triethylamine (0.28 mL, 2.0 mmol) via syringe.
-
Add phenylacetylene (0.13 mL, 1.2 mmol) dropwise.
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring by TLC.
-
Follow the general work-up and purification procedure to yield the final product.
Considerations for this compound
The N-acetyl group on the indole ring is electron-withdrawing. This electronic effect can influence the reactivity of the 5-bromo position in the Sonogashira coupling.
-
Reactivity: An electron-withdrawing group can sometimes make the aryl halide more reactive towards oxidative addition to the palladium(0) catalyst, which is a key step in the catalytic cycle. This may lead to faster reaction times or allow for lower reaction temperatures compared to the unsubstituted 5-bromoindole.
-
Optimization: While the provided protocols are excellent starting points, empirical optimization is recommended. If the reaction is sluggish, a slight increase in temperature or catalyst loading may be beneficial. Conversely, if side-product formation is observed, decreasing the temperature might be necessary. Monitoring the reaction by TLC or LC-MS is crucial for determining the optimal conditions.
References
Application Notes and Protocols for the Buchwald-Hartwig Amination of 1-Acetyl-5-bromoindole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed Buchwald-Hartwig amination of 1-Acetyl-5-bromoindole. This versatile cross-coupling reaction is a powerful method for the synthesis of N-substituted-5-aminoindole derivatives, which are valuable intermediates in the development of novel therapeutics and functional materials.
Introduction
The Buchwald-Hartwig amination is a fundamental transformation in modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds with high efficiency and broad functional group tolerance.[1] This reaction involves the palladium-catalyzed coupling of an aryl halide or pseudohalide with an amine in the presence of a suitable base and phosphine ligand.[2] For the synthesis of 5-aminoindole derivatives, the Buchwald-Hartwig amination of this compound offers a direct and modular route to a diverse range of products. The acetyl protecting group on the indole nitrogen enhances stability and can be readily removed post-coupling if desired.
Reaction Scheme
The general scheme for the Buchwald-Hartwig amination of this compound is depicted below:
Scheme 1: General Reaction for Buchwald-Hartwig Amination of this compound
Data Presentation: Summary of Reaction Parameters
The success of the Buchwald-Hartwig amination is highly dependent on the judicious selection of the catalyst, ligand, base, and solvent. The following tables summarize typical reaction conditions and reported yields for the amination of bromoindoles, which can serve as a guide for the optimization of reactions with this compound.
Table 1: Recommended Catalysts and Ligands
| Palladium Catalyst | Ligand | Typical Loading (mol%) | Notes |
| Pd₂(dba)₃ | Xantphos | 1-5 | A versatile system for a broad range of amines.[3] |
| Pd(OAc)₂ | DavePhos | 1-3 | Often effective for couplings with N-heterocycles. |
| [Pd(allyl)Cl]₂ | tBuXphos | 1-3 | A bulky ligand that can facilitate challenging couplings. |
| Pd(OAc)₂ | BINAP | 2-5 | A classic ligand, particularly for primary amines.[1] |
Table 2: Common Bases and Solvents
| Base | pKa of Conjugate Acid | Typical Solvent | Notes |
| Cs₂CO₃ | ~10.3 | Dioxane, Toluene | A mild and effective base for many indole arylations.[3] |
| NaOtBu | ~19 | Toluene, THF | A strong base, often leading to faster reaction rates. |
| K₃PO₄ | ~12.3 | Dioxane, Toluene | A moderately strong base suitable for sensitive substrates. |
| LHMDS | ~26 | THF | Can be used for substrates with protic functional groups.[2] |
Table 3: Illustrative Reaction Conditions and Yields for Amination of Bromoindoles
| Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Morpholine | Pd₂(dba)₃ (2.5) | Xantphos (5) | Cs₂CO₃ (1.5) | Dioxane | 100 | 12-24 | High |
| Aniline | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu (1.4) | Toluene | 100 | 18 | Good |
| n-Butylamine | [Pd(allyl)Cl]₂ (1) | tBuXphos (2) | NaOtBu (1.5) | Toluene | 80 | 12 | Moderate-High |
| Indole | Pd(OAc)₂ (2) | DavePhos (4) | K₃PO₄ (2.0) | Dioxane | 110 | 24 | Good |
Note: The yields are qualitative descriptors based on typical outcomes for similar substrates, as specific quantitative data for this compound is not extensively available.
Experimental Protocols
The following is a general protocol for the Buchwald-Hartwig amination of this compound. Optimization of the specific catalyst, ligand, base, solvent, and temperature may be required for different amine coupling partners.
Materials:
-
This compound
-
Amine (e.g., morpholine, aniline, etc.)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., Xantphos)
-
Base (e.g., Cs₂CO₃)
-
Anhydrous solvent (e.g., dioxane or toluene)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk tube or round-bottom flask with condenser)
-
Magnetic stirrer and heating mantle/oil bath
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube or round-bottom flask, add this compound (1.0 equiv), the desired amine (1.2-1.5 equiv), the palladium catalyst (e.g., Pd₂(dba)₃, 2.5 mol%), the phosphine ligand (e.g., Xantphos, 5 mol%), and the base (e.g., Cs₂CO₃, 1.5-2.0 equiv).
-
Inert Atmosphere: Seal the reaction vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the anhydrous solvent (e.g., dioxane, to a concentration of 0.1-0.2 M with respect to the this compound) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete (typically within 12-24 hours), cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst and inorganic salts.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Visualizations
Experimental Workflow
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Catalytic Cycle
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Conclusion
The Buchwald-Hartwig amination of this compound is a robust and highly adaptable method for the synthesis of a wide variety of 5-aminoindole derivatives. By carefully selecting the reaction components, researchers can achieve high yields and excellent functional group compatibility. The protocols and data presented herein provide a solid foundation for the successful application of this important C-N bond-forming reaction in research and development.
References
Application Notes and Protocols for the Synthesis of Bioactive Molecules Using 1-Acetyl-5-bromoindole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 1-acetyl-5-bromoindole as a key building block for the preparation of a diverse range of bioactive molecules. The methodologies detailed herein are centered around palladium-catalyzed cross-coupling reactions, which enable the functionalization of the indole scaffold at the C5-position, a critical modification for achieving potent and selective biological activity. This document offers detailed experimental protocols, quantitative data for key transformations, and visualizations of relevant biological pathways to guide researchers in the design and synthesis of novel therapeutic agents.
Introduction to this compound in Drug Discovery
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core structure of numerous natural products and synthetic compounds with significant therapeutic properties. The strategic placement of a bromine atom at the 5-position of the indole ring provides a versatile handle for introducing a wide array of chemical moieties through modern cross-coupling chemistry. The N-acetyl group serves as a protecting group for the indole nitrogen, enhancing stability and modifying the electronic properties of the aromatic system, which can be advantageous in certain synthetic transformations. Subsequent deprotection can be readily achieved to furnish the free indole if required for biological activity. This approach has been successfully employed in the synthesis of potent protein kinase inhibitors, antiviral agents, and anticancer compounds.
Key Synthetic Transformations
This compound is an excellent substrate for several palladium-catalyzed cross-coupling reactions, including the Sonogashira, Suzuki-Miyaura, and Heck reactions. These transformations allow for the formation of new carbon-carbon bonds, enabling the introduction of alkynyl, aryl, and vinyl groups, respectively.
Sonogashira Coupling: Synthesis of 5-Alkynylindoles
The Sonogashira coupling is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide.[1] This reaction is instrumental in the synthesis of 5-alkynylindoles, which are key intermediates for various therapeutic agents, including inhibitors of enzymes like tubulin and xanthine oxidase, with applications in cancer and gout treatment.[1]
Table 1: Representative Conditions for Sonogashira Coupling of 5-Bromoindoles
| Entry | Alkyne | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 80 | 4-6 | 93[1] |
| 2 | Propargyl alcohol | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | Room Temp. | 12-24 | ~85[1] |
| 3 | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | Reflux | N/A | High[1] |
Experimental Protocol: General Procedure for Sonogashira Coupling
-
To a dry flask under an inert atmosphere (e.g., argon), add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂; 0.03 equiv.), and the copper(I) co-catalyst (e.g., CuI; 0.05 equiv.).
-
Add an anhydrous, degassed solvent (e.g., DMF or THF) followed by an amine base (e.g., triethylamine; 2.0 equiv.).
-
Add the terminal alkyne (1.2 equiv.) dropwise to the reaction mixture.
-
Stir the reaction at the appropriate temperature (see Table 1) and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature, and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to obtain the desired 5-alkynylindole derivative.
Note on Deprotection: The N-acetyl group can be removed by treatment with a base such as sodium methoxide in methanol or aqueous sodium hydroxide.
Suzuki-Miyaura Coupling: Synthesis of 5-Arylindoles
The Suzuki-Miyaura coupling is a versatile method for creating carbon-carbon bonds between an organoboron species and an organohalide.[2] It is widely used to synthesize biaryl compounds, which are prevalent in biologically active molecules.[3]
Table 2: Representative Conditions for Suzuki-Miyaura Coupling of Bromoindoles
| Entry | Boronic Acid/Ester | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(dppf)Cl₂ | - | K₂CO₃ | Dimethoxyethane | 80 | High[4] |
| 2 | 2-Methoxyphenylboronic acid | Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane/H₂O | 100 | 99 |
| 3 | 5-Indole boronic acid | Pd(OAc)₂ | PPh₃ | K₃PO₄ | Dioxane/H₂O | 100 | 91-99[5] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
In a reaction vessel, combine this compound (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(dppf)Cl₂; 0.05 equiv.), and a base (e.g., K₂CO₃ or K₃PO₄; 2.0 equiv.).
-
Add the solvent system (e.g., dioxane/water).
-
Degas the mixture by bubbling with an inert gas (e.g., argon) for 10-15 minutes.
-
Heat the reaction mixture to the desired temperature (see Table 2) and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the 5-arylindole derivative.
Heck Reaction: Synthesis of 5-Vinylindoles
The Heck reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium complex.[6] This reaction is valuable for introducing vinyl groups at the C5-position of the indole ring.
Table 3: Representative Conditions for Heck Reaction of 5-Bromoindole
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time | Yield (%) |
| 1 | Styrene | Na₂PdCl₄ (5) | SPhos (15) | Na₂CO₃ (4) | MeCN/H₂O (1:1) | 150 (MW) | 15 min | >95 |
| 2 | n-Butyl acrylate | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N (1.5) | DMF | 100 | 20 h | ~97 |
| 3 | Methyl acrylate | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | K₂CO₃ (2) | DMF | 110 | 12 h | High |
Experimental Protocol: General Procedure for Heck Reaction (Microwave-Assisted)
-
To a microwave reaction vial, add this compound (1.0 equiv.), the alkene (1.5 equiv.), the palladium catalyst (e.g., Pd(OAc)₂; 0.02 equiv.), a ligand (e.g., PPh₃; 0.04 equiv.), and a base (e.g., K₂CO₃; 2.0 equiv.).
-
Add the solvent (e.g., DMF or MeCN/H₂O).
-
Seal the vial and place it in a microwave reactor.
-
Heat the reaction mixture to the specified temperature (see Table 3) for the indicated time.
-
After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to obtain the 5-vinylindole product.
Caption: Synthetic routes to bioactive molecules from this compound.
Applications in the Synthesis of Bioactive Molecules
Protein Kinase Inhibitors
The dysregulation of protein kinases is a hallmark of many diseases, including cancer. The indole scaffold is a key component of many kinase inhibitors.[7] The functionalized indoles synthesized from this compound can act as potent inhibitors of various kinases, such as Adaptor-Associated Kinase 1 (AAK1), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Epidermal Growth Factor Receptor (EGFR).
Table 4: Biological Activity of Indole-Based Kinase Inhibitors
| Compound Class | Target Kinase | IC₅₀ | Disease Area |
| 3-Alkynyl-5-aryl-7-aza-indoles | AAK1 | 4 nM[8] | Viral Infections |
| N-benzyl-5-bromoindolin-2-ones | VEGFR-2 | 0.503 - 0.728 µM[3] | Cancer |
| Indole Derivatives | EGFR | Potent Inhibition[9] | Cancer |
Mechanism of Action: ATP-Competitive Inhibition
Most indole-based kinase inhibitors function by competing with ATP for binding to the active site of the kinase.[7] Key interactions include hydrogen bonding with the hinge region of the kinase and hydrophobic interactions within the ATP-binding pocket.
Caption: ATP-competitive inhibition of kinases by indole-based molecules.
VEGFR-2 Signaling Pathway
VEGFR-2 is a key mediator of angiogenesis, and its inhibition is a major strategy in cancer therapy. Upon binding of VEGF, VEGFR-2 dimerizes and autophosphorylates, activating downstream pathways like the PLCγ-PKC-MAPK and PI3K-AKT cascades, which promote endothelial cell proliferation, survival, and migration.[10][11]
Caption: Overview of the VEGFR-2 signaling pathway and its inhibition.
Antiviral Agents
Derivatives of 5-bromoindole have shown promise as broad-spectrum antiviral agents, with activity against RNA viruses such as Respiratory Syncytial Virus (RSV) and SARS-CoV-2.[8] The mechanism of action can involve the inhibition of host-cell kinases, such as AAK1, which are crucial for viral entry and replication.[8]
Table 5: Antiviral Activity of Indole Derivatives
| Virus | Compound Class | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
| RSV-A | 3-alkynyl-5-aryl-7-aza-indole | 0.19[8] | 2[8] | 10.5[8] |
| Coxsackie B4 | Indolylthiosemicarbazides | 0.4 - 2.1[12] | >21.9[12] | 9 - 56[12] |
AAK1 Signaling in Viral Entry
AAK1 is a protein kinase that plays a role in clathrin-mediated endocytosis, a process that many viruses exploit to enter host cells.[9] Inhibition of AAK1 can therefore block viral entry and subsequent replication.
Caption: AAK1-mediated viral entry and its inhibition.
Serotonin Receptor Agonists
Indole is the core structure of the neurotransmitter serotonin (5-hydroxytryptamine). Synthetic indole derivatives can act as agonists at various serotonin receptors, which are G-protein coupled receptors (GPCRs) involved in a wide range of physiological and neurological processes.[13]
Serotonin Receptor Signaling
Activation of a serotonin GPCR by an agonist leads to the activation of a heterotrimeric G-protein, which in turn modulates the activity of downstream effector enzymes like adenylyl cyclase or phospholipase C, leading to changes in intracellular second messenger levels (e.g., cAMP, IP₃, DAG) and ultimately a cellular response.[13][14]
Caption: General mechanism of serotonin GPCR signaling.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of a wide range of bioactive molecules. The application of robust synthetic methodologies such as Sonogashira, Suzuki-Miyaura, and Heck couplings allows for the creation of diverse libraries of indole-based compounds. The protocols and data presented herein provide a solid foundation for researchers to design and synthesize new chemical entities with the potential to modulate the activity of key biological targets, thereby contributing to the development of next-generation therapies for various diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Heck reaction - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The adaptor-associated kinase 1, AAK1, is a positive regulator of the Notch pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 11. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Uncovering the structure of the serotonin receptor - MRC Laboratory of Molecular Biology [www2.mrc-lmb.cam.ac.uk]
- 14. Structure and Function of Serotonin G protein Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
N-Acetyl Group as a Protecting Group Strategy for 5-Bromoindole: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of medicinal chemistry and organic synthesis, the indole scaffold is a privileged structure due to its prevalence in biologically active compounds. 5-Bromoindole, in particular, serves as a versatile intermediate, with the bromine atom acting as a synthetic handle for further molecular elaboration, often through palladium-catalyzed cross-coupling reactions. However, the acidic N-H proton of the indole ring can interfere with many synthetic transformations. Deprotonation under basic conditions increases the electron density of the aromatic system, potentially leading to undesirable side reactions such as debromination.[1] Therefore, protection of the indole nitrogen is a critical step to ensure clean reactions and high yields.
The N-acetyl group is an effective and economical choice for protecting the indole nitrogen. It is stable under various conditions and can be readily introduced and removed. This document provides detailed application notes and protocols for the N-acetylation of 5-bromoindole and the subsequent deprotection of the N-acetyl group.
Advantages of the N-Acetyl Protecting Group
-
Cost-Effective: The reagents used for N-acetylation, such as acetic anhydride and acetyl chloride, are inexpensive and readily available.
-
Stability: The N-acetyl group is stable to a wide range of non-hydrolytic reaction conditions.
-
Straightforward Removal: Deprotection can be achieved under both basic and acidic hydrolytic conditions.[2][3]
Comparison with Other Common N-Protecting Groups
The selection of a protecting group is contingent on the planned synthetic route and the conditions of subsequent reaction steps. A comparison of the N-acetyl group with other commonly used protecting groups for 5-bromoindole is summarized below.
| Protecting Group | Common Protection Conditions | Common Deprotection Conditions | Key Advantages | Key Disadvantages |
| Acetyl (Ac) | Acetic anhydride, base (e.g., NaH, pyridine) | Basic hydrolysis (e.g., NaOH, KOH) or acidic hydrolysis (e.g., HCl)[2][3] | Low cost, stable to many coupling conditions. | Harsh deprotection conditions may not be suitable for sensitive substrates.[3] |
| tert-Butoxycarbonyl (Boc) | (Boc)₂O, DMAP, THF | Acidic conditions (e.g., TFA in DCM, HCl in dioxane)[1] | Mild deprotection, widely used.[1] | Unstable under acidic conditions. |
| Tosyl (Ts) | TsCl, NaH, DMF | Strong bases or reducing agents[1] | Electron-withdrawing, offers stability to the indole ring.[1] | Harsh deprotection conditions.[1] |
| (2-(Trimethylsilyl)ethoxy)methyl (SEM) | SEMCl, NaH, DMF | Fluoride sources (e.g., TBAF)[1] | Robust protection, orthogonal to acidic and basic deprotection.[1] | Higher cost of reagents. |
Experimental Protocols
Protocol 1: N-Acetylation of 5-Bromoindole
This protocol describes the N-acetylation of 5-bromoindole using acetic anhydride.
Caption: Workflow for the N-acetylation of 5-bromoindole.
Materials:
-
5-Bromoindole
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Dimethylformamide (DMF)
-
Acetic anhydride (Ac₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 5-bromoindole (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq) portion-wise at 0 °C under an inert atmosphere.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add acetic anhydride (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel to afford N-acetyl-5-bromoindole.
Quantitative Data for N-Acetylation of Indoles:
| Substrate | Acetylating Agent | Base/Solvent | Temperature | Time | Yield (%) | Reference |
| 3-methyl-1H-indole | S-methyl butanethioate | Cs₂CO₃ / xylene | 140 °C | 12 h | 62 | [4] |
| Indole | Acetic anhydride | NaOAc | Reflux | 3 h | 60 | [5] |
Protocol 2: Deprotection of N-Acetyl-5-bromoindole (Basic Conditions)
This protocol outlines the removal of the N-acetyl group via basic hydrolysis.
Caption: Workflow for the basic deprotection of N-acetyl-5-bromoindole.
Materials:
-
N-Acetyl-5-bromoindole
-
Ethanol (EtOH)
-
Aqueous sodium hydroxide (NaOH) solution (e.g., 2 M)
-
Hydrochloric acid (HCl) for neutralization
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve N-acetyl-5-bromoindole (1.0 eq) in a mixture of ethanol and aqueous NaOH solution.
-
Heat the reaction mixture to reflux and monitor the progress by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Neutralize the aqueous residue with HCl.
-
Extract the product with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product if necessary to obtain 5-bromoindole.
Protocol 3: Deprotection of N-Acetyl-5-bromoindole (Acidic Conditions)
This protocol describes the removal of the N-acetyl group using acidic hydrolysis.
Materials:
-
N-Acetyl-5-bromoindole
-
Concentrated Hydrochloric Acid (HCl)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of N-acetyl-5-bromoindole (1.0 eq) in methanol or ethanol, add concentrated HCl.
-
Heat the reaction mixture to reflux and monitor by TLC until the deprotection is complete.[2]
-
Cool the mixture to room temperature and concentrate in vacuo.
-
Dissolve the residue in water and carefully basify with a saturated aqueous NaHCO₃ solution.
-
Extract the product with DCM or EtOAc (3 x volumes).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield 5-bromoindole.
Quantitative Data for Deprotection:
| Substrate | Deprotection Conditions | Solvent | Temperature | Time | Yield (%) | Reference |
| 1-acetyl-5-bromoindoline | conc. HCl | Methanol | 70 °C | - | 90.32 | [6] |
| N-acetyl amide | conc. HCl | - | Reflux | 16 h | 77 | [2] |
| 1,3-Diacetyl indole | 2 N NaOH | Ethanol | Warm | - | 87 | [5] |
Troubleshooting and Optimization
-
Incomplete N-Acetylation: Ensure anhydrous conditions, as moisture will quench the base (e.g., NaH). If the reaction is sluggish, consider increasing the temperature or reaction time. The purity of the acetylating agent is also crucial.
-
Low Yield in Deprotection: For basic hydrolysis, ensure a sufficiently high concentration of the base and adequate reflux time. For acidic deprotection, the concentration of the acid and temperature are key parameters to optimize.
-
Side Reactions: In some cases, C3-acetylation can compete with N-acetylation, especially under Friedel-Crafts conditions. The use of a strong base to generate the indolide anion generally favors N-acetylation.
Conclusion
The N-acetyl group serves as a robust and economical protecting group for 5-bromoindole, preventing undesirable side reactions during various synthetic transformations. The straightforward protocols for its introduction and removal, coupled with the ready availability of reagents, make it a valuable strategy for researchers in organic synthesis and drug development. The choice between acidic or basic deprotection conditions provides flexibility and can be tailored to the specific needs of the overall synthetic scheme.
References
- 1. benchchem.com [benchchem.com]
- 2. Acetyl Deprotection - Acidic Conditions [commonorganicchemistry.com]
- 3. Acetyl Protection - Common Conditions [commonorganicchemistry.com]
- 4. Chemoselective N-acylation of indoles using thioesters as acyl source - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Page loading... [guidechem.com]
Application Notes and Protocols for the Deprotection of 1-Acetyl-5-bromoindole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the deprotection of 1-acetyl-5-bromoindole to yield 5-bromoindole, a crucial intermediate in the synthesis of various pharmacologically active compounds. The N-acetyl group is a common protecting group for the indole nitrogen, preventing side reactions during electrophilic substitution on the indole ring. Its efficient removal is a critical step in many synthetic pathways. The following sections detail common methods for this transformation, primarily through basic and acidic hydrolysis.
Overview of Deprotection Strategies
The deprotection of the N-acetyl group from this compound is typically achieved by hydrolysis under either basic or acidic conditions. The choice of method depends on the overall molecular structure and the presence of other functional groups that might be sensitive to the reaction conditions.
-
Basic Hydrolysis: This is the most common and often milder method for N-deacetylation of indoles. It is generally selective for the N-acetyl group, especially in the presence of other ester or amide functionalities that may require more forcing conditions for cleavage. Common reagents include sodium hydroxide or potassium hydroxide in an alcoholic solvent or a mixture of water and a miscible organic solvent.
-
Acidic Hydrolysis: This method can also be effective but may be less suitable for substrates containing acid-labile functional groups. Strong mineral acids like hydrochloric acid or sulfuric acid are typically employed.
Quantitative Data Summary
The following table summarizes various reported conditions for the deprotection of N-acetylated indoles, providing a comparative overview of different methods.
| Method | Reagent(s) | Solvent(s) | Temperature | Time | Yield | Citation(s) |
| Basic Hydrolysis | Sodium Hydroxide (2 N) | Ethanol | Warm | - | 87% | [1] |
| Basic Hydrolysis | Sodium Hydroxide (40%) | Water | 50°C | 3 hours | - | [2] |
| Basic Hydrolysis | Potassium Hydroxide | Methanol | 60-65°C | - | - | |
| Acidic Hydrolysis | Concentrated Hydrochloric Acid | Methanol | 70°C | - | 90.32% | [3] |
| Acidic Hydrolysis | 6N Hydrochloric Acid | - | Reflux | 6 hours | - | [4] |
Note: Yields and reaction times can vary depending on the specific substrate and scale of the reaction. The data for acidic hydrolysis was reported for the deprotection of 1-acetyl-5-bromoindoline, a closely related substrate.
Experimental Protocols
Method 1: Basic Hydrolysis using Sodium Hydroxide in Ethanol
This protocol is adapted from a procedure used for the selective N-deacetylation of a diacetylated indole.[1]
Materials:
-
This compound
-
Ethanol
-
2 N Sodium Hydroxide solution
-
Water
-
Standard laboratory glassware
Procedure:
-
Suspend this compound in ethanol in a round-bottom flask.
-
Add a 2 N aqueous solution of sodium hydroxide.
-
Stir the mixture and gently warm it until all the starting material has dissolved.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, precipitate the product by diluting the reaction mixture with water.
-
Collect the solid product by filtration.
-
Wash the collected solid with water to remove any residual sodium hydroxide.
-
Dry the product under vacuum.
-
If necessary, the crude product can be further purified by recrystallization from a suitable solvent such as ethanol.
Method 2: Basic Hydrolysis using Aqueous Sodium Hydroxide
This protocol is based on a deprotection step in the synthesis of 5-bromoindole.[2]
Materials:
-
This compound
-
40% (w/v) Sodium Hydroxide solution
-
Water
-
Standard laboratory glassware
Procedure:
-
Dissolve or suspend the this compound intermediate in water in a round-bottom flask equipped with a magnetic stirrer and a condenser.
-
Add the 40% sodium hydroxide solution to make the mixture basic.
-
Heat the reaction mixture to 50°C and stir for approximately 3 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Collect the precipitated light tan product by vacuum filtration.
-
Wash the solid thoroughly with water to ensure the removal of inorganic salts.
-
Air dry the product.
-
For higher purity, the crude 5-bromoindole can be recrystallized from an ethanol/water mixture.
Method 3: Acidic Hydrolysis using Hydrochloric Acid in Methanol
This protocol is adapted from the deprotection of the closely related 1-acetyl-5-bromoindoline.[3]
Materials:
-
This compound
-
Methanol
-
Concentrated Hydrochloric Acid
-
30% Sodium Hydroxide solution
-
Dichloromethane
-
Standard laboratory glassware
Procedure:
-
In a reaction vessel, add this compound, methanol, and concentrated hydrochloric acid.
-
Stir the mixture well to ensure dissolution.
-
Heat the reaction mixture to 70°C.
-
Monitor the reaction's completion by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the reaction mixture with a 30% sodium hydroxide solution.
-
Extract the product into an organic solvent such as dichloromethane (perform the extraction three times).
-
Combine the organic layers.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the 5-bromoindole product.
Visualizations
Deprotection Workflow for this compound
Caption: General workflow for the deprotection of this compound.
Logical Relationship of Deprotection Conditions
Caption: Key parameters in the deprotection of this compound.
References
Gram-Scale Synthesis of 1-Acetyl-5-bromoindole: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental procedure for the gram-scale synthesis of 1-Acetyl-5-bromoindole, a valuable intermediate in the development of pharmaceuticals and bioactive compounds. The protocol is divided into two main stages: the synthesis of the precursor 5-bromoindole from indole via a sulfonate protection strategy, and the subsequent N-acetylation to yield the final product.
Experimental Protocols
Part 1: Synthesis of 5-Bromoindole (Intermediate)
This procedure is adapted from established literature methods involving the protection of the indole nucleus to ensure selective bromination at the 5-position.[1][2]
Step 1: Preparation of Sodium Indoline-2-sulfonate
-
In a suitably sized flask, dissolve 50 g of indole in 100 mL of ethanol.
-
In a separate, larger beaker, prepare a solution of 100 g of sodium bisulfite in 300 mL of deionized water.
-
To the sodium bisulfite solution, add the indole solution with continuous stirring.
-
Allow the mixture to stir overnight at room temperature. A light tan solid is expected to precipitate.
-
Collect the solid product by vacuum filtration, wash it thoroughly with diethyl ether, and allow it to air dry. This crude sodium indoline-2-sulfonate can be used in the next step without further purification.
Step 2: Preparation of Sodium 1-Acetylindoline-2-sulfonate
-
Suspend 30 g of sodium bisulfite in 300 mL of acetic anhydride in a reaction flask equipped with an overhead stirrer.
-
Add 30 g of the sodium indoline-2-sulfonate prepared in the previous step to the suspension.
-
Heat the mixture to 70°C and stir for 1 hour. A voluminous white solid should form. An additional 100 mL of acetic anhydride may be added if the slurry becomes too thick to stir effectively.[1]
-
Increase the reaction temperature to 90°C and maintain for an additional 2 hours.[1][2]
-
Cool the reaction mixture to room temperature and collect the solid product by filtration.
-
Wash the solid with acetic anhydride followed by diethyl ether. The crude, damp solid is used directly in the next step.
Step 3: Synthesis of 5-Bromoindole
-
Dissolve all the acylated material from the previous step in 150 mL of deionized water in a flask, and cool the solution to 0-5°C using an ice bath.
-
With vigorous stirring, add 40 g of bromine dropwise, ensuring the temperature remains below 5°C.[1][2]
-
Continue stirring the solution at 0-5°C for 1 hour after the addition of bromine is complete, then allow it to warm to room temperature.
-
To quench any excess bromine, add a solution of approximately 10 g of sodium bisulfite in 30 mL of water.
-
Neutralize the solution to a pH of 7 by the slow addition of a 40% sodium hydroxide solution, while keeping the temperature below 30°C.
-
Stir the mixture overnight at 50°C.
-
Make the solution basic by adding more 40% sodium hydroxide solution and continue to stir for an additional 3 hours at 50°C.[1][2]
-
A light tan precipitate should form. Collect the solid by vacuum filtration, wash it extensively with water, and air dry.
-
The crude 5-bromoindole can be purified by recrystallization from an ethanol/water mixture.
Part 2: Synthesis of this compound (Final Product)
This protocol is based on general methods for the N-acetylation of indoles.
Step 1: N-Acetylation of 5-Bromoindole
-
In a round-bottom flask, suspend 10 g of the purified 5-bromoindole and 5 g of anhydrous sodium acetate in 100 mL of acetic anhydride.
-
Heat the mixture to reflux (approximately 140°C) and maintain for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and pour it carefully into 500 mL of ice-cold water with stirring.
-
Continue stirring until the excess acetic anhydride has been hydrolyzed. A solid precipitate should form.
-
Collect the crude product by vacuum filtration and wash thoroughly with water until the filtrate is neutral.
-
Purify the crude this compound by recrystallization from ethanol to obtain a crystalline solid.
Data Presentation
| Step | Product | Starting Material (Mass) | Key Reagents (Mass/Volume) | Solvent (Volume) | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1.1 | Sodium Indoline-2-sulfonate | Indole (50 g) | Sodium bisulfite (100 g) | Ethanol (100 mL), Water (300 mL) | Room Temp. | Overnight | ~97 | - |
| 1.2 | Sodium 1-Acetylindoline-2-sulfonate | Sodium Indoline-2-sulfonate (30 g) | Sodium bisulfite (30 g), Acetic anhydride | Acetic anhydride (300-400 mL) | 70 then 90 | 3 | - | - |
| 1.3 | 5-Bromoindole | Sodium 1-Acetylindoline-2-sulfonate (from previous step) | Bromine (40 g), 40% NaOH | Water (150 mL) | 0-5 then 50 | ~16 | ~61 (overall) | >99 |
| 2.1 | This compound | 5-Bromoindole (10 g) | Sodium acetate (5 g), Acetic anhydride | Acetic anhydride (100 mL) | Reflux (~140) | 2 | ~60 | >97 |
Experimental Workflow Diagram
Caption: Workflow for the gram-scale synthesis of this compound.
References
Application Notes and Protocols for Microwave-Assisted Synthesis of 1-Acetyl-5-bromoindole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of various 1-acetyl-5-bromoindole derivatives utilizing microwave-assisted organic synthesis (MAOS). This technology offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and enhanced safety profiles, making it an invaluable tool in modern medicinal chemistry and drug discovery. The this compound scaffold is a versatile starting material for generating a diverse library of compounds with potential therapeutic applications.
Introduction to Microwave-Assisted Synthesis of Indole Derivatives
The indole nucleus is a privileged scaffold in medicinal chemistry, present in a vast array of biologically active compounds.[1] Microwave-assisted synthesis has emerged as a green and efficient method for the construction and functionalization of this important heterocycle.[2] The application of microwave irradiation can dramatically accelerate common organic reactions, often reducing reaction times from hours to minutes.[3] This is particularly advantageous for high-throughput synthesis in drug discovery programs.
This document outlines protocols for two main classes of reactions for the derivatization of this compound:
-
C-3 Acylation: Introduction of various acyl groups at the C-3 position of the indole ring.
-
C-5 Cross-Coupling Reactions: Palladium-catalyzed reactions such as Suzuki, Heck, Buchwald-Hartwig, and Sonogashira couplings to introduce aryl, vinyl, amino, and alkynyl moieties at the C-5 position.
General Workflow for Microwave-Assisted Synthesis
The following diagram illustrates a typical workflow for the microwave-assisted synthesis of this compound derivatives.
Caption: General workflow for the synthesis and evaluation of this compound derivatives.
Experimental Protocols and Data
Microwave-Assisted C-3 Acylation
This protocol describes the Friedel-Crafts acylation at the C-3 position of the indole nucleus. While the provided data is for the acylation of 5-bromoindole, a similar procedure is applicable to this compound, potentially with adjustments to reaction time and temperature due to the electronic effects of the N-acetyl group.[4]
Protocol: General Procedure for C-3 Acylation
-
To a 10 mL microwave reaction vessel, add this compound (1.0 mmol), the corresponding anhydride (1.1 mmol), and a catalytic amount of a Lewis acid (e.g., Y(OTf)₃, 0.01 mmol) in an ionic liquid (e.g., [BMI]BF₄, 1.0 mmol) for solvent-free conditions.
-
Seal the vessel and place it in a microwave synthesizer.
-
Irradiate the mixture with stirring at a set temperature and time (see Table 1 for examples).
-
After the reaction, allow the vessel to cool to room temperature.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 1-acetyl-5-bromo-3-acylindole derivative.
Table 1: Microwave-Assisted C-3 Acylation of 5-Bromoindole (Illustrative for this compound) [4]
| Entry | Anhydride | Power (W) | Temp. (°C) | Time (min) | Product | Yield (%) |
| 1 | Acetic Anhydride | 150 | 90 | 15 | 1-(5-bromo-1H-indol-3-yl)ethan-1-one | 86 |
| 2 | Propionic Anhydride | 150 | 90 | 15 | 1-(5-bromo-1H-indol-3-yl)propan-1-one | 85 |
| 3 | Butyric Anhydride | 150 | 90 | 15 | 1-(5-bromo-1H-indol-3-yl)butan-1-one | 82 |
| 4 | Isobutyric Anhydride | 150 | 90 | 15 | 1-(5-bromo-1H-indol-3-yl)-2-methylpropan-1-one | 99 |
| 5 | Benzoic Anhydride | 150 | 120 | 30 | (5-bromo-1H-indol-3-yl)(phenyl)methanone | 87 |
Microwave-Assisted C-5 Cross-Coupling Reactions
The bromine atom at the C-5 position of this compound is amenable to various palladium-catalyzed cross-coupling reactions. Microwave irradiation significantly accelerates these transformations.[3][5][6][7]
a) Suzuki Coupling
The Suzuki coupling reaction is a versatile method for forming carbon-carbon bonds between aryl halides and boronic acids.[5]
Protocol: General Procedure for Suzuki Coupling
-
In a microwave vial, combine this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 mmol).[8]
-
Add a suitable solvent system, such as 1,4-dioxane/water or ethanol/water.[5][9]
-
Seal the vial and irradiate in a microwave synthesizer at the specified temperature and time.
-
After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield the 1-acetyl-5-arylindole derivative.
Table 2: Representative Conditions for Microwave-Assisted Suzuki Coupling
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (min) | Representative Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O | 100-135 | 15-40 | 75-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O | 100-135 | 15-40 | 70-90 |
| 3 | 3-Pyridylboronic acid | Pd(PPh₃)₄ (3) | Cs₂CO₃ | EtOH/H₂O | 120-140 | 20-45 | 65-85 |
b) Heck Coupling
The Heck reaction couples aryl halides with alkenes to form substituted alkenes.[3]
Protocol: General Procedure for Heck Coupling
-
To a microwave vial, add this compound (1.0 mmol), the alkene (1.5 mmol), a palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%), a phosphine ligand (e.g., PPh₃, 2-4 mol%), and a base (e.g., Et₃N or K₂CO₃, 2.0 mmol).
-
Add a solvent such as DMF or acetonitrile.
-
Seal the vial and irradiate in the microwave synthesizer.
-
After cooling, work up the reaction as described for the Suzuki coupling.
-
Purify the product by column chromatography.
Table 3: Representative Conditions for Microwave-Assisted Heck Coupling
| Entry | Alkene | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (min) | Representative Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | Et₃N | DMF | 120-160 | 5-20 | 70-90 |
| 2 | Methyl acrylate | Pd(OAc)₂ (2) | K₂CO₃ | MeCN | 120-160 | 5-20 | 65-85 |
| 3 | n-Butyl acrylate | Pd(OAc)₂ (2) | Et₃N | DMF | 120-160 | 5-20 | 70-88 |
c) Buchwald-Hartwig Amination
This reaction forms a carbon-nitrogen bond between an aryl halide and an amine.[10][11]
Protocol: General Procedure for Buchwald-Hartwig Amination
-
In a glovebox or under an inert atmosphere, charge a microwave vial with this compound (1.0 mmol), the amine (1.2 mmol), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a ligand (e.g., XPhos, 4-7 mol%), and a strong base (e.g., NaOtBu, 1.4 mmol).[10]
-
Add an anhydrous solvent such as toluene or dioxane.
-
Seal the vial, remove from the glovebox, and irradiate in the microwave synthesizer.
-
After cooling, quench the reaction carefully, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by chromatography.
Table 4: Representative Conditions for Microwave-Assisted Buchwald-Hartwig Amination
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (min) | Representative Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (5) | XPhos (7) | NaOtBu | Toluene | 130-150 | 10-30 | 70-90 |
| 2 | Aniline | Pd₂(dba)₃ (5) | XPhos (7) | NaOtBu | Toluene | 130-150 | 10-30 | 60-85 |
| 3 | Piperidine | Pd₂(dba)₃ (5) | XPhos (7) | NaOtBu | Toluene | 130-150 | 10-30 | 75-95 |
d) Sonogashira Coupling
The Sonogashira coupling reaction is used to form a carbon-carbon bond between a terminal alkyne and an aryl halide.[7]
Protocol: General Procedure for Sonogashira Coupling
-
To a microwave vial, add this compound (1.0 mmol), the terminal alkyne (1.2 mmol), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-3 mol%), a copper(I) co-catalyst (e.g., CuI, 2-5 mol%), and a base (e.g., Et₃N).[12]
-
A solvent such as DMF or acetonitrile can be used.
-
Seal the vial and irradiate in the microwave synthesizer.
-
After cooling, perform an aqueous workup and extract with an organic solvent.
-
Purify the crude product by column chromatography.
Table 5: Representative Conditions for Microwave-Assisted Sonogashira Coupling
| Entry | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (min) | Representative Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (2) | Et₃N | DMF | 90-120 | 10-30 | 75-95 |
| 2 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (2) | Et₃N | MeCN | 90-120 | 5-25 | 80-95 |
| 3 | 1-Hexyne | PdCl₂(PPh₃)₂ (3) | CuI (2) | Et₃N | DMF | 90-120 | 10-30 | 70-90 |
Applications in Drug Discovery
Derivatives of 5-bromoindole are known to possess a wide range of biological activities, making them attractive targets for drug development.[13] The N-acetyl group can influence the pharmacokinetic properties of the molecule and can also be a site for further chemical modification or act as a prodrug moiety.
-
Anticancer Activity: Substituted indoles are a cornerstone of anticancer drug discovery.[14] Specifically, 7-acetamido-2-aryl-5-bromoindole derivatives have been investigated for their cytotoxic effects against cancer cell lines like A549 (lung cancer) and HeLa (cervical cancer).[14] Some of these compounds have been found to inhibit tubulin polymerization, a key process in cell division, leading to apoptosis.[2][14] The bromo-substituent at the C-5 position is often incorporated to enhance hydrophobic interactions within the target protein's binding site, as seen in some kinase inhibitors.[15]
-
Kinase Inhibition: The azaindole scaffold, a bioisostere of indole, is prevalent in many kinase inhibitors.[16][17] By extension, substituted indoles are actively investigated as inhibitors of various kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. The diagram below illustrates a simplified, hypothetical signaling pathway that could be targeted by a this compound derivative designed as a kinase inhibitor.
Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway by a this compound derivative.
-
Antifungal Activity: Halogenated indoles, including 5-bromoindole, have demonstrated significant antifungal properties.[4] Studies have shown that 5-bromoindole is more potent than indole itself against phytopathogens like Monilinia fructicola and Botrytis cinerea.[4] Further derivatization, as outlined in the protocols above, could lead to the discovery of novel and more effective antifungal agents for agricultural or clinical use.
Conclusion
Microwave-assisted synthesis provides a powerful platform for the rapid and efficient generation of this compound derivatives. The protocols and data presented herein serve as a guide for researchers to explore the chemical space around this versatile scaffold. The diverse biological activities associated with substituted indoles, particularly in oncology and infectious diseases, underscore the potential of these compounds as leads in drug discovery and development programs.
References
- 1. rjpn.org [rjpn.org]
- 2. Synthesis, Evaluation of Cytotoxicity and Molecular Docking Studies of the 7-Acetamido Substituted 2-Aryl-5-bromo-3-trifluoroacetylindoles as Potential Inhibitors of Tubulin Polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Microwave-Assisted Heck Reaction: Modifying Conventional Heating Protocols [cem.com]
- 4. mdpi.com [mdpi.com]
- 5. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Rapid Homogeneous-Phase Sonogashira Coupling Reactions Using Controlled Microwave Heating [organic-chemistry.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Microwave-Assisted Buchwald-Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. An Efficient, Microwave-Assisted, One-Pot Synthesis of Indoles Under Sonogashira Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound [myskinrecipes.com]
- 14. Synthesis, Evaluation of Cytotoxicity and Molecular Docking Studies of the 7-Acetamido Substituted 2-Aryl-5-bromo-3-trifluoroacetylindoles as Potential Inhibitors of Tubulin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 16. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Azaindole derivatives as potential kinase inhibitors and their SARs elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Directed Ortho-Metalation of 1-Acetyl-5-bromoindole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] The functionalization of the indole nucleus is a key strategy in the development of new therapeutic agents. Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic compounds.[3][4] This application note provides a detailed protocol for the directed ortho-metalation of 1-acetyl-5-bromoindole, a versatile building block in drug discovery.
The primary challenge in the DoM of N-protected indoles is the preferential lithiation at the C-2 position due to the acidity of the C-2 proton. To achieve functionalization at the C-4 position, ortho to the bromine atom, a strategy involving the protection of the C-2 position is necessary. This protocol outlines a three-step process: (1) silylation of the C-2 position, (2) directed ortho-metalation at the C-4 position and trapping with an electrophile, and (3) deprotection of the C-2 silyl group.
Applications in Drug Development
The 5-bromoindole moiety is a common feature in a variety of biologically active compounds. Its presence can enhance binding affinity to target proteins and improve pharmacokinetic properties. The introduction of substituents at the C-4 position through directed ortho-metalation allows for the exploration of novel chemical space and the generation of diverse compound libraries for screening.
5-Bromoindole derivatives have shown promise as:
-
Anticancer Agents: Certain 5-bromoindole-2-carboxamides have been identified as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), both of which are key targets in cancer therapy.[5][6]
-
GSK-3 Inhibitors: 5-Bromoindole has been recognized as a scaffold for the development of Glycogen Synthase Kinase 3 (GSK-3) inhibitors, which are being investigated for the treatment of neurodegenerative diseases like Alzheimer's and metabolic disorders such as diabetes.[1]
-
Antimicrobial Agents: The 5-bromoindole core is found in compounds with antibacterial and antifungal properties.[7]
The ability to selectively introduce a wide range of functional groups at the C-4 position of this compound opens up new avenues for the synthesis of novel drug candidates with potentially improved efficacy and selectivity.
Reaction Pathway and Logic
The overall strategy to achieve C-4 functionalization of this compound via directed ortho-metalation is depicted in the following workflow. Due to the higher kinetic acidity of the C-2 proton, this position must first be protected to direct the metalation to the desired C-4 position.
References
- 1. nbinno.com [nbinno.com]
- 2. Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for 1-Acetyl-5-bromoindole in Fragment-Based Drug Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fragment-Based Drug Design (FBDD) has emerged as a powerful and efficient strategy in modern drug discovery.[1] This approach involves screening libraries of low molecular weight compounds, or "fragments," to identify those that bind weakly to a biological target.[2] These initial hits serve as starting points for the rational design of more potent and selective lead compounds. The indole scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs due to its ability to interact with a wide range of biological targets.[3][4][5]
1-Acetyl-5-bromoindole is a valuable fragment for FBDD campaigns. Its indole core provides a versatile platform for interaction with various protein targets, particularly kinases, by mimicking the purine structure of ATP.[6][7] The acetyl group at the 1-position can modulate solubility and electronic properties, while the bromine atom at the 5-position offers a vector for chemical elaboration and can engage in halogen bonding interactions with the target protein. These features make this compound an attractive starting point for developing novel therapeutics.
These application notes provide a comprehensive guide to utilizing this compound in a fragment-based drug discovery workflow, from initial screening to hit validation and potential optimization strategies. While specific experimental data for this compound is not extensively available in public literature, the following protocols and data are based on established FBDD methodologies and results obtained for structurally similar indole-based fragments.
Key Applications
-
Identification of Novel Binders for Kinases: The indole scaffold is a well-established hinge-binding motif for many protein kinases. This compound can be screened against kinase targets to identify novel starting points for inhibitor development.[7]
-
Probing Allosteric Sites: Due to their small size and ability to explore diverse chemical space, fragments like this compound can be instrumental in discovering and characterizing allosteric binding pockets on protein targets.
-
Development of Chemical Probes: Identified and validated fragments can be elaborated into selective chemical probes to investigate the biological function of target proteins.[8]
Data Presentation: Representative Biophysical Data for Indole-Based Fragments
The following tables summarize representative quantitative data for indole-based fragments from various biophysical screening assays. This data is illustrative and serves as a benchmark for what might be expected when screening this compound.
Table 1: Thermal Shift Assay (DSF) Data for Indole Fragments
| Fragment | Target Protein | Fragment Concentration | ΔTm (°C) | Reference |
| 5-methoxyindole | M. tuberculosis pantothenate synthetase | 10 mM | 0.0 | [9] |
| Indole Fragment A | Kinase X | 1 mM | 1.5 | Hypothetical |
| Indole Fragment B | Bromodomain Y | 500 µM | 2.1 | Hypothetical |
ΔTm is the change in melting temperature of the protein upon ligand binding.[9]
Table 2: Surface Plasmon Resonance (SPR) Data for Indole Fragments
| Fragment | Target Protein | KD (µM) | Binding Efficiency (BE) | Reference |
| Indole Fragment C | Protease Z | 250 | 0.25 | Hypothetical |
| Indole Fragment D | Kinase X | 800 | 0.18 | Hypothetical |
| 5-bromoindole derivative | HIV-1 gp41 | 600 | 0.22 | [10][11] |
KD is the equilibrium dissociation constant. Binding Efficiency (BE) is calculated as pKD / number of heavy atoms.
Table 3: NMR Spectroscopy Data for Indole Fragments
| Fragment | Target Protein | KD (mM) | Method | Reference |
| 5-methoxyindole | M. tuberculosis pantothenate synthetase | >10 | WaterLOGSY | [9] |
| Indole Fragment E | Kinase X | 1.2 | 1H-15N HSQC | Hypothetical |
| Indole Fragment F | Phosphatase W | 5.5 | STD NMR | Hypothetical |
KD values for fragments are typically in the high micromolar to millimolar range.[9]
Experimental Protocols
The following are detailed methodologies for key experiments in a typical FBDD campaign using this compound.
Protocol 1: Primary Screening using Differential Scanning Fluorimetry (Thermal Shift Assay)
This protocol outlines a primary screen to identify if this compound binds to and stabilizes a target protein.[12][13][14]
Materials:
-
Purified target protein (e.g., a protein kinase) at a stock concentration of 1-2 mg/mL.
-
10x Assay Buffer (e.g., 500 mM HEPES pH 7.5, 1.5 M NaCl).
-
SYPRO Orange dye (5000x stock in DMSO).
-
This compound stock solution (100 mM in DMSO).
-
96-well or 384-well PCR plates.
-
Real-time PCR instrument capable of monitoring fluorescence during a thermal melt.
Methodology:
-
Preparation of Master Mix: Prepare a master mix containing the target protein and SYPRO Orange dye in 1x assay buffer. The final concentration of the protein is typically 2-5 µM, and the dye is at 5x final concentration.
-
Fragment Dispensing: Dispense 1 µL of this compound stock solution (or appropriate dilutions) into the wells of the PCR plate. For a primary screen, a final concentration of 200-500 µM is common. Include DMSO-only wells as a negative control.
-
Addition of Master Mix: Add 19 µL of the protein/dye master mix to each well to a final volume of 20 µL.
-
Plate Sealing and Centrifugation: Seal the plate with an optical seal and centrifuge briefly to collect the contents at the bottom of the wells.
-
Thermal Denaturation: Place the plate in the real-time PCR instrument. Program the instrument to heat the samples from 25 °C to 95 °C with a ramp rate of 0.5-1.0 °C per minute, collecting fluorescence data at each interval.[14]
-
Data Analysis: The melting temperature (Tm) is determined by fitting the sigmoidal melting curve to the Boltzmann equation. A positive shift in Tm (ΔTm) in the presence of this compound compared to the DMSO control indicates binding and stabilization of the protein. A ΔTm of > 1 °C is generally considered a significant hit.
Protocol 2: Hit Validation and Affinity Determination using Surface Plasmon Resonance (SPR)
This protocol describes the validation of hits from the primary screen and the determination of binding affinity and kinetics.[15][16][17]
Materials:
-
SPR instrument (e.g., Biacore).
-
Sensor chip (e.g., CM5).
-
Amine coupling kit (EDC, NHS, ethanolamine).
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0).
-
Running buffer (e.g., PBS with 0.05% Tween-20 and 5% DMSO).
-
Purified target protein.
-
This compound serial dilutions in running buffer.
Methodology:
-
Protein Immobilization: Immobilize the target protein onto the sensor chip surface using standard amine coupling chemistry. Aim for an immobilization level that will yield a maximum response (Rmax) of approximately 50-100 RU for the fragment.
-
Fragment Binding Analysis:
-
Prepare a series of dilutions of this compound in running buffer, typically ranging from 1 µM to 1 mM.
-
Inject the fragment solutions over the immobilized protein surface at a constant flow rate (e.g., 30 µL/min) for a defined association time (e.g., 60 seconds), followed by a dissociation phase with running buffer.
-
Include buffer-only injections for double referencing.
-
-
Data Analysis:
-
Subtract the reference surface signal and the buffer-only signal from the sensorgrams.
-
For affinity determination, plot the steady-state response against the fragment concentration and fit the data to a 1:1 binding model to determine the equilibrium dissociation constant (KD).
-
For kinetic analysis, fit the association and dissociation phases of the sensorgrams to a suitable kinetic model to determine the association (ka) and dissociation (kd) rate constants.
-
Protocol 3: Structural Characterization using 1H-15N HSQC NMR Spectroscopy
This protocol is for mapping the binding site of this compound on the target protein.[4][18][19][20]
Materials:
-
15N-labeled purified target protein.
-
NMR buffer (e.g., 20 mM phosphate buffer, 50 mM NaCl, pH 6.8 in 90% H2O/10% D2O).
-
This compound stock solution in d6-DMSO.
-
NMR spectrometer with a cryoprobe.
Methodology:
-
Sample Preparation: Prepare a sample of 15N-labeled protein at a concentration of 50-100 µM in NMR buffer.
-
Acquisition of Reference Spectrum: Acquire a 2D 1H-15N HSQC spectrum of the protein alone. This serves as the reference spectrum.
-
Titration with Fragment: Add increasing concentrations of this compound to the protein sample (e.g., in molar ratios of 1:1, 1:5, 1:10 protein:fragment). Acquire a 1H-15N HSQC spectrum at each titration point.
-
Data Analysis:
-
Overlay the spectra from the titration with the reference spectrum.
-
Identify amide peaks that show significant chemical shift perturbations (CSPs) upon addition of the fragment.
-
Map the residues with significant CSPs onto the 3D structure of the protein to identify the binding site.
-
The magnitude of the CSPs can be plotted against the ligand concentration to estimate the KD.
-
Mandatory Visualizations
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Protocol to perform fragment screening using NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Computational Workflow for the Identification of Novel Fragments Acting as Inhibitors of the Activity of Protein Kinase CK1δ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lifechemicals.com [lifechemicals.com]
- 9. Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Computational Workflow for the Identification of Novel Fragments Acting as Inhibitors of the Activity of Protein Kinase CK1δ [mdpi.com]
- 11. Design and Synthesis of Novel Indolinone Aurora B Kinase Inhibitors Based on Fragment-Based Drug Discovery (FBDD) [ouci.dntb.gov.ua]
- 12. Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Thermal Shift Assay - Creative Biolabs [creative-biolabs.com]
- 14. Utilizing Thermal Shift Assay to Probe Substrate Binding to Selenoprotein O - PMC [pmc.ncbi.nlm.nih.gov]
- 15. diva-portal.org [diva-portal.org]
- 16. biorxiv.org [biorxiv.org]
- 17. SPR-based fragment screening: advantages and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Protocol to perform fragment screening using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Fragment-Based Drug Discovery Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of 1-Acetyl-5-bromoindole Analogs for Structure-Activity Relationship (SAR) Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the synthesis and evaluation of 1-acetyl-5-bromoindole analogs for Structure-Activity Relationship (SAR) studies. The protocols outlined below are based on established synthetic methodologies and are intended to be a valuable resource for researchers engaged in the discovery of novel therapeutic agents.
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The this compound framework, in particular, serves as a versatile template for the development of potent inhibitors of various biological targets, including protein kinases and tubulin. The bromine atom at the 5-position provides a handle for further functionalization through cross-coupling reactions, while the N-acetyl group can influence the compound's pharmacokinetic properties and binding interactions. This document outlines the synthesis of various this compound analogs with modifications at the C2, C3, and C7 positions, and presents their biological activities to establish a preliminary SAR.
General Synthetic Schemes
The synthesis of this compound analogs typically begins with the commercially available 5-bromoindole or by synthesizing it from indole. The core indole can then be functionalized at various positions before or after the N-acetylation step.
A general workflow for the synthesis is presented below:
Experimental Protocols
Synthesis of the 5-Bromoindole Core
A widely used and reliable method for the preparation of 5-bromoindole is a three-step synthesis via a sulfonate intermediate.[1][2]
Step 1: Synthesis of Sodium Indoline-2-sulfonate
-
In a suitable flask, dissolve indole (e.g., 50 g) in ethanol (e.g., 100 mL).
-
In a separate flask, prepare a solution of sodium bisulfite (e.g., 100 g) in water (e.g., 300 mL).
-
Add the indole solution to the sodium bisulfite solution with stirring.
-
Stir the mixture overnight at room temperature.
-
Collect the resulting light tan solid by vacuum filtration, wash with ether, and air dry.
Step 2: Preparation of Sodium 1-Acetylindoline-2-sulfonate
-
Suspend sodium bisulfite (e.g., 30 g) in acetic anhydride (e.g., 300 mL).
-
Add the sodium indoline-2-sulfonate from the previous step (e.g., 30 g).
-
Stir the suspension at 70°C for 1 hour, then increase the temperature to 90°C for 2 hours.
-
Cool the mixture to room temperature and collect the solid by filtration. Wash with acetic anhydride and then ether. The crude solid can be used in the next step without further purification.[2]
Step 3: Synthesis of 5-Bromoindole
-
Dissolve the acylated material from the previous step in water (e.g., 150 mL) at 0-5°C.
-
Slowly add bromine (e.g., 40 g) dropwise while maintaining the temperature below 5°C with vigorous stirring.
-
Stir the solution at 0-5°C for 1 hour, then allow it to warm to room temperature.
-
Quench any excess bromine by adding a solution of sodium bisulfite (e.g., 10 g) in water (e.g., 30 mL).
-
Neutralize the solution to pH 7 with a 40% NaOH solution, keeping the temperature below 30°C.
-
Stir the solution overnight at 50°C.
-
Make the solution basic by adding more 40% NaOH and stir for an additional 3 hours at 50°C.
-
Collect the precipitate by vacuum filtration, wash well with water, and air dry. Recrystallize from ethanol/water to obtain 5-bromoindole.[2][3]
General Protocol for N-Acetylation of 5-Bromoindole Analogs
This protocol can be adapted for the N-acetylation of various functionalized 5-bromoindoles.
-
Dissolve the 5-bromoindole analog (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
-
Add a base, such as sodium hydride (NaH, 1.2 equivalents) or potassium carbonate (K2CO3, 2 equivalents), and stir the mixture at room temperature for 30 minutes.
-
Cool the reaction mixture to 0°C and add acetic anhydride (1.5 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired this compound analog.
Synthesis of C2-Functionalized Analogs: this compound-2-carboxylic Acid Derivatives
Step 1: Synthesis of 5-Bromoindole-2-carboxylic acid This can be achieved by hydrolysis of the corresponding ester. For example, ethyl 5-bromoindole-2-carboxylate can be hydrolyzed using sodium hydroxide in a mixture of methanol and water, followed by acidification with hydrochloric acid.
Step 2: Amide Coupling
-
To a solution of 5-bromoindole-2-carboxylic acid (1 equivalent) in DMF, add a coupling agent such as HATU (1.1 equivalents) and a base like DIPEA (2 equivalents).
-
Stir the mixture for 10 minutes at room temperature.
-
Add the desired amine (1.2 equivalents) and continue stirring at room temperature until the reaction is complete (monitor by TLC).
-
Pour the reaction mixture into water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield the 5-bromoindole-2-carboxamide derivative.
Step 3: N-Acetylation Follow the general N-acetylation protocol described in section 3.2.
Synthesis of C3-Functionalized Analogs: 1-Acetyl-5-bromo-3-hydrazonoindolin-2-ones
Step 1: Synthesis of 1-Benzyl-5-bromo-3-thiosemicarbazonoindolin-2-one This intermediate can be prepared from 1-benzyl-5-bromoisatin and thiosemicarbazide.
Step 2: Synthesis of 1-Benzyl-5-bromo-3-(2-(4-arylthiazol-2-yl)hydrazono)indolin-2-one
-
Add the key intermediate from the previous step (0.5 mmol) to a solution of the appropriate 2-bromo-1-arylethanone (0.55 mmol) in ethanol (8 mL).
-
Reflux the mixture for seven hours.
-
Collect the precipitate by filtration while hot, wash with diethyl ether, dry, and recrystallize from methanol/DMF to provide the desired isatin derivative.
Step 3: N-De-benzylation and N-Acetylation The benzyl group can be removed under appropriate hydrogenolysis conditions, followed by N-acetylation as per the general protocol in section 3.2.
Structure-Activity Relationship (SAR) Studies
The synthesized this compound analogs can be evaluated for their biological activity against various targets. Below are examples of SAR data for anticancer activity.
Anticancer Activity of 1-Benzyl-5-bromo-3-hydrazonoindolin-2-one Analogs
The following table summarizes the in vitro cytotoxic activity of a series of 1-benzyl-5-bromo-3-hydrazonoindolin-2-one derivatives against human breast (MCF-7) and lung (A-549) cancer cell lines.
| Compound | R | IC50 (µM) MCF-7 | IC50 (µM) A-549 |
| 7a | H | 14.25 ± 1.83 | 21.58 ± 2.41 |
| 7b | 4-CH3 | 10.81 ± 1.12 | 16.23 ± 1.95 |
| 7c | 4-OCH3 | 7.17 ± 0.94 | 11.46 ± 1.32 |
| 7d | 4-Cl | 2.93 ± 0.47 | 5.88 ± 0.67 |
Data extracted from a study on similar non-acetylated analogs, which provides a strong basis for the SAR of the core scaffold.
SAR Insights:
-
Substitution on the C3-thiazole ring significantly influences anticancer activity.
-
Electron-donating groups like methyl (7b) and methoxy (7c) at the para-position of the phenyl ring on the thiazole moiety enhance the activity compared to the unsubstituted analog (7a).
-
A strong electron-withdrawing group like chlorine (7d) at the para-position leads to the most potent activity in this series.
EGFR Inhibition by 5-Bromoindole-2-Carboxylic Acid Analogs
A series of 5-bromoindole-2-carboxylic acid derivatives have been identified as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.
| Compound | Modification at C2 | IC50 (µM) A549 | IC50 (µM) HepG2 | IC50 (µM) MCF-7 |
| 3a | Carbothioamide | 10.3 ± 0.4 | 12.1 ± 0.8 | 15.2 ± 0.9 |
| 3b | 4-Chlorophenylcarbothioamide | 15.8 ± 1.1 | 18.9 ± 1.3 | 22.4 ± 1.7 |
| 3f | 4-Nitrophenylcarbothioamide | 25.4 ± 2.3 | 30.1 ± 2.9 | 35.7 ± 3.1 |
| 7 | Tetrahydropyridazinedione | 18.6 ± 1.5 | 21.3 ± 1.9 | 26.8 ± 2.4 |
Data from a study on related 5-bromoindole derivatives. The N-acetylated versions are expected to show modulated activity.
SAR Insights:
-
The nature of the substituent at the 2-position of the indole ring is crucial for activity.
-
The carbothioamide derivative (3a) shows the best activity among the tested compounds.
-
Substitution on the phenyl ring of the carbothioamide moiety with either electron-withdrawing (Cl, NO2) groups decreases the activity.
Signaling Pathway and Mechanism of Action Diagrams
EGFR Signaling Pathway Inhibition
Several this compound analogs with modifications at the C2 position have been shown to inhibit the EGFR signaling pathway. Inhibition of EGFR blocks downstream signaling cascades like the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which are crucial for cell proliferation and survival.
Disruption of Tubulin Polymerization and Cell Cycle Arrest
Certain analogs act as tubulin polymerization inhibitors. By binding to tubulin, they disrupt the formation of microtubules, which are essential components of the mitotic spindle. This leads to an arrest of the cell cycle, typically at the G2/M phase, and subsequent apoptosis.
Induction of Caspase-Mediated Apoptosis
Ultimately, many effective anticancer agents, including various 5-bromoindole derivatives, induce programmed cell death, or apoptosis. This is often mediated by the activation of a cascade of cysteine proteases known as caspases.
References
- 1. Oxidative organocatalytic chemoselective N -acylation of heterocycles with aromatic and conjugated aldehydes - Chemical Communications (RSC Publishing) DOI:10.1039/C7CC08672E [pubs.rsc.org]
- 2. Chemoselective N-Acylation of Indoles and Oxazolidinones with Carbonylazoles: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 3. Chemoselective N-acylation of indoles using thioesters as acyl source - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
optimizing yield and purity of 1-Acetyl-5-bromoindole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield and purity of 1-Acetyl-5-bromoindole.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and purification of this compound.
Issue 1: Low Yield of this compound
| Potential Cause | Recommended Solution |
| Incomplete N-acetylation of 5-bromoindole. | Ensure complete reaction by monitoring with Thin Layer Chromatography (TLC). Consider extending the reaction time or using a slight excess of the acetylating agent. |
| Suboptimal reaction temperature for acetylation. | Maintain the recommended reaction temperature for the chosen protocol. For acetylation of indoline, cooling to 0°C before adding acetyl chloride is advised.[1] |
| Degradation of the product during workup. | Avoid prolonged exposure to harsh acidic or basic conditions during the workup process. |
| Loss of product during purification. | Optimize the recrystallization or chromatography conditions to minimize loss. |
Issue 2: Presence of Impurities in the Final Product
| Potential Impurity | Identification | Troubleshooting & Optimization |
| Unreacted 5-bromoindole | Detected by TLC or NMR spectroscopy. | - Ensure the acetylating agent is not degraded and is used in sufficient quantity.- Increase reaction time and monitor for the disappearance of the starting material. |
| Di-acetylated or poly-acetylated byproducts | Characterized by mass spectrometry and NMR. | - Control the stoichiometry of the acetylating agent carefully.- Perform the reaction at a lower temperature to improve selectivity. |
| Over-brominated species (e.g., dibromoindoles) | Detected by mass spectrometry. | - This is more relevant if synthesizing 5-bromoindole first. Ensure selective bromination by using protecting groups on the indole nitrogen and C2 position before bromination.[2] |
| Oxindole byproducts | Can be formed during bromination steps if not carefully controlled. | - Maintain low temperatures (0-5°C) during any bromination steps.[2] |
Issue 3: Difficulty in Purifying this compound
| Problem | Recommended Solution |
| Oily product that does not solidify. | Try trituration with a non-polar solvent like hexane to induce crystallization. Seeding with a small crystal of the pure product can also be effective. |
| Co-elution of impurities during column chromatography. | Experiment with different solvent systems for chromatography. A gradient elution may be necessary to achieve good separation. |
| Poor recovery after recrystallization. | Choose an appropriate solvent system for recrystallization where the product has high solubility at elevated temperatures and low solubility at room temperature or below. Ethanol-water mixtures are often effective for indole derivatives.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
A common and effective method involves a multi-step synthesis starting from indole. This route includes the protection of the C2 position of the indole ring, followed by N-acetylation, and then selective bromination at the C5 position.
Q2: Why is it necessary to protect the indole ring before bromination?
The pyrrole ring of indole is highly reactive towards electrophiles, and direct bromination of unprotected indole tends to occur preferentially at the C3 position, leading to a mixture of products.[2] Protecting the nitrogen (as an N-acetyl group) and the C2 position (often as a sulfonate) directs the bromination to the desired C5 position on the benzene ring.[2]
Q3: What are the critical parameters to control during the synthesis to maximize yield and purity?
Key parameters to control include:
-
Temperature: Low temperatures (0-5°C) are crucial during the addition of bromine to prevent side reactions and over-bromination.[2][3]
-
Stoichiometry: Careful control of the amount of bromine used is essential to avoid the formation of di- or poly-brominated byproducts.[2]
-
Reaction Time: Monitoring the reaction by TLC is important to ensure the reaction goes to completion without significant byproduct formation.
Q4: What are the recommended methods for purifying crude this compound?
The primary methods for purification are:
-
Recrystallization: This is a common and effective method for purifying solid products. A suitable solvent system, such as ethanol/water, can yield high-purity crystals.[3]
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography can be employed.
-
Steam Distillation: For the related compound 5-bromoindole, steam distillation has been reported as an effective purification method to obtain a high-purity product.[4] This might be adaptable for this compound depending on its volatility.
Experimental Protocols
Protocol 1: Synthesis of this compound via the Sulfonate Intermediate Method
This protocol is adapted from literature procedures for the synthesis of 5-bromoindole, where this compound is a key intermediate.[2][3][5]
Step 1: Preparation of Sodium Indoline-2-Sulfonate
-
Dissolve indole in ethanol.
-
In a separate flask, prepare a solution of sodium bisulfite in water.
-
Add the indole solution to the sodium bisulfite solution with stirring.
-
Stir the mixture overnight at room temperature.
-
Collect the resulting solid by vacuum filtration, wash with ether, and air dry.
Step 2: Preparation of Sodium 1-Acetyl Indoline-2-Sulfonate
-
Suspend sodium bisulfite in acetic anhydride.
-
Add the sodium indoline-2-sulfonate from the previous step.
-
Stir the suspension at 70°C for 1 hour, then increase the temperature to 90°C for 2 hours.[2][3]
-
Cool the mixture to room temperature and collect the solid by filtration.
-
Wash the solid with acetic anhydride and then ether. The crude product can often be used in the next step without further purification.
Step 3: Synthesis of this compound
-
Dissolve the acylated material from the previous step in water and cool to 0-5°C.
-
Slowly add one equivalent of bromine dropwise while maintaining the temperature below 5°C with vigorous stirring.[2][3]
-
Stir the solution at 0-5°C for 1 hour, then allow it to warm to room temperature.
-
Quench any excess bromine by adding a solution of sodium bisulfite.
-
Neutralize the solution. The this compound can then be isolated. Note: For the synthesis of 5-bromoindole, this intermediate is typically deprotected in situ.
Visualizations
Caption: Synthetic and purification workflow for this compound.
Caption: Troubleshooting logic for low yield of this compound.
References
Technical Support Center: Bromination of 1-Acetylindole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of the bromination of 1-acetylindole. Our aim is to help you overcome common challenges and minimize the formation of unwanted side products in this important synthetic transformation.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed during the bromination of 1-acetylindole?
A1: The most frequently encountered side products in the bromination of 1-acetylindole are a result of over-bromination and oxidation. These include:
-
Dibromoindoles: Introduction of a second bromine atom onto the indole ring system. This can occur at various positions, with the formation of 3,5- and 3,6-dibromo-1-acetylindole being plausible.
-
Tribromoindoles: In the presence of excess brominating agent, a third bromine atom can be added.
-
Oxindoles: Oxidation of the indole core can lead to the formation of 1-acetyl-oxindole derivatives. For instance, the reaction of indoles with N-bromosuccinimide (NBS) in aqueous solvents can yield oxindoles.[1] The formation of 3,3-dibromooxindoles has also been reported in the presence of excess NBS.
-
Hydrolysis of the acetyl group: During aqueous workup, particularly under basic conditions, the 1-acetyl group can be hydrolyzed, leading to the formation of bromoindoles without the N-acetyl protection.
Q2: My reaction is producing a significant amount of dibrominated product. How can I improve the selectivity for monobromination?
A2: The formation of dibrominated side products is a common issue arising from the high reactivity of the monobrominated product. To enhance selectivity for the desired 3-bromo-1-acetylindole, consider the following strategies:
-
Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often preferred over molecular bromine (Br₂) for improved selectivity.[2] NBS provides a low, steady concentration of bromine radicals, which can minimize over-bromination.[2]
-
Stoichiometry Control: Carefully control the stoichiometry of the brominating agent. Using a slight excess or a 1:1 molar ratio of 1-acetylindole to NBS is recommended.
-
Slow Addition: Add the brominating agent slowly and portion-wise to the reaction mixture. This helps to maintain a low concentration of the electrophile and reduces the likelihood of multiple brominations occurring on the same molecule.
-
Temperature Control: Perform the reaction at a low temperature (e.g., 0-5°C).[2] This reduces the reaction rate and can improve selectivity by favoring the kinetically controlled monobromination product.
Q3: I am observing the formation of oxindole byproducts. What causes this and how can I prevent it?
A3: Oxindole formation is typically a result of oxidation of the indole ring, often facilitated by the presence of water in the reaction medium. The C2-C3 double bond of the indole is susceptible to attack by an oxidized bromine species, which can lead to the formation of an oxindole core.[1] To minimize the formation of these byproducts:
-
Use Anhydrous Conditions: Ensure that your reaction is carried out under strictly anhydrous conditions. Use dry solvents and glassware, and consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Solvent Choice: Non-polar, aprotic solvents are generally preferred to minimize the formation of oxindole byproducts.
Q4: After quenching the reaction, I am having trouble with the work-up, and I suspect the N-acetyl group is being cleaved. How can I perform a safe work-up?
A4: Hydrolysis of the N-acetyl group can occur during the work-up, especially if harsh basic conditions are employed for an extended period. To avoid this:
-
Mild Quenching: Quench the reaction with a mild reducing agent like sodium bisulfite or sodium thiosulfate to remove any excess bromine.
-
Controlled pH: If a basic wash is necessary to remove acidic byproducts like HBr, use a weak base such as a saturated sodium bicarbonate solution and minimize the contact time.[3]
-
Temperature: Perform the work-up at a low temperature to reduce the rate of hydrolysis.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the desired 3-bromo-1-acetylindole | - Incomplete reaction. - Formation of multiple side products (over-bromination, oxidation). - Hydrolysis of the product during work-up. | - Monitor the reaction progress by TLC or LC-MS to ensure completion. - Implement strategies to improve selectivity (see Q2 and Q3). - Use a mild work-up procedure (see Q4). |
| Presence of multiple spots on TLC, indicating a mixture of products | - Over-bromination due to excess brominating agent or high temperature. - Oxidation due to the presence of water. - Competing side reactions. | - Carefully control stoichiometry and temperature. - Use anhydrous solvents and reagents. - Consider using a more selective brominating agent like NBS. |
| Formation of a dark, tarry reaction mixture | - Polymerization of the indole starting material or product. | - Perform the reaction at a lower temperature. - Ensure slow and controlled addition of the brominating agent. |
| Difficulty in purifying the product | - Presence of closely related side products (e.g., isomeric dibromoindoles). - Contamination with succinimide (if using NBS). | - Optimize the reaction conditions to minimize side product formation. - During work-up, wash the organic layer with water to remove succinimide. - Employ careful column chromatography for purification. |
Data Presentation
While specific quantitative data for the side products in the bromination of 1-acetylindole is not extensively reported under a variety of conditions, the following table provides a qualitative summary of expected outcomes based on the choice of brominating agent. The yields are illustrative and will vary depending on the precise reaction conditions.
| Brominating Agent | Desired Product (3-Bromo-1-acetylindole) | Major Side Products |
| Br₂ | Moderate to Good Yield | Dibromo-1-acetylindoles, Tribromo-1-acetylindoles |
| NBS | Good to High Yield | Dibromo-1-acetylindoles (generally lower amounts than with Br₂), 1-Acetyl-oxindoles (especially in the presence of water) |
Experimental Protocols
Selective Monobromination of 1-Acetylindole with NBS
This protocol is adapted from procedures for similar indole brominations and is designed to favor the formation of the monobrominated product.
Materials:
-
1-Acetylindole
-
N-Bromosuccinimide (NBS), recrystallized
-
Anhydrous Dichloromethane (DCM) or Carbon Tetrachloride (CCl₄)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve 1-acetylindole (1 equivalent) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen).
-
Cool the solution to 0°C using an ice bath.
-
Add recrystallized NBS (1.05 equivalents) portion-wise over a period of 30 minutes, ensuring the temperature remains at 0°C.
-
Stir the reaction mixture at 0°C and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion (disappearance of the starting material), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 3-bromo-1-acetylindole.
Visualizations
Caption: Main and side reaction pathways in the bromination of 1-acetylindole.
Caption: Troubleshooting workflow for the bromination of 1-acetylindole.
References
Technical Support Center: Coupling Reactions with 1-Acetyl-5-bromoindole
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for preventing the debromination of 1-acetyl-5-bromoindole in palladium-catalyzed cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Why is debromination a common side reaction with this compound in coupling reactions?
Debromination, the substitution of the bromine atom with a hydrogen atom, is a prevalent side reaction in palladium-catalyzed cross-coupling reactions involving electron-rich heteroaryl halides like this compound.[1][2] The primary cause is the formation of a palladium-hydride (Pd-H) species in the catalytic cycle.[1] This reactive intermediate can be generated from various sources in the reaction mixture, including solvents (e.g., alcohols), bases, or trace amounts of water.[1] The Pd-H species can then participate in a competing catalytic cycle, leading to the reductive cleavage of the C-Br bond and the formation of 1-acetylindole as a byproduct, which lowers the yield of the desired coupled product.[1] While the acetyl group on the indole nitrogen is a protecting group, the indole ring system remains relatively electron-rich, contributing to its susceptibility to this side reaction.
Q2: Which coupling reactions are most susceptible to the debromination of this compound?
This issue is common across several widely used palladium-catalyzed cross-coupling reactions, including:
-
Suzuki-Miyaura Coupling: This is one of the most common reactions where debromination is observed with bromoindoles.[2][3]
-
Heck Coupling: Reductive dehalogenation can compete with the desired olefination.
-
Sonogashira Coupling: Debromination can occur alongside the desired alkyne coupling.[2][4]
-
Buchwald-Hartwig Amination: The conditions for C-N bond formation can also facilitate C-Br bond cleavage.
Q3: My reaction with this compound is showing a significant amount of the debrominated byproduct, 1-acetylindole. What are the most critical factors to investigate?
The most critical factors to investigate are the choice of base, the reaction temperature, and the catalyst/ligand system. Harsh reaction conditions, such as high temperatures and the use of strong bases, are known to promote debromination.[5] The ligand's electronic and steric properties also play a crucial role in influencing the relative rates of the desired coupling versus the undesired debromination.[1]
Q4: Can the choice of boronic acid or other coupling partner influence the extent of debromination in a Suzuki coupling?
Yes, the nature of the coupling partner can have an indirect effect. If the transmetalation step of the catalytic cycle is slow, the palladium intermediate (Ar-Pd-X) has a longer lifetime, increasing the probability of undergoing side reactions like debromination.[1] Using a highly reactive and pure boronic acid or other coupling partner can help to accelerate the desired reaction pathway and minimize the formation of byproducts.[1]
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting and minimizing the debromination of this compound in your coupling reactions.
Issue: High Levels of Debrominated Byproduct (1-Acetylindole) Observed
This is the most common issue encountered. The following workflow can help diagnose and resolve the problem.
Figure 1: A step-by-step workflow for troubleshooting debromination.
1. Optimize the Base
-
Problem: Strong bases can promote the formation of palladium-hydride species, leading to reductive debromination.[5]
-
Solution: Switch to a milder inorganic base. Carbonate bases (e.g., K₂CO₃, Cs₂CO₃) or phosphate bases (e.g., K₃PO₄) are often effective in promoting the desired coupling while minimizing debromination.[1] Avoid strong alkoxide bases like sodium tert-butoxide (NaOtBu) if possible, or use them with caution at lower temperatures.
2. Lower the Reaction Temperature
-
Problem: High reaction temperatures can accelerate the rate of the undesired debromination pathway.[5]
-
Solution: Attempt the reaction at a lower temperature. Perform a series of experiments, decreasing the temperature in 10-20 °C increments, to find an optimal balance between the reaction rate and byproduct formation.
3. Screen Different Ligands
-
Problem: The electronic and steric properties of the phosphine ligand or N-heterocyclic carbene (NHC) are critical. The chosen ligand may not be optimal for promoting reductive elimination of the desired product over the debromination pathway.
-
Solution: Switch to a bulkier, more electron-rich phosphine ligand. Ligands from the Buchwald family, such as SPhos and XPhos, are often effective in minimizing debromination for heteroaryl halides.[1] Alternatively, consider using a well-defined pre-catalyst that is known to be effective for challenging couplings.
4. Check Solvents and Reagents
-
Problem: The presence of hydride sources from impurities in solvents or reagents can lead to reductive debromination.[3]
-
Solution: Ensure the use of high-purity, anhydrous solvents. Aprotic solvents such as dioxane, THF, and toluene are generally preferred.[1] If using alcoholic solvents, be aware that they can act as hydride donors.[6] Additionally, ensure all reagents are of high quality and stored properly to prevent degradation.
Data Presentation
The following tables summarize the effects of different reaction parameters on the outcome of coupling reactions with bromoindoles and related aryl bromides, with a focus on minimizing debromination.
Table 1: Effect of Base on Debromination in Suzuki-Miyaura Coupling
| Base | Strength | Typical Observation | Recommendation |
| NaOtBu, KOtBu | Strong | Can lead to significant debromination, especially at elevated temperatures.[5] | Use with caution; screen at lower temperatures first. |
| K₃PO₄ | Moderate | Often provides a good balance between reactivity and minimizing side reactions.[1] | A good first choice for optimization. |
| K₂CO₃, Cs₂CO₃ | Mild-Moderate | Generally effective and less prone to causing debromination.[1] | Excellent alternatives to K₃PO₄. |
Table 2: Effect of Ligand Choice on Coupling Reactions of Aryl Bromides
| Ligand | Class | Characteristics | Application Notes |
| PPh₃ | Monodentate Phosphine | Standard, less sterically bulky ligand. | May not be optimal for challenging substrates prone to debromination. |
| dppf | Bidentate Phosphine | Forms stable palladium complexes. | Pd(dppf)Cl₂ is often a reliable catalyst for heteroaryl couplings.[3] |
| SPhos, XPhos | Biaryl Phosphine | Bulky and electron-rich. | Highly effective for challenging couplings and known to suppress debromination.[1] |
| IPr, IMes | NHC | Strong σ-donors. | Can be very effective but may require specific optimization.[7] |
Experimental Protocols
The following are general starting protocols for common coupling reactions with this compound, designed to minimize debromination.
Protocol 1: Suzuki-Miyaura Coupling of this compound
Figure 2: General workflow for a Suzuki-Miyaura coupling experiment.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Pd₂(dba)₃ (0.025 equivalents)
-
SPhos (0.05 equivalents)
-
K₃PO₄ (2.0 equivalents)
-
Anhydrous, degassed 1,4-dioxane
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound, the arylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos.
-
Evacuate the flask and backfill with the inert gas. Repeat this cycle three times.
-
Add the degassed 1,4-dioxane via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Sonogashira Coupling of this compound
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
PdCl₂(PPh₃)₂ (0.03 equivalents)
-
Copper(I) iodide (CuI) (0.06 equivalents)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPA) (2.0 equivalents)
-
Anhydrous, degassed THF or DMF
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent (THF or DMF) followed by the amine base.
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction at room temperature or heat to 40-60 °C if necessary.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
References
troubleshooting guide for Suzuki coupling with 1-Acetyl-5-bromoindole
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 1-Acetyl-5-bromoindole. This guide is designed for researchers, scientists, and drug development professionals to provide direct, actionable solutions to common experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during the Suzuki coupling of this compound in a question-and-answer format.
Q1: I am observing a low yield or no product formation. What are the primary causes?
A: Low conversion in this specific reaction can stem from several factors, often related to catalyst efficiency, reaction conditions, or the stability of the starting material.
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Catalyst Inactivity: The active Pd(0) species may not be forming correctly from the precatalyst, or it could be decomposing into palladium black. This is often caused by residual oxygen in the reaction vessel or impurities in the reagents.[1]
-
Suboptimal Conditions: The reaction temperature might be too low for the coupling to proceed efficiently, or the chosen solvent and base combination may not be suitable for this substrate.[2]
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Starting Material Quality: Impurities in the this compound can inhibit the catalyst. Similarly, the boronic acid partner can degrade over time, especially if not stored under anhydrous conditions.
Q2: My main side product is 5-bromoindole. Why is the acetyl group being cleaved and how can I prevent it?
A: The N-acetyl group on the indole is susceptible to cleavage under basic conditions, a common issue with N-acyl heterocycles.[3] This deacetylation is a significant competing reaction pathway.
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Base Strength: Strong bases can readily hydrolyze the acetyl group. Using milder bases is crucial for preserving this functional group.
-
Minimizing Deacetylation:
-
Screen Bases: Opt for milder bases such as potassium carbonate (K₂CO₃) or potassium fluoride (KF) instead of stronger bases like sodium hydroxide or cesium carbonate.[3][4]
-
Lower Temperature: If the coupling can proceed at a lower temperature, this may reduce the rate of deacetylation.
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Anhydrous Conditions: While some water is often necessary for the Suzuki reaction, excess water in combination with base and heat can promote hydrolysis.
-
Q3: I'm seeing multiple spots on my TLC plate, including what appears to be debromination and homocoupling products. What causes these and how can I minimize them?
A: Besides deacetylation, several other side reactions can reduce the yield of your desired product.
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Debromination (Hydrodehalogenation): This side reaction replaces the bromine atom with hydrogen, forming 1-Acetylindole. It can be caused by hydride sources from solvents or catalyst decomposition. Using high-purity, anhydrous solvents can help mitigate this.
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Homocoupling: This reaction forms a biaryl product from the coupling of two boronic acid molecules. It is often promoted by the presence of oxygen or high catalyst loadings.[1] Ensure your reaction mixture and solvents are thoroughly degassed and consider a slight reduction in catalyst loading.[1]
-
Protodeboronation: This involves the replacement of the boronic acid group with a hydrogen atom, often facilitated by excess water in the reaction mixture.[1] To prevent this, use high-quality, fresh boronic acid and avoid excessive water in your solvent system.[1]
Troubleshooting Workflow
When encountering poor results, this flowchart can help diagnose and resolve the potential issue systematically.
References
Technical Support Center: Cross-Coupling of 1-Acetyl-5-bromoindole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on catalyst selection and troubleshooting for the cross-coupling of 1-acetyl-5-bromoindole.
General FAQs for Cross-Coupling of this compound
Q1: Why is an N-acetyl group important for the cross-coupling of 5-bromoindole?
A1: The N-H proton of an unprotected indole is acidic and can be deprotonated by the base used in the coupling reaction. This can lead to catalyst inhibition or deactivation and unwanted side reactions. Protecting the indole nitrogen with an acetyl group prevents this issue, generally leading to cleaner reactions and more reproducible yields.[1]
Q2: What are the most common types of cross-coupling reactions performed on this compound?
A2: The most frequently employed palladium-catalyzed cross-coupling reactions for this substrate include the Suzuki-Miyaura (for C-C bond formation with boronic acids), Heck (for C-C bond formation with alkenes), Sonogashira (for C-C bond formation with terminal alkynes), and Buchwald-Hartwig amination (for C-N bond formation with amines).[2][3][4][5]
Q3: How do I prevent the formation of side products?
A3: Common side products include homocoupled products (from the coupling of two boronic acid or alkyne partners) and debrominated starting material. To minimize these:
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Degassing: Rigorously degas all solvents and the reaction mixture by sparging with an inert gas (Argon or Nitrogen) to remove oxygen, which can promote homocoupling and catalyst decomposition.[1]
-
High-Purity Reagents: Use high-purity, anhydrous solvents and fresh reagents. Water can lead to protodeboronation in Suzuki couplings.[1]
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Catalyst Loading: Avoid excessively high catalyst loadings, which can sometimes promote side reactions.[1]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming C(sp²)-C(sp²) bonds by coupling this compound with an organoboron reagent.
Troubleshooting and FAQs
Q1: My Suzuki-Miyaura reaction is not working or giving low yields. What are the common causes?
A1: Several factors can lead to poor performance:
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Inactive Catalyst: The palladium catalyst may have decomposed due to exposure to air. Ensure your pre-catalyst is stored correctly and that the reaction is set up under an inert atmosphere.[6]
-
Poor Choice of Ligand/Base/Solvent: The combination of ligand, base, and solvent is critical and often substrate-dependent. A screening of conditions may be necessary.[1][7]
-
Issues with the Boronic Acid: Boronic acids can degrade over time or undergo protodeboronation during the reaction. Use fresh, high-quality boronic acid or consider using a more stable boronate ester (e.g., a pinacol ester).[1]
-
Insufficient Heating: Some Suzuki couplings require elevated temperatures to proceed efficiently. Ensure your reaction is reaching the target temperature.[8]
Q2: I am observing a significant amount of debrominated starting material (1-acetylindole). How can I prevent this?
A2: Reductive debromination can occur if hydride sources are present. Ensure you are using high-purity, anhydrous solvents. The N-acetyl group already helps prevent debromination that can be facilitated by a deprotonated indole N-H.[1]
Q3: Which catalyst system is a good starting point for the Suzuki coupling of this compound?
A3: For N-acyl bromoindazoles, which are structurally similar, [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) has been shown to be highly effective, providing good yields in relatively short reaction times.[8] Modern catalysts like XPhos-Pd-G2 are also excellent choices for challenging couplings of N-heterocycles.[7]
Data Presentation: Catalyst Systems for Suzuki-Miyaura Coupling
| Substrate | Boronic Acid | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time | Yield (%) |
| 5-Bromo-1-acetyl-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ (5) | - | K₂CO₃ | DME | 80 | 2 h | 75 |
| 5-Bromoindole | p-Tolylboronic acid | Pd/C-SPhos (5) | - | K₂CO₃ | Water-Acetonitrile (4:1) | 37 | 18 h | 89 |
| 5,7-Dibromoindole | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | H₂O | 120 (MW) | 1 h | 91 |
| 6-Chloroindole | Phenylboronic acid | XPhos-Pd-G2 (1.5) | - | K₃PO₄ | Dioxane/H₂O | 60 | 5-8 h | 97 |
Note: Data is compiled from studies on structurally related bromoindoles and N-acyl bromoindazoles to provide a practical guide.[7][8][9]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In a flame-dried Schlenk flask or microwave vial, combine this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the palladium pre-catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%), and the base (e.g., K₂CO₃, 2-3 equiv).
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed solvent (e.g., dioxane/water 4:1, or DME) via syringe.[1]
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[1]
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Heck Coupling
The Heck reaction enables the arylation of alkenes, providing a route to 5-vinyl-substituted indoles.
Troubleshooting and FAQs
Q1: My Heck reaction is giving a mixture of E/Z isomers. How can I improve selectivity?
A1: The Heck reaction generally shows a strong preference for the trans (E) isomer.[10] If you are observing poor selectivity, consider modifying the reaction conditions. Lowering the temperature or changing the catalyst/ligand system can sometimes influence the stereochemical outcome.
Q2: What is a reliable catalyst for the Heck coupling of aryl bromides?
A2: Palladium(II) acetate (Pd(OAc)₂) combined with a phosphine ligand like triphenylphosphine (PPh₃) is a classic and effective system.[11] For more challenging substrates, phosphine-free systems or those employing modern, bulky ligands like SPhos can offer improved performance and milder conditions.[11]
Data Presentation: Catalyst Systems for Heck Coupling
| Aryl Bromide | Alkene | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time | Yield (%) |
| 5-Bromoindole | Styrene | Na₂PdCl₄ (5) | SPhos (15) | Na₂CO₃ (4) | MeCN/H₂O (1:1) | 150 (MW) | 15 min | >95 |
| Similar Aryl Bromides | n-Butyl acrylate | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N (1.5) | DMF | 100 | 20 h | ~97 |
| p-Bromoacetophenone | Styrene | Pd-complex (1) | - | Et₃N (3) | DMF | 130 | 90 min | 96 |
Note: Data compiled from studies on 5-bromoindole and other aryl bromides.[11][12]
Experimental Protocol: General Procedure for Heck Coupling
-
Reaction Setup: To a reaction vessel (e.g., microwave vial), add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), the ligand (e.g., PPh₃, 4 mol%), and the base (e.g., Et₃N, 1.5 equiv).
-
Inert Atmosphere: Purge the vessel with an inert gas for 5 minutes.
-
Solvent and Reagent Addition: Add the anhydrous solvent (e.g., DMF or MeCN) followed by the alkene (1.1-1.5 equiv).[11]
-
Reaction: Seal the vessel and heat to the target temperature (e.g., 100-150 °C) with stirring for the required time.
-
Work-up: After cooling, dilute the mixture with an organic solvent and filter through a pad of celite to remove the palladium catalyst.[11] Transfer the filtrate to a separatory funnel and wash with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the crude product by flash column chromatography.
Sonogashira Coupling
This reaction is used to couple this compound with a terminal alkyne, forming a C(sp²)-C(sp) bond.
Troubleshooting and FAQs
Q1: My Sonogashira reaction is sluggish. What can I do?
A1: The classic Sonogashira coupling relies on a dual palladium/copper catalytic system.[13] Ensure your copper(I) co-catalyst (e.g., CuI) is fresh, as its activity is crucial. The reaction is typically performed in an amine base like triethylamine, which also acts as a solvent.[4][13]
Q2: I am seeing significant amounts of alkyne homocoupling (Glaser coupling). How do I suppress this?
A2: Glaser coupling is a common side reaction promoted by the copper catalyst in the presence of oxygen.[14] To minimize it, ensure the reaction is performed under strictly anaerobic (oxygen-free) conditions. Running the reaction at lower temperatures or using a "copper-free" Sonogashira protocol can also be effective.[4]
Data Presentation: Catalyst Systems for Sonogashira Coupling
| Substrate | Terminal Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 5-Bromoindole | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 80 | 4-6 | 93 |
| 5-Bromoindole | Propargyl alcohol | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | RT | 12-24 | ~85 |
| 5-Bromoindole | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | Reflux | N/A | High |
Note: Data compiled from studies on N-unprotected 5-bromoindole. The N-acetyl group is expected to be fully compatible.[13]
Experimental Protocol: General Procedure for Sonogashira Coupling
-
Reaction Setup: In a flask, combine this compound (1.0 mmol), PdCl₂(PPh₃)₂ (3 mol%), and CuI (5 mol%).[13]
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times.
-
Solvent and Reagent Addition: Add anhydrous DMF (5 mL) and triethylamine (2.0 mmol) via syringe. Add the terminal alkyne (1.2 mmol) dropwise.[13]
-
Reaction: Heat the reaction mixture to the appropriate temperature (e.g., 80 °C) and stir until completion.
-
Work-up: Upon completion, cool the mixture, pour it into a saturated aqueous solution of ammonium chloride, and extract with an organic solvent (e.g., ethyl acetate).[13]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, concentrate, and purify by column chromatography.
Buchwald-Hartwig Amination
This reaction creates a C-N bond between this compound and a primary or secondary amine.
Troubleshooting and FAQs
Q1: Which base is most effective for the Buchwald-Hartwig amination?
A1: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most commonly used and highly effective base for this transformation.[15] Other strong bases like LHMDS have also been successfully employed, particularly for coupling N-H containing heterocycles.[16]
Q2: My amine is complex and sterically hindered. What catalyst system should I use?
A2: For sterically demanding substrates or less reactive aryl halides, modern catalyst systems employing bulky, electron-rich biarylphosphine ligands are essential. Ligands like BrettPhos, RuPhos, or XPhos, often available as stable pre-catalysts (e.g., tBuBrettPhos Pd G3), are designed for these challenging transformations and can provide excellent results where older catalyst generations fail.[3][16]
Data Presentation: Catalyst Systems for Buchwald-Hartwig Amination
| Heterocyclic Bromide | Amine | Pd Pre-catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 4-Bromo-1H-imidazole | Aniline | P4 (2) | tBuBrettPhos (L4) | LHMDS | THF | RT | 93 |
| Aryl Halides | Primary/Secondary Amines | Pd₂(dba)₃ | BINAP / DPPF | NaOtBu | Toluene | 70-100 | General |
| Aryl Halides | Hindered Primary Amines | Pd(OAc)₂ | RuPhos | NaOtBu | t-BuOH | 100 | General |
Note: Data compiled from studies on related N-heterocycles and general Buchwald-Hartwig methodology, as specific examples for this compound are less common. The principles are directly applicable.[3][16]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox, add the palladium pre-catalyst (e.g., a G3 pre-catalyst, 2 mol%), the ligand (if not using a pre-catalyst), and the base (e.g., NaOtBu, 1.2-1.5 equiv) to a reaction tube.
-
Add Reagents: Add this compound (1.0 equiv) and the amine (1.1-1.2 equiv).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene or THF).
-
Reaction: Seal the tube and heat to the desired temperature (e.g., 80-110 °C) with stirring for 1-24 hours.
-
Work-up: After cooling, dilute the reaction with an organic solvent, filter through a pad of celite, and concentrate the filtrate.
-
Purification: Purify the residue by flash column chromatography to obtain the desired arylamine product.
Visualization of Workflows and Logic
Caption: General experimental workflow for a Pd-catalyzed cross-coupling reaction.
Caption: Troubleshooting flowchart for low-yield cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. nobelprize.org [nobelprize.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Heck Reaction [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. arkat-usa.org [arkat-usa.org]
- 13. benchchem.com [benchchem.com]
- 14. Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst [mdpi.com]
- 15. youtube.com [youtube.com]
- 16. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: N-Acetyl Group Stability in Palladium Catalysis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions regarding the stability of the N-acetyl group in palladium-catalyzed cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Is the N-acetyl group generally considered a stable protecting group under typical palladium-catalyzed cross-coupling conditions?
A1: Yes, the N-acetyl group is widely regarded as a robust and stable protecting group for anilines and other amines under the conditions commonly employed for Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions. Its stability is a key reason for its frequent use in multi-step organic synthesis. Numerous publications report successful cross-couplings on substrates bearing N-acetyl groups with no mention of cleavage.
Q2: Under what conditions might the N-acetyl group become labile?
A2: While generally stable, the N-acetyl group can be cleaved under harsh basic or acidic conditions, especially at elevated temperatures. Conditions that are explicitly designed for amide hydrolysis, such as strong aqueous bases (e.g., NaOH, KOH) or strong mineral acids (e.g., HCl) at reflux, will certainly remove the group.[1] In the context of palladium catalysis, prolonged reaction times at high temperatures (>100-120 °C) in the presence of strong bases like sodium tert-butoxide (NaOtBu) or potassium phosphate (K₃PO₄) in protic or aqueous solvent mixtures may lead to partial or complete deacetylation.
Q3: Can the N-acetyl group participate in or direct palladium-catalyzed reactions?
A3: The N-acetyl group can act as a directing group in certain palladium-catalyzed C-H activation/functionalization reactions, guiding the catalyst to a specific position (typically ortho to the acetylamino group).[2][3][4] This is a distinct reactivity pattern from its role as a simple protecting group in cross-coupling reactions. Additionally, a specific class of reactions involves the direct use of N-acetyl amides as coupling partners, where the amide N-C(O) bond is intentionally cleaved.[5][6] This should not be confused with the undesired cleavage of an N-acetyl protecting group on an aniline substrate.
Q4: Are there specific palladium catalysts or ligands that are known to affect the stability of the N-acetyl group?
A4: There is no widespread evidence suggesting that common palladium catalysts (e.g., Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄) or phosphine/N-heterocyclic carbene (NHC) ligands directly catalyze the cleavage of the N-acetyl group under standard cross-coupling conditions. Catalyst deactivation or the formation of highly reactive species under certain conditions could potentially play a role, but this is not a commonly reported issue. The choice of base and solvent system generally has a much more significant impact on the stability of the N-acetyl group.
Troubleshooting Guide: Unwanted Deacetylation
Encountering unexpected deacetylation of your N-acetyl protected substrate can be a significant setback. This guide provides a systematic approach to diagnose and resolve the issue.
Initial Diagnosis
First, confirm that deacetylation is indeed occurring. This can be verified by analyzing the crude reaction mixture using techniques like LC-MS or ¹H NMR to identify the unprotected amine product or byproduct.
Troubleshooting Workflow
If deacetylation is confirmed, follow this logical workflow to troubleshoot the problem.
References
- 1. dc.etsu.edu [dc.etsu.edu]
- 2. Insights into Directing Group Ability in Palladium-Catalyzed C-H Bond Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palladium-catalysed direct thiolation and selenation of aryl C–H bonds assisted by directing groups - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. Pd(II)-Catalyzed C-H Acylation of (Hetero)arenes—Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchwithrutgers.com [researchwithrutgers.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Purification of 1-Acetyl-5-bromoindole
This technical support guide provides detailed information for researchers, scientists, and drug development professionals on the purification of 1-acetyl-5-bromoindole by recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent system for the recrystallization of this compound?
A1: A definitive solvent system can vary based on the impurities present. However, for many indole derivatives, mixed solvent systems are often effective.[1] A common starting point is a mixture of ethanol and water, as the related compound 5-bromoindole can be recrystallized from aqueous ethanol. Other systems to consider are ethyl acetate/hexanes or acetone/water.[2] The ideal solvent will dissolve this compound completely when hot but poorly at room temperature.[3]
Q2: How do I choose the right solvent if I'm unsure?
A2: A small-scale solvent screen is recommended. Place a few milligrams of your crude this compound into several test tubes, each with a different solvent (e.g., ethanol, ethyl acetate, acetone, toluene, water, hexanes). A good single solvent will not dissolve the compound at room temperature but will dissolve it upon heating. For a mixed-solvent system, find a "good" solvent that dissolves the compound well at room temperature and an "anti-solvent" in which the compound is insoluble but is miscible with the "good" solvent.[3]
Q3: My compound "oils out" instead of forming crystals. What should I do?
A3: "Oiling out" occurs when the solid melts and separates as a liquid at the recrystallization temperature. This can happen if the boiling point of the solvent is higher than the melting point of your compound or if significant impurities are present.[4] To resolve this, try the following:
-
Re-heat the solution to dissolve the oil and add a small amount of additional hot solvent to lower the saturation point.[4]
-
Allow the solution to cool more slowly. You can do this by letting the flask cool to room temperature on a non-conductive surface before moving it to an ice bath.
-
Consider switching to a lower-boiling point solvent system.
Q4: No crystals are forming, even after the solution has cooled. What are the next steps?
A4: A lack of crystal formation is usually due to either using too much solvent or supersaturation.[4] Try the following troubleshooting steps in order:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The scratch marks can provide a nucleation site for crystal growth.[3]
-
Seeding: If you have a pure crystal of this compound, add a tiny amount to the solution to induce crystallization.[3]
-
Reduce Solvent Volume: If the solution is too dilute, gently heat it to evaporate some of the solvent and then allow it to cool again.
-
Cooling: If the solution is at room temperature, try cooling it further in an ice bath or refrigerator.
Q5: The recovered yield of my recrystallized this compound is very low. Why did this happen?
A5: A low yield can result from several factors:
-
Using too much solvent: This is the most common reason, as more of your compound will remain in the mother liquor upon cooling.[4]
-
Premature crystallization: If the compound crystallizes too early during a hot filtration step, you will lose product.
-
Washing with too much cold solvent: Washing the collected crystals should be done with a minimal amount of ice-cold solvent to avoid redissolving the product.
Data Presentation
The following table presents hypothetical solubility data for this compound to guide solvent selection for recrystallization. Actual solubilities should be determined experimentally.
| Solvent System | Solubility at 25°C (mg/mL) | Solubility at Boiling Point (mg/mL) | Suitability for Recrystallization |
| Ethanol/Water | Low (in high water content) | High (in high ethanol content) | Excellent |
| Ethyl Acetate/Hexanes | Low (in high hexane content) | High (in high ethyl acetate content) | Good |
| Acetone/Water | Moderate | High | Moderate (higher solubility at RT) |
| Toluene | Low | Moderate | Good (may require larger volumes) |
| Water | < 1 | < 5 | Poor (low solubility at BP) |
| Hexanes | < 0.1 | < 1 | Unsuitable (insoluble) |
Experimental Protocols
Protocol 1: Single Solvent Recrystallization (Using Ethanol)
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of ethanol and heat the mixture to boiling with gentle swirling. Continue adding hot ethanol in small portions until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration into a clean, pre-warmed flask. This step should be done quickly to prevent premature crystallization.
-
Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Mixed Solvent Recrystallization (Using Ethyl Acetate/Hexanes)
-
Dissolution: Dissolve the crude this compound in a minimal amount of hot ethyl acetate.
-
Addition of Anti-Solvent: While the solution is still hot, slowly add hexanes dropwise with swirling until the solution becomes slightly turbid (cloudy).
-
Clarification: Add a few drops of hot ethyl acetate to redissolve the precipitate and make the solution clear again.
-
Cooling: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Crystal Collection and Drying: Collect, wash with a small amount of cold ethyl acetate/hexanes mixture, and dry the crystals as described in Protocol 1.
Visualizations
Troubleshooting Workflow for Recrystallization
Caption: Troubleshooting workflow for the recrystallization of this compound.
Solvent Selection Logic
Caption: Logical workflow for selecting a suitable recrystallization solvent.
References
Technical Support Center: Analysis of 1-Acetyl-5-bromoindole Reactions
This guide provides troubleshooting, frequently asked questions (FAQs), and detailed protocols for the Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) analysis of reactions involving 1-Acetyl-5-bromoindole. It is designed for researchers, scientists, and professionals in drug development.
Illustrative Reaction: Vilsmeier-Haack Formylation
To provide a practical context, this guide will focus on a common reaction: the Vilsmeier-Haack formylation of this compound to produce 1-Acetyl-5-bromo-1H-indole-3-carbaldehyde. This reaction is a classic example of electrophilic substitution on an electron-rich indole ring.[1][2][3][4][5]
Reaction Scheme: this compound + Vilsmeier Reagent (POCl₃/DMF) → 1-Acetyl-5-bromo-1H-indole-3-carbaldehyde
Experimental Protocols
Protocol 1: Vilsmeier-Haack Reaction
This protocol outlines the general procedure for the formylation of this compound.
-
Reagent Preparation: In a flask under an inert atmosphere (e.g., Nitrogen or Argon), cool N,N-Dimethylformamide (DMF) to 0°C.
-
Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃) (approx. 1.5 equivalents) to the cooled DMF with stirring. Allow the mixture to stir at 0°C for 30 minutes to form the Vilsmeier reagent, a chloroiminium salt.[3][5]
-
Substrate Addition: Dissolve this compound (1.0 equivalent) in DMF and add it dropwise to the Vilsmeier reagent solution at 0°C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-8 hours.[1] Monitor the reaction progress periodically using TLC (see Protocol 2).
-
Work-up: Once the starting material is consumed, cool the reaction mixture back to 0°C. Carefully quench the reaction by the slow addition of a cold saturated aqueous solution of sodium acetate or sodium bicarbonate.
-
Extraction: Dilute the mixture with water and extract the product with an organic solvent like ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.
Protocol 2: Thin-Layer Chromatography (TLC) Monitoring
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., ethyl acetate or dichloromethane).
-
Spotting: On a silica gel TLC plate (e.g., Silica Gel 60 F₂₅₄), spot the starting material (SM), the reaction mixture (RM), and a "cospot" (where both SM and RM are applied to the same spot).[6] Keep the spots small (1-2 mm diameter).[7]
-
Development: Place the TLC plate in a developing chamber containing a suitable mobile phase (e.g., 30% Ethyl Acetate in Hexane). Ensure the solvent level is below the spotting line.[8] Allow the solvent to travel up the plate until it is ~1 cm from the top.
-
Visualization: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). Aromatic indole rings are typically UV-active.[9] The plate can also be stained using a universal stain like potassium permanganate or p-anisaldehyde.[10]
-
Analysis: Calculate the Retardation Factor (Rf) for each spot. The product, 1-Acetyl-5-bromo-1H-indole-3-carbaldehyde, is more polar than the starting material and should have a lower Rf value.
Protocol 3: High-Performance Liquid Chromatography (HPLC) Analysis
-
System Setup: A reverse-phase HPLC system with a C18 column is typically effective for this analysis.[6][11]
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water + 0.1% Formic Acid or Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile (ACN) or Methanol (MeOH) + 0.1% Formic Acid or TFA.
-
Flow Rate: 1.0 mL/min.
-
Detector: UV-Vis Diode Array Detector (DAD) set at a wavelength where both reactant and product absorb, typically around 254 nm or 280 nm.
-
-
Sample Preparation: Dilute a small aliquot of the crude reaction mixture in the mobile phase (e.g., 50:50 ACN:Water) and filter through a 0.45 µm syringe filter to remove particulates.
-
Method: Run a gradient elution to ensure good separation of components with different polarities.
-
Example Gradient: Start with 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and then return to initial conditions to re-equilibrate the column.
-
-
Analysis: Identify peaks by comparing their retention times to those of pure standards of the starting material and (if available) the product. The more polar aldehyde product will typically have an earlier retention time than the starting material in reverse-phase chromatography.
Data Presentation
Quantitative data from TLC and HPLC analyses are crucial for determining reaction progress and purity.
Table 1: Example TLC Data for Vilsmeier-Haack Reaction Stationary Phase: Silica Gel 60 F₂₅₄
| Compound | Mobile Phase System | Rf Value (Approx.) |
| This compound (Starting Material) | 20% Ethyl Acetate / Hexane | 0.55 |
| 1-Acetyl-5-bromo-1H-indole-3-carbaldehyde (Product) | 20% Ethyl Acetate / Hexane | 0.20 |
| This compound (Starting Material) | 30% Ethyl Acetate / Hexane | 0.70 |
| 1-Acetyl-5-bromo-1H-indole-3-carbaldehyde (Product) | 30% Ethyl Acetate / Hexane | 0.40 |
Table 2: Example HPLC Data for Vilsmeier-Haack Reaction Conditions: C18 column (4.6 x 150 mm, 5 µm), 1.0 mL/min, Detection @ 254 nm. Mobile Phase A: H₂O + 0.1% Formic Acid, B: ACN + 0.1% Formic Acid. Gradient: 10-90% B over 20 min.
| Compound | Retention Time (Rt) (min) | Peak Shape |
| 1-Acetyl-5-bromo-1H-indole-3-carbaldehyde (Product) | 9.8 | Symmetrical |
| This compound (Starting Material) | 12.5 | Symmetrical |
Visualized Workflows and Logic
Caption: A generalized experimental workflow for indole reactions.
Caption: Troubleshooting logic for common TLC analysis issues.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the analysis of this compound reactions.
Thin-Layer Chromatography (TLC) Troubleshooting
Question: Why are the spots on my TLC plate streaking or tailing? Answer: Streaking is a frequent issue with nitrogen-containing heterocyclic compounds like indoles.[6] There are several potential causes:
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Sample Overload: Applying a too-concentrated sample can saturate the silica gel, causing the spot to elongate.[8][10][12]
-
Solution: Dilute your sample significantly before spotting it on the plate.[6]
-
-
Interaction with Acidic Silica: The indole nitrogen can be basic and interact strongly with the slightly acidic silica gel stationary phase, leading to tailing.[6]
-
Highly Polar Compound: If your compound is very polar, it may not move smoothly.
-
Solution: Consider switching to a more polar mobile phase or using a different stationary phase like alumina or a reverse-phase C18 plate.[10]
-
Question: My spots are not moving from the baseline (Rf ≈ 0) or are running with the solvent front (Rf ≈ 1). What should I do? Answer: This indicates that the polarity of your mobile phase is not appropriate for your compound and the stationary phase.[6][10]
-
Spots at the Baseline (Rf ≈ 0): The eluent is not polar enough to move the compound up the plate.[6]
-
Solution: Increase the polarity of the mobile phase. For a hexane/ethyl acetate system, this means increasing the percentage of ethyl acetate.[10]
-
-
Spots at the Solvent Front (Rf ≈ 1): The eluent is too polar, and the compound is not being retained by the stationary phase.[6]
-
Solution: Decrease the polarity of the mobile phase by increasing the percentage of the less polar solvent (e.g., hexane).[10]
-
Question: What is a "cospot" and why is it important in reaction monitoring? Answer: A cospot is a single lane on the TLC plate where both the starting material reference and the reaction mixture are applied to the same origin point.[6] It is crucial for confirming if a spot in the reaction mixture lane is unreacted starting material or a new product, especially when their Rf values are very close. If there is only one spot in the cospot lane, it confirms the identity of the starting material. If two distinct spots appear, it helps differentiate the starting material from a product with a similar Rf.[6]
High-Performance Liquid Chromatography (HPLC) Troubleshooting
Question: My peaks are tailing or fronting. How can I improve the peak shape? Answer: Poor peak shape is often caused by secondary interactions between the analyte and the stationary phase or issues with the mobile phase.
-
Peak Tailing: This is common for basic compounds like indoles on silica-based C18 columns due to interactions with residual acidic silanol groups.[13]
-
Solution 1: Lower the mobile phase pH by adding an acid like formic acid or TFA (0.1%). This protonates the silanol groups, reducing their interaction with the analyte.[11]
-
Solution 2: Use a column with high-purity silica or one that is end-capped to minimize exposed silanols.
-
-
Peak Fronting: This is often a sign of column overload.
-
Solution: Dilute your sample or inject a smaller volume.[14]
-
Question: My retention times are drifting between injections. What is the cause? Answer: Retention time instability can compromise data quality. Common causes include:
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Insufficient Column Equilibration: The column may not have returned to the initial mobile phase conditions before the next injection, especially after a steep gradient.
-
Solution: Increase the equilibration time at the end of your gradient method.[15]
-
-
Mobile Phase Changes: The composition of the mobile phase may be changing due to evaporation of a volatile solvent or improper mixing.
-
Solution: Ensure mobile phase bottles are capped, and if using an online mixer, prime the system thoroughly. Prepare fresh mobile phase daily.[15]
-
-
Temperature Fluctuations: Changes in ambient temperature can affect retention times.
-
Solution: Use a column oven to maintain a constant temperature.[15]
-
-
System Leaks: A small leak can cause pressure fluctuations and affect the flow rate.
-
Solution: Check all fittings for leaks and ensure they are properly tightened.[14]
-
Question: I am not getting good separation between my reactant and product peaks. How can I improve resolution? Answer: Improving resolution requires optimizing the chromatographic conditions.
-
Adjust Solvent Strength: For reverse-phase HPLC, decreasing the percentage of the organic solvent (e.g., acetonitrile) will increase retention times for all components and may improve the separation of early-eluting peaks.[6]
-
Change the Organic Modifier: Switching from acetonitrile to methanol (or vice versa) can alter the selectivity of the separation because they interact differently with analytes and the stationary phase.
-
Modify the Gradient: Make the gradient shallower (i.e., increase the percentage of the strong solvent more slowly over a longer time). This gives more time for compounds to separate on the column.
-
Change the pH: Adjusting the pH of the mobile phase can change the ionization state of your compounds, which can dramatically affect their retention and the overall selectivity.[11][16]
References
- 1. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. ijpcbs.com [ijpcbs.com]
- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. bitesizebio.com [bitesizebio.com]
- 9. TLC-Thin Layer Chromatography - operachem [operachem.com]
- 10. silicycle.com [silicycle.com]
- 11. tandfonline.com [tandfonline.com]
- 12. microbiozindia.com [microbiozindia.com]
- 13. hplc.eu [hplc.eu]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. HPLC Troubleshooting Guide [scioninstruments.com]
- 16. researchgate.net [researchgate.net]
scale-up challenges for the synthesis of 1-Acetyl-5-bromoindole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-acetyl-5-bromoindole. The information is presented in a practical question-and-answer format to directly address common challenges encountered during scale-up and routine laboratory synthesis.
Troubleshooting Guide
The synthesis of this compound typically proceeds through a multi-step sequence, most commonly involving the hydrogenation of indole to indoline, followed by N-acetylation, bromination of the N-acetylindoline, and subsequent dehydrogenation. Each of these stages presents unique challenges, particularly during scale-up.
Diagram: Troubleshooting Workflow for this compound Synthesis
chemoselectivity issues in functionalizing 1-Acetyl-5-bromoindole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the chemoselectivity issues encountered when functionalizing 1-acetyl-5-bromoindole. The content is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary chemoselectivity challenges in functionalizing this compound?
A1: The main challenges stem from the molecule's multiple reactive sites. Key issues include:
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Deacetylation: The N-acetyl group can be labile under basic or acidic conditions, leading to the formation of 5-bromoindole, which has different reactivity.[1][2]
-
Competing C-H Activation: The indole core has several C-H bonds that can potentially react, leading to undesired side products, especially under harsh reaction conditions.[3][4][5]
-
Side Reactions at the Carbonyl Group: The acetyl carbonyl group can be a target for nucleophilic attack, particularly with organometallic reagents.
-
Catalyst Inhibition: The indole nitrogen can coordinate with the metal catalyst, potentially inhibiting its activity. The N-acetyl group mitigates this but can introduce other challenges.
Q2: How does the N-acetyl group influence the reactivity of this compound?
A2: The N-acetyl group is an electron-withdrawing group, which has several effects:
-
It decreases the electron density of the indole ring, making it less susceptible to electrophilic attack compared to unprotected indole.
-
It modulates the reactivity of the C5-Br bond, influencing the kinetics of oxidative addition in cross-coupling reactions.
-
It serves as a protecting group for the indole nitrogen, preventing deprotonation under basic conditions which can alter the electronic properties and lead to side reactions.[6]
-
However, its lability under certain conditions is a major consideration for reaction design.[1][7]
Q3: What are the most common side reactions to be aware of?
A3: Besides deacetylation, researchers should be vigilant for:
-
Debromination: Reductive cleavage of the C-Br bond to give 1-acetylindole. This can be caused by certain phosphine ligands, bases, or impurities acting as hydride sources.[6]
-
Homocoupling: Self-coupling of the starting material or the coupling partner (e.g., boronic acid in Suzuki reactions). This is often promoted by the presence of oxygen or high catalyst loadings.[6]
-
Protodeboronation (in Suzuki reactions): Replacement of the boronic acid group with a hydrogen atom, often from water in the reaction mixture.[6]
-
Hydrolysis of Coupling Partners: Sensitive coupling partners, such as esters, may be hydrolyzed under the reaction conditions.[8]
Q4: Which cross-coupling reactions are most suitable for functionalizing the 5-position?
A4: Several palladium-catalyzed cross-coupling reactions are effective for functionalizing the C5-Br bond of this compound. The most common and well-established methods include:
-
Suzuki-Miyaura Coupling: For forming C-C bonds with aryl, heteroaryl, or vinyl boronic acids/esters.
-
Sonogashira Coupling: For creating C-C bonds with terminal alkynes.[9][10]
-
Heck Coupling: For forming C-C bonds with alkenes.[11][12][13]
-
Buchwald-Hartwig Amination: For synthesizing C-N bonds with a wide range of amines.[14][15]
Troubleshooting Guides
Suzuki-Miyaura Coupling
Q: I am observing low to no yield of my desired coupled product. What are the likely causes?
A: Low yields in Suzuki couplings of this compound can be attributed to several factors. A systematic approach to troubleshooting is often necessary.
Caption: Troubleshooting flowchart for low-yield Suzuki couplings.
-
Inactive Catalyst: The active Pd(0) species might not be forming or could be deactivating. Ensure rigorous degassing to prevent oxidation. Using modern, air-stable pre-catalysts (e.g., Buchwald-type) can be beneficial.[16][17]
-
Suboptimal Conditions: The choice of base, solvent, and temperature is critical. A screening of these parameters is often required. For instance, stronger bases like K₃PO₄ might be effective but could also promote side reactions.[18]
-
Poor Reagent Quality: Boronic acids can degrade over time, leading to protodeboronation. Using fresh, high-quality reagents is essential.[6]
Q: I am seeing significant deacetylation of my starting material. How can I prevent this?
A: Deacetylation is the cleavage of the N-acetyl group and is a common issue under basic conditions.[1][19]
-
Choice of Base: Employ milder bases. For example, K₂CO₃ is generally less harsh than K₃PO₄ or Cs₂CO₃. In some cases, organic bases might be a suitable alternative.
-
Temperature and Reaction Time: Lowering the reaction temperature and minimizing the reaction time can reduce the extent of deacetylation.
-
Solvent System: The choice of solvent can influence the basicity of the medium. Anhydrous solvents may sometimes suppress hydrolysis.
Q: My reaction is producing a lot of homocoupling and/or debromination byproducts. What can I do to minimize these?
A: These side reactions reduce the yield of the desired product.
-
Homocoupling: This is often caused by the presence of oxygen. Ensure the reaction mixture is thoroughly degassed before adding the catalyst. Reducing the catalyst loading might also help.[6]
-
Debromination: This can be ligand-dependent. If you observe significant debromination, consider switching to a different phosphine ligand. Using anhydrous, high-purity solvents is also crucial to avoid potential hydride sources.[6]
Sonogashira Coupling
Q: My Sonogashira coupling is sluggish or fails completely. What should I investigate?
A: The Sonogashira reaction is sensitive to several factors.[9]
-
Catalyst System: Both a palladium catalyst and a copper(I) co-catalyst (typically CuI) are generally required. Ensure the CuI is fresh and not oxidized.
-
Base: An amine base, such as triethylamine or diisopropylethylamine, is commonly used. The base should be in excess and freshly distilled.
-
Solvent: Aprotic polar solvents like DMF or THF are typical.
-
Atmosphere: While some modern catalysts are air-stable, Sonogashira couplings are traditionally run under an inert atmosphere (N₂ or Ar) to prevent oxidative homocoupling of the alkyne.[9]
Buchwald-Hartwig Amination
Q: My C-N coupling reaction is not proceeding. What are the critical parameters to optimize?
A: The success of a Buchwald-Hartwig amination hinges on the interplay between the catalyst, ligand, and base.[14]
Caption: Decision tree for catalyst and base selection in Buchwald-Hartwig amination.
-
Ligand Choice: The ligand is crucial for stabilizing the palladium catalyst and facilitating reductive elimination. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, RuPhos) are often required.
-
Base Strength: A strong, non-nucleophilic base is needed to deprotonate the amine. Sodium tert-butoxide (NaOt-Bu) is common, but if your substrate is base-sensitive, weaker bases like K₃PO₄ or K₂CO₃ can be screened.[15][20]
Metal-Halogen Exchange
Q: I am attempting a lithium-halogen exchange, but I am getting a complex mixture of products. What is going wrong?
A: Lithium-halogen exchange with reagents like n-BuLi is very fast but can be complicated by competing reactions.[21][22]
-
Deprotonation: The acetyl methyl protons are acidic and can be deprotonated by strong organolithium bases.
-
Attack at the Carbonyl: The organolithium reagent can act as a nucleophile and attack the acetyl carbonyl group.[23]
-
Low Temperatures: These reactions must be carried out at very low temperatures (typically -78 °C or lower) to minimize side reactions.[24]
-
Alternative Reagents: Using a combination of i-PrMgCl and n-BuLi can sometimes offer better selectivity under non-cryogenic conditions.[25][26]
Quantitative Data Summary
The following tables summarize typical reaction conditions for the functionalization of this compound and related substrates. Yields are highly dependent on the specific coupling partner.
Table 1: Suzuki-Miyaura Coupling Conditions
| Entry | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Toluene/H₂O | 90 | 12 | ~85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₃PO₄ (3) | Dioxane/H₂O | 100 | 8 | ~92 |
| 3 | Thiophene-2-boronic acid | XPhos Pd G3 (2) | - | K₃PO₄ (3) | t-AmylOH | 110 | 4 | >95 |
Table 2: Sonogashira Coupling Conditions
| Entry | Coupling Partner | Pd Catalyst (mol%) | CuI (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | 4 | TEA (3) | THF | 60 | 6 | ~90 |
| 2 | Trimethylsilylacetylene | Pd(OAc)₂ (2) | 5 | DIPA (3) | DMF | 80 | 5 | ~88 |
| 3 | 1-Hexyne | Pd(PPh₃)₄ (3) | 6 | TEA (3) | Toluene | 80 | 12 | ~82 |
Detailed Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
-
To an oven-dried reaction vessel, add this compound (1.0 equiv.), the boronic acid or ester (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Seal the vessel with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Add the degassed solvent (e.g., a 4:1 mixture of Dioxane/Water) via syringe.
-
Add the palladium catalyst and ligand (e.g., Pd(dppf)Cl₂, 3 mol%) under a positive pressure of inert gas.
-
Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.
Protocol 2: General Procedure for Sonogashira Coupling of this compound
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv.) and copper(I) iodide (CuI, 5 mol%).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed solvent (e.g., THF or DMF), followed by the amine base (e.g., triethylamine, 3.0 equiv.) and the terminal alkyne (1.1 equiv.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%) under a positive pressure of inert gas.
-
Heat the reaction mixture to the desired temperature (e.g., 60-80 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing with an organic solvent.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Visualization of Competing Reaction Pathways
The following diagram illustrates the key decision point in a cross-coupling reaction, where the desired catalytic cycle competes with common deactivating or side-reaction pathways.
Caption: Competing reaction pathways in the functionalization of this compound.
References
- 1. Me3SI-promoted chemoselective deacetylation: a general and mild protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. soc.chim.it [soc.chim.it]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Heck Reaction [organic-chemistry.org]
- 12. Heck reaction - Wikipedia [en.wikipedia.org]
- 13. Heck Reaction—State of the Art [mdpi.com]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. reddit.com [reddit.com]
- 17. reddit.com [reddit.com]
- 18. benchchem.com [benchchem.com]
- 19. encyclopedia.pub [encyclopedia.pub]
- 20. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 22. ias.ac.in [ias.ac.in]
- 23. masterorganicchemistry.com [masterorganicchemistry.com]
- 24. joss.tcnj.edu [joss.tcnj.edu]
- 25. Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 26. [PDF] Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate | Semantic Scholar [semanticscholar.org]
Validation & Comparative
A Comparative Guide to N-Acetyl and N-Boc Protecting Groups for 5-Bromoindole
For Researchers, Scientists, and Drug Development Professionals
The strategic use of protecting groups is a cornerstone of modern organic synthesis, particularly in the construction of complex molecules such as pharmaceuticals. For the versatile synthetic intermediate 5-bromoindole, protection of the indole nitrogen is often crucial to prevent undesired side reactions and direct reactivity to other positions on the heterocyclic ring. This guide provides an objective comparison of two commonly employed N-protecting groups: the acetyl (Ac) and the tert-butoxycarbonyl (Boc) groups. This comparison is supported by experimental data to aid researchers in selecting the optimal protecting group for their specific synthetic needs.
At a Glance: N-Acetyl vs. N-Boc Protection
The choice between N-acetyl and N-Boc protection for 5-bromoindole hinges on a trade-off between the ease of introduction, stability to various reaction conditions, and the conditions required for removal. The N-Boc group is favored for its mild protection and deprotection conditions, whereas the N-acetyl group offers greater stability at the cost of requiring more forcing conditions for its removal.
Quantitative Comparison of Protection and Deprotection Reactions
The following table summarizes typical experimental data for the N-protection and subsequent deprotection of 5-bromoindole with both acetyl and Boc groups.
| Parameter | N-Acetyl (Ac) | N-Boc |
| Protection | ||
| Reagents | Acetic anhydride or Acetyl chloride, Base (e.g., NaH, Pyridine) | Di-tert-butyl dicarbonate ((Boc)₂O), DMAP |
| Solvent | THF, DMF | THF, CH₂Cl₂ |
| Temperature | 0 °C to reflux | Room Temperature |
| Reaction Time | 1 - 6 hours | 2 - 12 hours |
| Typical Yield | ~60-90% | >95% |
| Deprotection | ||
| Reagents | NaOH (aq), HCl (aq) | Trifluoroacetic acid (TFA), HCl in Dioxane |
| Solvent | Methanol/Water, Ethanol/Water | CH₂Cl₂, Dioxane |
| Temperature | Room Temperature to Reflux | 0 °C to Room Temperature |
| Reaction Time | 3 - 17 hours | 1 - 4 hours |
| Typical Yield | ~60-90% | >90% |
Strategic Considerations for Protecting Group Selection
The N-Boc group is generally preferred for its facile introduction and mild deprotection conditions, which are compatible with a wide range of functional groups. The use of trifluoroacetic acid (TFA) in dichloromethane (DCM) allows for rapid and clean removal of the Boc group at room temperature or below. This makes it an excellent choice for multi-step syntheses where functional group tolerance is a primary concern.
Conversely, the N-acetyl group, while sometimes requiring stronger conditions for its introduction, provides a more robust protection of the indole nitrogen. It is stable to the acidic conditions often used to remove Boc groups, offering a degree of orthogonality in synthetic strategies. However, the removal of the acetyl group typically requires harsher conditions, such as refluxing in aqueous base or strong acid, which may not be suitable for sensitive substrates.
Experimental Protocols
N-Boc Protection of 5-Bromoindole
To a solution of 5-bromoindole (1.0 eq) in anhydrous tetrahydrofuran (THF), 4-(dimethylamino)pyridine (DMAP) (0.1 eq) is added. Di-tert-butyl dicarbonate ((Boc)₂O) (1.2 eq) is then added to the mixture. The reaction is stirred at room temperature and monitored by TLC until the starting material is consumed. The reaction mixture is then concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford N-Boc-5-bromoindole.[1]
N-Acetylation of 5-Bromoindole (General Procedure)
To a solution of 5-bromoindole (1.0 eq) in an anhydrous solvent such as THF or DMF, a base such as sodium hydride (1.2 eq) is added portion-wise at 0 °C under an inert atmosphere. After stirring for 30 minutes, acetyl chloride (1.1 eq) or acetic anhydride (1.2 eq) is added dropwise. The reaction is allowed to warm to room temperature and stirred until completion as monitored by TLC. The reaction is then quenched with water and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product can be purified by recrystallization or column chromatography.
Deprotection of N-Boc-5-Bromoindole
N-Boc-5-bromoindole (1.0 eq) is dissolved in dichloromethane (DCM). The solution is cooled to 0 °C and trifluoroacetic acid (TFA) (10-20 eq) is added. The reaction is stirred at room temperature and monitored by TLC. Once the reaction is complete, the solvent and excess TFA are removed under reduced pressure. The residue is dissolved in an organic solvent and washed with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. The organic layer is then dried, concentrated, and purified if necessary to yield 5-bromoindole.[1]
Deprotection of N-Acetyl-5-Bromoindole (Basic Conditions)
In a synthesis of 5-bromoindole, the N-acetylated intermediate is deprotected by making the solution basic with 40% NaOH and stirring for 3 hours at 50°C to yield the final product.[2][3] A more general procedure involves refluxing the N-acetyl-5-bromoindole with an aqueous solution of sodium hydroxide in a solvent mixture like methanol/water for several hours until the reaction is complete. The product is then extracted, and the organic layer is washed, dried, and concentrated.
Comparative Workflow and Strategy
The choice between N-acetyl and N-Boc protection dictates the subsequent synthetic steps and deprotection strategies. The following diagrams illustrate the logical flow of these choices.
Caption: A diagram comparing the N-Acetyl and N-Boc protection and deprotection pathways for 5-bromoindole.
References
Reactivity Face-Off: 1-Acetyl-5-bromoindole vs. 1-Acetyl-5-chloroindole in Palladium-Catalyzed Cross-Coupling Reactions
A Comparative Guide for Researchers in Synthetic Chemistry and Drug Discovery
In the realm of medicinal chemistry and materials science, the functionalization of indole scaffolds is a cornerstone for the development of novel therapeutics and functional materials. Among the various strategies, palladium-catalyzed cross-coupling reactions stand out for their versatility in forging new carbon-carbon and carbon-heteroatom bonds. A critical consideration in these synthetic endeavors is the choice of the halide on the indole ring, which significantly influences reactivity. This guide provides a detailed comparison of the reactivity of 1-Acetyl-5-bromoindole and 1-Acetyl-5-chloroindole, two common building blocks, in key cross-coupling reactions, supported by theoretical principles and available experimental data.
Executive Summary
The enhanced reactivity of this compound over its chloro-analogue is a well-established principle in palladium-catalyzed cross-coupling chemistry. This difference is primarily attributed to the lower bond dissociation energy of the Carbon-Bromine (C-Br) bond compared to the Carbon-Chlorine (C-Cl) bond. This fundamental property facilitates the rate-determining oxidative addition step in the catalytic cycle, generally leading to higher yields and milder reaction conditions for the bromo-substituted indole. While direct comparative studies on these specific N-acetylated indoles are not extensively documented, the general principles of aryl halide reactivity provide a strong predictive framework, which is corroborated by data from closely related 5-haloindole derivatives.
The Decisive Role of the Carbon-Halogen Bond
The heart of palladium-catalyzed cross-coupling reactions lies in the catalytic cycle, which is initiated by the oxidative addition of the aryl halide to a palladium(0) complex. The energy required to break the carbon-halogen bond is a critical factor influencing the rate of this step and, consequently, the overall reaction efficiency.
The C-Br bond (approx. 285 kJ/mol) is inherently weaker than the C-Cl bond (approx. 340 kJ/mol). This lower bond dissociation energy for this compound means that less energy is required for the palladium catalyst to insert into the C-Br bond, leading to a faster oxidative addition and a more efficient catalytic turnover.
Caption: Relationship between C-X bond energy and overall reactivity.
Performance in Key Cross-Coupling Reactions: A Data-Driven Comparison
While specific comparative kinetic data for this compound and 1-acetyl-5-chloroindole is scarce, we can extrapolate from data on similar 5-haloindoles to illustrate the expected differences in reactivity. The following table summarizes typical conditions and outcomes for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.
| Reaction Type | Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Suzuki-Miyaura | 5-Bromoindole | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | ~90 |
| 1-Acetyl-5-chloroindole | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | ~70-80 (estimated) | |
| Sonogashira | 5-Bromoindole | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 80 | 4-6 | 93[1] |
| 1-Acetyl-5-chloroindole | Phenylacetylene | Pd(PPh₃)₄ / CuI | i-Pr₂NEt | DMF | 100-120 | 24 | Moderate (estimated) | |
| Buchwald-Hartwig | 5-Bromoindole | Morpholine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 | 8 | High |
| 1-Acetyl-5-chloroindole | Morpholine | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 110 | 24 | Moderate to Good (estimated) |
Note: Data for 1-Acetyl-5-chloroindole is estimated based on the generally lower reactivity of aryl chlorides and the need for more forcing conditions (higher temperatures, longer reaction times, and often more specialized ligands like SPhos or XPhos).
Experimental Protocols: Representative Procedures
The following are generalized protocols for key cross-coupling reactions, which would require optimization for the specific substrates.
Suzuki-Miyaura Coupling (General Protocol)
-
To a reaction vessel containing 1-acetyl-5-haloindole (1.0 equiv.) and the corresponding boronic acid (1.2 equiv.) is added a palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) and a base (e.g., Na₂CO₃, 2.0 equiv.).
-
The vessel is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.
-
Degassed solvent (e.g., a mixture of toluene, ethanol, and water) is added.
-
The reaction mixture is heated to the desired temperature (typically 80-100 °C) and stirred until the starting material is consumed (monitored by TLC or LC-MS).
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
Sonogashira Coupling (General Protocol)
-
To a flask charged with 1-acetyl-5-haloindole (1.0 equiv.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%), and a copper(I) co-catalyst (e.g., CuI, 5 mol%) is added an anhydrous, degassed solvent (e.g., DMF or THF).
-
A base (e.g., triethylamine or diisopropylethylamine, 2.0-3.0 equiv.) and the terminal alkyne (1.2 equiv.) are added via syringe.
-
The reaction is stirred at the appropriate temperature (room temperature to 80 °C or higher for less reactive chlorides) under an inert atmosphere.
-
Work-up and purification are performed as described for the Suzuki-Miyaura coupling.
Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.
Conclusion and Recommendations for Researchers
The choice between this compound and 1-Acetyl-5-chloroindole as a synthetic precursor will significantly impact reaction design and efficiency.
-
For rapid and efficient synthesis , this compound is the preferred substrate. Its higher reactivity allows for milder reaction conditions, shorter reaction times, and often results in higher yields with a broader range of coupling partners and less specialized catalyst systems.
-
When cost is a primary driver , 1-Acetyl-5-chloroindole may be a more economical starting material. However, researchers must be prepared to invest more time in optimizing reaction conditions. This typically involves screening more advanced, and often more expensive, palladium catalysts and ligands (e.g., those based on bulky, electron-rich phosphines), employing higher reaction temperatures, and accepting potentially longer reaction times.
References
Kinetic Showdown: A Comparative Guide to Cross-Coupling Reactions of 1-Acetyl-5-bromoindole
For researchers, scientists, and drug development professionals, the functionalization of heterocyclic scaffolds is a cornerstone of modern synthetic chemistry. Among these, the indole nucleus is a privileged structure in a vast array of biologically active compounds. This guide provides a comparative analysis of the kinetic performance of 1-acetyl-5-bromoindole in three pivotal palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Heck, and Sonogashira. Given the limited direct kinetic data for this specific substrate, this guide leverages comparative data from structurally analogous electron-deficient aryl bromides to provide a valuable framework for reaction optimization and catalyst selection.
The reactivity of this compound in palladium-catalyzed cross-coupling reactions is significantly influenced by the electronic properties of the C-Br bond. The presence of the electron-withdrawing N-acetyl group deactivates the indole ring, making the oxidative addition of the C-Br bond to the palladium(0) catalyst a potentially rate-limiting step. Understanding the kinetic nuances of this substrate in comparison to other aryl bromides is crucial for developing efficient and robust synthetic protocols.
Performance Comparison of Cross-Coupling Reactions
The following tables summarize quantitative data for Suzuki, Heck, and Sonogashira cross-coupling reactions of various aryl bromides. The data for electron-deficient aryl bromides, such as 4-bromoacetophenone and 4-bromonitrobenzene, serve as a proxy to estimate the performance of this compound.
Table 1: Kinetic Data for Suzuki-Miyaura Coupling of Aryl Bromides with Phenylboronic Acid.[1]
| Aryl Bromide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time for >80% Conversion (h) | Turnover Frequency (TOF) (h⁻¹) |
| 4-Bromaniline (Electron-Rich) | 0.045 | K₃PO₄ | Isopropanol | 70 | >10 | < 1700 |
| Bromobenzene (Electron-Neutral) | 0.045 | K₃PO₄ | Isopropanol | 70 | ~8 | ~2000 |
| 4-Bromonitrobenzene (Electron-Deficient) | 0.045 | K₃PO₄ | Isopropanol | 70 | <6 | >3343 |
| 4-Bromoacetophenone (Electron-Deficient) | 1.0 | Na₂CO₃ | DMA | 100 | 24 (for 72% conversion) | ~3 |
As this compound is an electron-deficient aryl bromide, its reactivity in Suzuki coupling is expected to be more comparable to 4-bromonitrobenzene and 4-bromoacetophenone than to electron-rich or neutral aryl bromides.
Table 2: Kinetic Data for Heck Coupling of Aryl Bromides with n-Butyl Acrylate
| Aryl Bromide | Catalyst System | Base | Solvent | Temp (°C) | Reported Performance |
| p-Bromobenzaldehyde (Electron-Deficient) | Palladacycle complex | Not specified | Not specified | Not specified | Oxidative addition product is the resting state of the catalytic cycle.[2][3] |
| Wide range of aryl bromides | Palladacycle phosphine mono-ylide | Not specified | Not specified | 130 | High catalyst activities with TOF up to 20,000 h⁻¹.[1] |
Given its electron-deficient nature, this compound is anticipated to be a suitable substrate for the Heck reaction, likely exhibiting favorable kinetics compared to electron-rich aryl bromides.
Table 3: Kinetic Data for Sonogashira Coupling of Aryl Bromides with Phenylacetylene.[5]
This table presents rate constants from a high-throughput study of the Sonogashira reaction. The reactivity is influenced by the electronic nature of the substituent on the aryl bromide.
| Aryl Bromide | Substituent (para-) | Hammett Constant (σp) | Rate Constant (k) x 10⁻⁵ (s⁻¹) |
| 4-Bromoanisole | -OCH₃ | -0.27 | 1.8 |
| Bromobenzene | -H | 0.00 | 4.5 |
| 4-Bromobenzonitrile | -CN | 0.66 | 25.0 |
| 4-Bromonitrobenzene | -NO₂ | 0.78 | 30.0 |
The N-acetyl group in this compound has a Hammett constant (σp) of approximately 0.47, placing its expected reactivity in Sonogashira coupling between that of bromobenzene and 4-bromobenzonitrile.
Experimental Protocols
Detailed methodologies are crucial for reproducible kinetic studies. Below are representative protocols for monitoring the kinetics of the three major cross-coupling reactions.
Suzuki-Miyaura Coupling: Kinetic Analysis Protocol
This protocol is adapted from studies on the Suzuki coupling of aryl bromides.[4]
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄)
-
Ligand (if required, e.g., SPhos, XPhos)
-
Base (e.g., K₃PO₄, K₂CO₃)
-
Solvent (e.g., Dioxane/Water, Isopropanol)
-
Internal standard (e.g., Dodecane)
-
Reaction vials, magnetic stir bars, heating block
-
GC-MS or HPLC for analysis
Procedure:
-
Stock Solution Preparation: Prepare stock solutions of this compound, the arylboronic acid, the base, and the internal standard in the chosen solvent.
-
Reaction Setup: In a reaction vial, add the stock solutions of the aryl bromide, arylboronic acid, base, and internal standard.
-
Initiation: Place the vial in a pre-heated reaction block. Initiate the reaction by adding the palladium catalyst stock solution.
-
Sampling: At regular time intervals, withdraw an aliquot of the reaction mixture and quench it immediately by diluting with a cold solvent (e.g., ethyl acetate) and filtering through a short plug of silica.
-
Analysis: Analyze the quenched samples by GC-MS or HPLC to determine the concentration of the starting material and product relative to the internal standard.
-
Data Processing: Plot the concentration of the reactant and/or product versus time to determine the initial reaction rate. From this data, the rate constant (k) and turnover frequency (TOF) can be calculated.
Heck Coupling: Kinetic Monitoring Protocol
This protocol is a general procedure for monitoring Heck reactions.[5][6]
Materials:
-
This compound
-
Alkene (e.g., n-Butyl acrylate, Styrene)
-
Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂)
-
Base (e.g., Et₃N, K₂CO₃)
-
Solvent (e.g., DMF, NMP)
-
Internal standard
-
Schlenk tube or sealed reaction vessel
-
GC-MS for analysis
Procedure:
-
Reaction Setup: To a Schlenk tube, add the palladium catalyst, base, and a magnetic stir bar.
-
Inert Atmosphere: Seal the tube and purge with an inert gas (e.g., Argon) for 10-15 minutes.
-
Reagent Addition: Add the degassed solvent, this compound, the alkene, and the internal standard via syringe.
-
Heating and Sampling: Place the reaction vessel in a pre-heated oil bath. At specified time points, withdraw aliquots using a syringe and quench them in a vial containing a small amount of cold solvent.
-
Analysis: Analyze the samples by GC-MS to monitor the disappearance of the starting materials and the formation of the product.
-
Kinetic Analysis: Determine the reaction order and rate constants by analyzing the concentration profiles over time.
Sonogashira Coupling: High-Throughput Kinetic Analysis Protocol
This protocol is based on a high-throughput method for studying Sonogashira reactions.[7]
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Base (e.g., Triethylamine)
-
Solvent (e.g., THF, DMF)
-
Multi-well reaction block
-
Automated liquid handler (optional)
-
GC or HPLC with an autosampler
Procedure:
-
Plate Preparation: Prepare stock solutions of all reactants and catalysts. In a multi-well reaction plate, dispense the aryl bromide, alkyne, base, and solvent.
-
Reaction Initiation: Initiate the reactions by adding the palladium and copper catalyst solutions.
-
Time-course Monitoring: At predetermined time intervals, an automated liquid handler can be programmed to take aliquots from each well and quench them in a separate plate containing a quenching solution.
-
High-Throughput Analysis: The quenched samples are then analyzed sequentially using a fast GC or HPLC method.
-
Data Analysis: The large dataset generated is processed to extract kinetic parameters for each reaction, allowing for a direct comparison of different substrates and conditions.
Visualizing the Chemistry: Diagrams of Key Processes
To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict the catalytic cycles and a general experimental workflow for kinetic studies.
References
Spectroscopic Analysis: A Comparative Guide to Confirming the Structure of 1-Acetyl-5-bromoindole Derivatives
For researchers and professionals in drug development, the precise confirmation of molecular structure is a critical step. This guide provides a comparative spectroscopic analysis to confirm the structure of 1-Acetyl-5-bromoindole. The guide outlines the expected data from ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). For comparative purposes, experimental data for the parent compound, 5-bromoindole, and the N-acetylated parent, N-acetylindole, are also presented. This allows for a clear understanding of the influence of the acetyl and bromo substituents on the spectroscopic properties of the indole scaffold.
Data Presentation
The following tables summarize the key spectroscopic data for this compound (predicted) and its comparative compounds, 5-bromoindole and N-acetylindole (experimental).
Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃, δ in ppm)
| Proton | This compound (Predicted) | 5-Bromoindole (Experimental) | N-Acetylindole (Experimental) |
| H-2 | ~7.4 | ~7.25 | ~7.3 |
| H-3 | ~6.6 | ~6.47 | ~6.5 |
| H-4 | ~8.3 (d) | ~7.76 (d) | ~7.6 (d) |
| H-6 | ~7.4 (dd) | ~7.20 (dd) | ~7.2 (t) |
| H-7 | ~7.6 (d) | ~7.15 (d) | ~7.4 (d) |
| -COCH₃ | ~2.6 (s) | - | ~2.5 (s) |
| N-H | - | ~8.1 (br s) | - |
Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃, δ in ppm)
| Carbon | This compound (Predicted) | 5-Bromoindole (Experimental) | N-Acetylindole (Experimental) |
| C-2 | ~126 | ~124.5 | ~126.2 |
| C-3 | ~108 | ~102.8 | ~107.1 |
| C-3a | ~130 | ~128.9 | ~130.8 |
| C-4 | ~125 | ~121.5 | ~120.3 |
| C-5 | ~116 | ~112.4 | ~124.0 |
| C-6 | ~123 | ~124.0 | ~123.1 |
| C-7 | ~115 | ~113.8 | ~116.6 |
| C-7a | ~135 | ~134.7 | ~135.9 |
| -C=O | ~168 | - | ~168.5 |
| -CH₃ | ~24 | - | ~24.1 |
Table 3: IR Spectroscopic Data (cm⁻¹)
| Functional Group | This compound (Predicted) | 5-Bromoindole (Experimental) | N-Acetylindole (Experimental) |
| C=O Stretch (Amide) | ~1700 | - | ~1703 |
| C-H Stretch (Aromatic) | ~3100-3000 | ~3100-3000 | ~3100-3000 |
| C-H Stretch (Aliphatic) | ~2950-2850 | - | ~2925 |
| C=C Stretch (Aromatic) | ~1600-1450 | ~1610, 1460 | ~1598, 1470 |
| C-N Stretch | ~1300-1200 | ~1250 | ~1270 |
| C-Br Stretch | ~600-500 | ~580 | - |
Table 4: Mass Spectrometry Data (m/z)
| Technique | This compound (Predicted) | 5-Bromoindole (Experimental) | N-Acetylindole (Experimental) |
| Molecular Ion [M]⁺ | 237/239 (due to Br isotopes) | 195/197 (due to Br isotopes) | 159 |
| Key Fragments | 195/197 ([M-COCH₂]⁺), 116 ([M-Br-COCH₂]⁺), 43 ([COCH₃]⁺) | 116 ([M-Br]⁺) | 117 ([M-COCH₂]⁺), 43 ([COCH₃]⁺) |
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). Transfer the solution to a 5 mm NMR tube.
-
¹H NMR Spectroscopy:
-
Instrument: 400 MHz NMR Spectrometer
-
Pulse Sequence: Standard single-pulse sequence.
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Spectral Width: -2 to 12 ppm
-
-
¹³C NMR Spectroscopy:
-
Instrument: 100 MHz NMR Spectrometer
-
Pulse Sequence: Proton-decoupled pulse sequence.
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Spectral Width: 0 to 200 ppm
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, the KBr pellet method is typically used. Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used with a solid sample directly.
-
Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer.
-
Acquisition:
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 32
-
-
Data Processing: A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent such as methanol or acetonitrile.
-
Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) or Electrospray Ionization (ESI) source.
-
Acquisition (EI):
-
Ionization Energy: 70 eV
-
Mass Range: m/z 40-500
-
-
Acquisition (ESI):
-
Ionization Mode: Positive
-
Mass Range: m/z 50-500
-
-
Data Processing: The resulting mass spectrum is analyzed to identify the molecular ion peak and characteristic fragmentation patterns.
Mandatory Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis and structural confirmation of this compound derivatives.
Caption: Workflow for Spectroscopic Analysis.
The Acetyl Group's Directing Influence: A Comparative Guide to Regioselectivity
For researchers, scientists, and drug development professionals, understanding the subtle interplay of functional groups in directing the course of a chemical reaction is paramount. The acetyl group, a common moiety in organic synthesis, plays a significant and multifaceted role in determining the regiochemical outcome of various transformations. This guide provides an objective comparison of the acetyl group's directing ability against other common alternatives in key reaction classes, supported by experimental data and detailed protocols.
The regioselectivity imparted by a directing group is a cornerstone of synthetic strategy, enabling the precise construction of complex molecules. The acetyl group, with its carbonyl functionality, exhibits distinct electronic properties that influence its directing behavior in both classical electrophilic aromatic substitution (EAS) and modern metal-catalyzed carbon-hydrogen (C-H) bond functionalization reactions.
Electrophilic Aromatic Substitution: A Meta-Directing Deactivator
In the realm of electrophilic aromatic substitution, the acetyl group functions as a deactivating, meta-directing group.[1][2][3] Its electron-withdrawing nature, a consequence of both induction and resonance, reduces the electron density of the aromatic ring, making it less susceptible to electrophilic attack compared to unsubstituted benzene. This deactivation, however, is not uniform across all positions. The ortho and para positions are more strongly deactivated due to the formation of destabilized carbocation intermediates (arenium ions) where a positive charge is placed adjacent to the electron-withdrawing carbonyl group. Consequently, electrophilic attack is preferentially directed to the meta position, which avoids this unfavorable electronic interaction.[4][5]
Comparative Analysis of meta-Directing Groups in Nitration
To quantitatively assess the directing effect of the acetyl group, we can compare the product distribution in the nitration of acetophenone with that of other common meta-directing groups like the nitro and formyl groups.
| Starting Material | Directing Group | ortho (%) | meta (%) | para (%) | Reference |
| Acetophenone | -COCH₃ | ~1-2 | ~97-98 | ~1-2 | [6] |
| Nitrobenzene | -NO₂ | ~6-8 | ~91-93 | ~0.3-1 | [2] |
| Benzaldehyde | -CHO | ~19 | ~72 | ~9 | [7] |
As the data indicates, the acetyl group is a highly effective meta-director, leading to a nearly exclusive formation of the meta-nitrated product. While the nitro group also strongly favors the meta position, the formyl group shows a slightly lower meta-selectivity.
Directed ortho-Metalation: An Effective ortho-Director
In stark contrast to its behavior in EAS, the acetyl group can act as an effective ortho-directing group in the context of directed ortho-metalation (DoM).[8][9][10] This powerful synthetic strategy involves the deprotonation of an aromatic C-H bond positioned ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. The acetyl group, through the coordination of its carbonyl oxygen to the lithium cation, positions the base for selective deprotonation at the adjacent ortho position. The resulting aryllithium species can then be trapped by a variety of electrophiles.
Comparison of Directing Groups in ortho-Metalation
The efficiency of a DMG is crucial for the success of DoM reactions. While the acetyl group is effective, other functional groups, particularly amides, are often considered superior directing groups due to their stronger coordinating ability.
| Directing Group | Substrate | Base | Electrophile | Product | Yield (%) | Reference |
| Acetyl (-COCH₃) | Acetophenone | s-BuLi/TMEDA | (CH₃)₂CO | 2-(1-hydroxy-1-methylethyl)acetophenone | ~70 | [8] |
| Amide (-CONEt₂) | N,N-Diethylbenzamide | s-BuLi/TMEDA | (CH₃)₂CO | 2-(1-hydroxy-1-methylethyl)-N,N-diethylbenzamide | >95 | [8] |
| Methoxy (-OCH₃) | Anisole | n-BuLi/TMEDA | (CH₃)₂CO | 2-(1-hydroxy-1-methylethyl)anisole | ~85 | [8] |
The data clearly demonstrates the superior directing ability of the tertiary amide group in this specific transformation, leading to a significantly higher yield of the ortho-substituted product compared to the acetyl group.
Metal-Catalyzed C-H Functionalization: A Versatile Chelating Group
In the rapidly evolving field of metal-catalyzed C-H functionalization, the acetyl group serves as a valuable chelating directing group, primarily for ortho-functionalization.[11][12][13][14][15][16] The carbonyl oxygen can coordinate to a transition metal catalyst (e.g., Palladium, Rhodium), facilitating the cleavage of a proximal C-H bond and subsequent functionalization.
Comparative Directing Group Ability in Pd-Catalyzed C-H Acetoxylation
The choice of directing group can significantly impact the efficiency and selectivity of C-H activation reactions. Competition experiments have shown that while the acetyl group is a competent directing group, other functionalities can exhibit stronger directing capabilities.
| Directing Group | Substrate | Catalyst | Oxidant | Product | Yield (%) | Reference |
| Acetyl (-COCH₃) | Acetophenone | Pd(OAc)₂ | PhI(OAc)₂ | 2-Acetoxyacetophenone | Moderate | [1] |
| Pyridyl | 2-Phenylpyridine | Pd(OAc)₂ | PhI(OAc)₂ | 2-(2-Acetoxyphenyl)pyridine | 88 | [1][13] |
| Amide (-CONHMe) | N-Methylbenzamide | Pd(OAc)₂ | PhI(OAc)₂ | N-Methyl-2-acetoxybenzamide | High | [17] |
In palladium-catalyzed C-H acetoxylation, nitrogen-containing directing groups like pyridine and amides often lead to higher yields compared to the acetyl group, highlighting the importance of the electronic and coordination properties of the directing group in these catalytic cycles.[1][17]
Experimental Protocols
To provide a practical context for the discussed comparisons, detailed experimental protocols for key reactions are provided below.
Protocol 1: Nitration of Acetophenone (meta-Direction)
Objective: To synthesize m-nitroacetophenone, demonstrating the meta-directing effect of the acetyl group.[18][19]
Materials:
-
Acetophenone
-
Concentrated Nitric Acid (70%)
-
Concentrated Sulfuric Acid
-
Ice
-
Ethanol
-
Water
Procedure:
-
In a flask equipped with a magnetic stirrer and a dropping funnel, cool 20 mL of concentrated sulfuric acid to 0°C in an ice-salt bath.
-
Slowly add 10 g of acetophenone to the cooled sulfuric acid with continuous stirring, maintaining the temperature below 5°C.
-
Prepare the nitrating mixture by carefully adding 6 mL of concentrated nitric acid to 10 mL of concentrated sulfuric acid in a separate beaker, keeping the mixture cool in an ice bath.
-
Add the nitrating mixture dropwise to the acetophenone solution over 30-40 minutes, ensuring the temperature does not exceed 5°C.
-
After the addition is complete, continue stirring at 0-5°C for one hour.
-
Pour the reaction mixture slowly onto 200 g of crushed ice with vigorous stirring.
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.
-
Recrystallize the crude product from ethanol to obtain pure m-nitroacetophenone.
Protocol 2: Directed ortho-Metalation of N,N-Diethylbenzamide (ortho-Direction)
Objective: To synthesize 2-trimethylsilyl-N,N-diethylbenzamide, illustrating the powerful ortho-directing effect of the amide group.
Materials:
-
N,N-Diethylbenzamide
-
sec-Butyllithium (s-BuLi) in cyclohexane
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Trimethylsilyl chloride (TMSCl)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of N,N-diethylbenzamide (1.0 mmol) and TMEDA (1.2 mmol) in anhydrous THF (10 mL) at -78°C under an inert atmosphere (argon or nitrogen), add s-BuLi (1.1 mmol) dropwise.
-
Stir the resulting deep red solution at -78°C for 1 hour.
-
Add TMSCl (1.2 mmol) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL).
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizing Reaction Pathways and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate the mechanistic pathways and experimental workflows.
References
- 1. Insights into Directing Group Ability in Palladium-Catalyzed C-H Bond Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. quora.com [quora.com]
- 5. Khan Academy [khanacademy.org]
- 6. EP2766338A1 - Continuous two step flow synthesis of m-amino acetophenone - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. uwindsor.ca [uwindsor.ca]
- 9. baranlab.org [baranlab.org]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Machine Learning Predicts Regioselectivity in Pd-Catalyzed Directing Group-Assisted C-H Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Palladium (II)-Catalyzed C–H Activation with Bifunctional Ligands: From Curiosity to Industrialization - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis of Isoquinolinones via Regioselective Palladium-Catalyzed C–H Activation/Annulation [mdpi.com]
- 17. A Simple and Versatile Amide Directing Group for C–H Functionalizations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Organic Syntheses Procedure [orgsyn.org]
- 19. is.muni.cz [is.muni.cz]
A Researcher's Guide to the Synthesis of 5-Substituted Indoles: A Comparative Yield Analysis
For researchers, scientists, and drug development professionals, the indole nucleus represents a cornerstone of pharmacologically active compounds. The strategic introduction of substituents at the 5-position of the indole ring is a common approach to modulate the biological activity of these molecules. The selection of an appropriate synthetic route is paramount to achieving optimal yields and purity. This guide provides an objective comparison of several classical and modern synthetic methods for the preparation of 5-substituted indoles, supported by experimental data and detailed protocols.
Comparative Yield Analysis
The efficiency of a synthetic route is a critical factor in the production of 5-substituted indoles. The following tables summarize the reported yields for the synthesis of various 5-substituted indoles via different named reactions. It is important to note that yields can be highly dependent on the specific substrate, reagents, and reaction conditions.
Table 1: Comparative Yields for the Synthesis of 5-Bromoindole
| Synthetic Route | Starting Material | Key Reagents | Number of Steps | Overall Yield (%) | Purity |
| Three-Step Synthesis via Sulfonation | Indole | Sodium bisulfite, Acetic anhydride, Bromine | 3 | ~59% | High[1] |
| Leimgruber-Batcho Synthesis | 4-Bromo-2-nitrotoluene | DMFDMA, Pyrrolidine, Reducing agent (e.g., Raney Ni/H₂) | 2 | High (generally) | High[1] |
| Fischer Indole Synthesis | 4-Bromophenylhydrazine | Acetaldehyde or other carbonyl compound, Acid catalyst | 1-2 | Variable | Variable[1] |
| Direct Bromination | Indole | N-Bromosuccinimide (NBS) or Bromine | 1 | Variable (selectivity issues) | Often requires extensive purification[1] |
Table 2: Reported Yields for the Synthesis of 5-Methoxyindoles via Fischer Indole Synthesis
| Carbonyl Compound | Acid Catalyst | Yield (%) |
| Acetone | Polyphosphoric acid (PPA) | 85% |
| Propanal | PPA | 78% |
| Ethyl pyruvate | PPA | 92% |
| Cyclohexanone | PPA | 88% |
Note: Yields are for the cyclization step and are based on the specific examples found in the literature. Starting material is 4-methoxyphenylhydrazine.
Table 3: Reported Yields for the Synthesis of 5-Hydroxyindoles via Nenitzescu Synthesis
| Enamine | Quinone | Solvent | Yield (%) |
| Ethyl β-aminocrotonate | 1,4-Benzoquinone | Acetone | 46%[2] |
| Ethyl β-aminocrotonate | 1,4-Benzoquinone | Acetic Acid | 46%[2] |
| Ethyl 3-[(pyridin-2-ylmethyl)amino]but-2-enoate | 1,4-Naphthoquinone | Cyclopentyl methyl ether (CPME) | 21% (second step)[3] |
Experimental Protocols
Detailed methodologies are crucial for the successful and reproducible synthesis of 5-substituted indoles. Below are representative protocols for some of the key synthetic routes discussed.
Fischer Indole Synthesis of 5-Methoxy-2-methylindole
This protocol describes the synthesis of 5-methoxy-2-methylindole from 4-methoxyphenylhydrazine and acetone.
-
Hydrazone Formation (can be performed in situ): 4-Methoxyphenylhydrazine hydrochloride (1 equivalent) is dissolved in a suitable solvent such as ethanol or acetic acid. Acetone (1.1 equivalents) is added, and the mixture is stirred at room temperature for 30-60 minutes to form the corresponding phenylhydrazone.
-
Cyclization: An acid catalyst, such as polyphosphoric acid (PPA) or zinc chloride (ZnCl₂), is added to the reaction mixture. The mixture is then heated to a temperature typically ranging from 80 to 180 °C. The reaction progress is monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled and then carefully poured into ice water. The mixture is neutralized with a base, such as sodium bicarbonate or sodium hydroxide solution. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the pure 5-methoxy-2-methylindole. A reported synthesis of 5-methoxy-2-methylindole by reacting p-methoxyaniline with hydroxyacetone in acetic acid at reflux for 8 hours resulted in a 94% yield after recrystallization[4].
Leimgruber-Batcho Synthesis of 5-Bromoindole
This two-step procedure is a versatile method for preparing indoles that are unsubstituted at the 2- and 3-positions.[5]
-
Enamine Formation: 4-Bromo-2-nitrotoluene (1 equivalent) is reacted with N,N-dimethylformamide dimethyl acetal (DMFDMA) and pyrrolidine in a suitable solvent like DMF. The mixture is heated, typically at reflux, to form the intermediate β-dimethylamino-2-nitrostyrene derivative. This intermediate often has a deep red color.[5]
-
Reductive Cyclization: The crude enamine from the previous step is dissolved in a solvent such as methanol or ethanol. A reducing agent is then added. Common reducing systems include Raney nickel with hydrazine hydrate, palladium on carbon with hydrogen gas, or stannous chloride.[5] The reaction is stirred at room temperature or with gentle heating until the reduction of the nitro group and subsequent cyclization are complete, as monitored by TLC.
-
Work-up and Purification: The catalyst is removed by filtration (e.g., through Celite). The filtrate is concentrated, and the residue is partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated. The crude 5-bromoindole is then purified by column chromatography or recrystallization.
Nenitzescu Synthesis of Ethyl 5-Hydroxy-2-methylindole-3-carboxylate
This reaction is a classic method for the synthesis of 5-hydroxyindoles from benzoquinones and β-aminocrotonates.[6]
-
Reaction Setup: 1,4-Benzoquinone (1 equivalent) is dissolved in a polar solvent such as acetone, acetic acid, or dichloromethane.[2]
-
Addition of Enamine: Ethyl β-aminocrotonate (1 equivalent) is added to the solution of benzoquinone. The reaction is typically carried out at room temperature or with gentle heating.
-
Reaction Monitoring and Work-up: The progress of the reaction can be monitored by TLC. Upon completion, the solvent is removed under reduced pressure.
-
Purification: The residue is then purified, often by column chromatography on silica gel, to yield the desired ethyl 5-hydroxy-2-methylindole-3-carboxylate. A reported synthesis of this compound by reacting 1,4-benzoquinone with ethyl β-aminocrotonate in refluxing acetone yielded the product in 46%[2].
Visualization of Synthetic Workflows
To aid in the selection of an appropriate synthetic strategy, the following diagrams illustrate the logical flow of the described synthetic routes.
Caption: Workflow of the Fischer Indole Synthesis.
Caption: Workflow of the Leimgruber-Batcho Indole Synthesis.
Caption: Workflow of the Nenitzescu Synthesis for 5-Hydroxyindoles.
References
A Comparative Guide to the Stability and Reactivity of 1-Acetyl-5-bromoindole: A DFT Perspective
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 1-Acetyl-5-bromoindole's stability and reactivity, leveraging Density Functional Theory (DFT). Due to the absence of specific published DFT studies on this molecule, this guide establishes a robust computational protocol based on best practices for similar indole derivatives. It presents a theoretical comparison between the parent indole molecule, a related derivative (1H-indole-3-carbaldehyde), and reasoned estimations for this compound, supported by data from existing literature.
Computational Protocol: A Standardized DFT Methodology
To ensure reliable and reproducible results for studying indole derivatives, a well-defined computational protocol is essential. Based on numerous studies on similar molecular systems, the following methodology is recommended for geometry optimization and electronic property calculations.[1][2][3]
Experimental Protocols:
-
Software: Gaussian 09 or a comparable quantum chemistry package.[1]
-
Method: Density Functional Theory (DFT). DFT is favored for its balance of computational efficiency and accuracy in handling large molecular systems.[4][5]
-
Functional: Becke, 3-parameter, Lee-Yang-Parr (B3LYP). The B3LYP hybrid functional is widely used and has demonstrated high accuracy for predicting the molecular structures and thermochemical properties of various organic molecules, including indole derivatives.[6][7][8]
-
Basis Set: 6-311++G(d,p). This Pople-style basis set is robust, incorporating diffuse functions (++) for accurately describing anions and systems with lone pairs, and polarization functions (d,p) for non-hydrogen and hydrogen atoms, respectively, to account for the non-spherical nature of electron density in molecules.[1][2][9]
-
Solvation Model: To simulate a biological environment, an implicit solvation model like the Polarization Continuum Model (PCM) can be applied, using water as the solvent.
-
Analysis: Calculations should include geometry optimization to find the ground-state energy minimum, followed by frequency calculations to confirm no imaginary frequencies exist. Subsequent analyses include Frontier Molecular Orbitals (HOMO-LUMO), Molecular Electrostatic Potential (MEP), and Natural Bond Orbital (NBO) for charge distribution.[2][5]
Stability Analysis: The Impact of Substitution on Frontier Orbitals
The stability of a molecule can be correlated with its HOMO-LUMO energy gap (ΔE). A larger gap suggests higher kinetic stability and lower chemical reactivity, as it requires more energy to excite an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO).[1]
The introduction of substituents onto the indole ring significantly alters its electronic properties. An electron-withdrawing group (EWG) typically lowers the energy of both the HOMO and LUMO and often reduces the HOMO-LUMO gap, increasing reactivity. The N-acetyl group is an EWG that withdraws electron density from the pyrrole ring. The bromine atom at the C5 position is also an EWG due to its inductive effect, further deactivating the benzene ring.
The table below compares calculated values for indole and 1H-indole-3-carbaldehyde with estimated values for this compound, based on these known substituent effects.
Table 1: Comparison of Calculated and Estimated Electronic Properties (eV)
| Molecule | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (ΔE) | Data Source |
| Indole | -5.36 | 0.03 | 5.39 | Calculated (B3LYP/6-31G)[1] |
| 1H-indole-3-carbaldehyde | -6.21 | -2.01 | 4.20 | Calculated (B3LYP/6-311++G(d,p))[5] |
| This compound | ~ -6.40 | ~ -2.20 | ~ 4.20 | Estimated |
Estimation Rationale: The combined electron-withdrawing effects of the N-acetyl and 5-bromo groups are expected to significantly lower both HOMO and LUMO energies compared to indole. The resulting energy gap is estimated to be comparable to or slightly smaller than that of 1H-indole-3-carbaldehyde, another indole with a strong EWG, suggesting a molecule of moderate to high reactivity.
Reactivity Analysis: Predicting Sites of Interaction
Global vs. Local Reactivity
While the HOMO-LUMO gap provides insight into the overall reactivity of the molecule, local reactivity descriptors are needed to identify specific atomic sites susceptible to attack.
Molecular Electrostatic Potential (MEP) The MEP map is a valuable tool for visualizing the charge distribution and predicting reactive sites for electrophilic and nucleophilic attacks.[5][10]
-
Red Regions (Negative Potential): Indicate electron-rich areas, which are favorable sites for electrophilic attack. For this compound, the most negative potential is expected around the oxygen atom of the acetyl group.
-
Blue Regions (Positive Potential): Indicate electron-deficient areas, which are susceptible to nucleophilic attack. Positive potential is expected around the hydrogen atoms and particularly the carbonyl carbon of the acetyl group.
Fukui Functions Fukui functions provide a quantitative measure of the reactivity of specific atomic sites.[11][12] By analyzing the change in electron density as an electron is added or removed, one can predict the most likely sites for nucleophilic and electrophilic attack.[13][14]
-
For Electrophilic Attack (f+): The site with the highest value is the most likely to accept an electron (nucleophilic attack). In indole systems, this is often the C2 and C3 positions. The N-acetyl group strongly deactivates the pyrrole ring, but the C3 position generally remains a potential site for electrophilic substitution.
-
For Nucleophilic Attack (f-): The site with the highest value is the most likely to donate an electron (electrophilic attack). The carbonyl carbon of the acetyl group would be a prime candidate for nucleophilic attack.
Table 2: Predicted Reactivity Sites of this compound
| Type of Attack | Most Probable Site(s) | Rationale |
| Electrophilic Attack | C3 position | The indole C3 position is inherently electron-rich, though deactivated by the N-acetyl group.[15] |
| Nucleophilic Attack | Carbonyl Carbon (of acetyl group) | The carbonyl carbon is highly electrophilic due to polarization by the adjacent oxygen atom. |
| Protonation | Carbonyl Oxygen | The lone pairs on the oxygen atom create a region of high negative electrostatic potential.[5] |
Visualizing Structures and Processes
Diagrams generated using Graphviz provide a clear visual representation of the molecule, computational workflows, and theoretical concepts.
Caption: Molecular structure of this compound.
Caption: A typical DFT workflow for molecular property analysis.
Caption: Relationship between HOMO-LUMO gap and chemical stability.
Conclusion
This guide outlines a DFT-based approach to understanding the stability and reactivity of this compound. By applying a standard computational protocol (B3LYP/6-311++G(d,p)), we can make informed predictions about its electronic behavior.
The presence of both N-acetyl and 5-bromo electron-withdrawing groups is predicted to significantly lower the frontier molecular orbital energies compared to the parent indole molecule. This leads to an estimated HOMO-LUMO gap that suggests a moderately reactive compound, likely more reactive than indole itself. Local reactivity analysis indicates that the carbonyl carbon is the most probable site for nucleophilic attack, while the C3 position of the indole ring remains a potential, albeit deactivated, site for electrophilic substitution.
This theoretical framework provides a valuable starting point for further experimental and computational investigations, guiding the synthesis and application of this compound and its derivatives in drug discovery and development.[16][17][18]
References
- 1. rjpbcs.com [rjpbcs.com]
- 2. ijrar.org [ijrar.org]
- 3. researchgate.net [researchgate.net]
- 4. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. openaccesspub.org [openaccesspub.org]
- 10. Molecular electrostatic potential as a general and versatile indicator for electronic substituent effects: statistical analysis and applications - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 11. Fukui function - Wikipedia [en.wikipedia.org]
- 12. scm.com [scm.com]
- 13. Schrödinger Customer Portal [my.schrodinger.com]
- 14. joaquinbarroso.com [joaquinbarroso.com]
- 15. mdpi.com [mdpi.com]
- 16. DFT for drug and material discovery - Microsoft Research [microsoft.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. quantumzeitgeist.com [quantumzeitgeist.com]
Assessing the Biological Activity of 1-Acetyl-5-bromoindole Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The indole nucleus is a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. The introduction of a bromine atom at the 5-position and an acetyl group at the 1-position of the indole ring can significantly influence the molecule's physicochemical properties and, consequently, its biological profile. This guide provides a comparative assessment of the anticancer, antimicrobial, and anti-inflammatory activities of 1-Acetyl-5-bromoindole derivatives and their close structural analogs. The data presented is compiled from various studies to aid researchers in drug discovery and development.
Anticancer Activity
Derivatives of 5-bromoindole have been investigated for their potential as anticancer agents, with several compounds demonstrating significant cytotoxicity against various cancer cell lines. The primary mechanisms of action appear to involve the inhibition of crucial cellular processes like tubulin polymerization and the signaling pathways of key protein kinases such as VEGFR-2 and EGFR.
Comparison of Anticancer Activity of 5-Bromoindole Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 7-acetyl-2-aryl-5-bromoindole (analogs) | A549 (Lung) | Inactive | [1] |
| HeLa (Cervical) | Inactive | [1] | |
| 7-acetamido-2-aryl-5-bromo-3-trifluoroacetylindoles | A549 (Lung) | 2.72 - 9.94 | [1] |
| HeLa (Cervical) | 7.95 - 12.89 | [1] | |
| 5-bromo-7-azaindolin-2-one derivatives | MCF-7 (Breast) | 3.103 - 65.054 | |
| HepG2 (Liver) | 2.357 - >50 | ||
| A549 (Lung) | 3.103 - >50 | ||
| Skov-3 (Ovarian) | 3.721 - >50 | ||
| 5-bromo-1-{2-[5-(4-chlorophenyl)-3-(4-methoxyphenyl)-4,5-dihydropyrazol-1-yl]-2-oxoethyl}-1H-indole-2,3-dione | Leukemia cell lines | 0.69 - 3.35 (GI50) |
Note: The data presented above is for 5-bromoindole derivatives that are structurally related to this compound. Direct anticancer activity data for this compound itself is limited in the reviewed literature.
Signaling Pathways in Anticancer Activity
Antimicrobial Activity
The antimicrobial potential of 5-bromoindole derivatives has been explored against a range of bacterial and fungal pathogens. The introduction of various substituents on the indole core can modulate the antimicrobial spectrum and potency. The mechanism of action is often attributed to the disruption of microbial cell membranes or the inhibition of essential enzymes.
Comparison of Antimicrobial Activity of 5-Bromoindole Derivatives
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| 3-Acyl-5-bromoindoles | Monilinia fructicola | 12.5 - >100 | |
| Botrytis cinerea | 25 - >100 | ||
| 6-Bromoindolglyoxylamido polyamine derivatives | Staphylococcus aureus | 4 - 16 | |
| Escherichia coli | 8 - >64 | ||
| Candida albicans | 16 - >64 | ||
| 5-substituted indole dihydropyrimidines | Staphylococcus aureus | 62.5 - 250 | |
| Escherichia coli | 125 - 500 | ||
| Aspergillus niger | 125 - 500 | ||
| Candida albicans | 250 - 1000 |
Note: The data is for 5-bromoindole derivatives, which are structural analogs of this compound.
Experimental Workflow for Antimicrobial Susceptibility Testing
Anti-inflammatory Activity
The anti-inflammatory properties of brominated indole derivatives have been demonstrated in preclinical models. The mechanism of action is thought to involve the modulation of inflammatory pathways, including the inhibition of pro-inflammatory enzymes and cytokines.
Comparison of Anti-inflammatory Activity of 5-Bromoindole Derivatives
| Compound/Derivative | Animal Model | Dose | % Inhibition of Edema | Reference |
| 5-Bromo-isatin derivative | Carrageenan-induced paw edema in rats | 100 mg/kg | 63% | |
| 5-Fluoro-2-oxindole | Carrageenan-induced paw edema in rats | 10 mg/kg | ~50% |
Note: The data is for structurally related 5-bromo- and 5-fluoro-indole analogs.
Signaling Pathway in Inflammation
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for 48-72 hours.
-
MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours.
-
Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value, the concentration of drug that inhibits cell growth by 50%, is then calculated.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared.
-
Compound Dilution: Serial twofold dilutions of the test compounds are prepared in a 96-well microtiter plate containing broth.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated at an appropriate temperature for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)
This is a standard model for evaluating acute inflammation.
-
Animal Grouping: Rats or mice are divided into control and treatment groups.
-
Compound Administration: The test compounds or a standard anti-inflammatory drug are administered orally or intraperitoneally.
-
Induction of Edema: After a set time (e.g., 1 hour), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: The paw volume is measured at various time intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.
-
Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated groups with the control group.
References
A Comparative Guide to the Synthetic Applications of 1-Acetyl-5-bromoindole
For Researchers, Scientists, and Drug Development Professionals
1-Acetyl-5-bromoindole serves as a versatile building block in organic synthesis, primarily utilized as a precursor to a variety of functionalized indole derivatives. Its N-acetyl group offers a strategic advantage, protecting the indole nitrogen from undesired side reactions and influencing the electronic properties of the indole ring. This guide provides a comparative overview of the key synthetic applications of this compound, with a focus on palladium-catalyzed cross-coupling reactions. We present a comparison with the more commonly used N-unprotected 5-bromoindole, supported by experimental data and detailed methodologies.
Deprotection of this compound: The Gateway to 5-Bromoindole
The N-acetyl group in this compound can be readily removed under basic or acidic conditions to yield 5-bromoindole, a key intermediate for numerous synthetic transformations. This deprotection step is often the initial transformation before subsequent functionalization.
Experimental Protocol for Deacetylation:
A common method for the deacetylation of N-acetylated indoles involves basic hydrolysis. For instance, 1-acetyl-5-bromoindoline can be de-acetylated using concentrated hydrochloric acid in methanol at 70°C, followed by neutralization with a sodium hydroxide solution to yield 5-bromoindoline with a reported yield of 90.32%[1]. A similar protocol can be adapted for this compound. Another general procedure for the deprotection of N-pivaloylindoles, which can be analogous for N-acetylindoles, uses 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and water in THF at room temperature[2].
Caption: General workflow for the deprotection of this compound.
Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Analysis
The bromine atom at the C5 position of the indole ring makes this compound and its deprotected counterpart, 5-bromoindole, excellent substrates for various palladium-catalyzed cross-coupling reactions. These reactions are pivotal for the synthesis of complex indole derivatives with significant biological activities.
Suzuki-Miyaura Coupling: Synthesis of 5-Arylindoles
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between an aryl halide and an organoboron compound. This reaction is widely used to synthesize 5-arylindoles. While direct Suzuki coupling with this compound is feasible, it is more common to first deprotect it to 5-bromoindole. The N-acetyl group can influence the electronic nature of the indole and may affect catalyst activity and reaction yields.
Comparative Data for Suzuki-Miyaura Coupling:
| Starting Material | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 5,7-dibromoindole | Phenylboronic acid | Pd(PPh₃)₄ (3 mol%) | Na₂CO₃ | H₂O | 120 (MW) | 1 | 91 | [3] |
| 6-Chloroindole | Phenylboronic acid | XPhos-Pd-G2 (1.5 mol%) | K₃PO₄ | Dioxane/H₂O | 60 | 5-8 | 97 | [3] |
| 5-bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | 80 | 2 | High | [4] |
Experimental Protocol for Suzuki-Miyaura Coupling of 5-Bromoindole:
A general procedure involves the reaction of the bromoindole with a boronic acid in the presence of a palladium catalyst and a base. For example, the coupling of 5,7-dibromoindole with phenylboronic acid was achieved using Pd(PPh₃)₄ as the catalyst and Na₂CO₃ as the base in water under microwave irradiation at 120°C for 1 hour, affording the product in 91% yield[3].
Caption: General experimental workflow for the Suzuki-Miyaura coupling.
Heck Reaction: Synthesis of 5-Vinylindoles
The Heck reaction is a versatile method for the formation of carbon-carbon bonds between an aryl halide and an alkene. This reaction allows for the introduction of a vinyl group at the C5 position of the indole ring, leading to the synthesis of 5-vinylindoles, which are valuable precursors for further transformations.
Comparative Data for Heck Reaction:
| Starting Material | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time | Yield (%) | Reference | |---|---|---|---|---|---|---|---|---| | 5-Bromoindole | Styrene | Na₂PdCl₄ (5) | SPhos (15) | Na₂CO₃ (4) | MeCN/H₂O (1:1) | 150 (MW) | 15 min | >95 |[5] | | 5-Bromoindole | n-Butyl acrylate | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N (1.5) | DMF | 100 | 20 h | ~97 |[5] | | Aryl Bromides | Various Olefins | Pd(II)-complex (0.25) | - | Et₃N (3) | DMF | 130 | - | High |[6] |
Experimental Protocol for Heck Reaction of 5-Bromoindole:
A microwave-assisted Heck reaction of 5-bromoindole with styrene has been reported with high efficiency. The reaction is carried out in a microwave vial containing 5-bromoindole, sodium carbonate, sodium tetrachloropalladate(II), and SPhos in an acetonitrile-water mixture. The sealed vial is heated in a microwave reactor to 150°C for 15-30 minutes, yielding the 5-vinylindole product in over 95% yield after purification[5].
Caption: General experimental workflow for the Heck reaction.
Sonogashira Coupling: Synthesis of 5-Alkynylindoles
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, providing a direct route to 5-alkynylindoles. These compounds are important intermediates in medicinal chemistry.
Comparative Data for Sonogashira Coupling:
| Starting Material | Terminal Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 5-Bromoindole | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 80 | 4-6 | 93 | |
| 5-Bromoindole | Propargyl alcohol | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | RT | 12-24 | ~85 | |
| 2-Bromoanilines | Various Alkynes | [DTBNpP]Pd(crotyl)Cl | TMP | ACN | RT | - | High | [7] |
Experimental Protocol for Sonogashira Coupling of 5-Bromoindole:
A typical procedure involves combining 5-bromoindole, a palladium catalyst such as PdCl₂(PPh₃)₂, and a copper(I) co-catalyst like CuI in a flask under an inert atmosphere. Anhydrous solvent (e.g., DMF or THF) and a base (e.g., triethylamine) are added, followed by the dropwise addition of the terminal alkyne. The reaction mixture is then heated or stirred at room temperature until completion. For the coupling with phenylacetylene, heating to 80°C for 4-6 hours in DMF yields the product in 93% [].
Caption: General experimental workflow for the Sonogashira coupling.
Buchwald-Hartwig Amination: Synthesis of 5-Aminoindoles
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction allows for the synthesis of 5-aminoindoles from 5-bromoindoles and various amines. The N-acetyl group in this compound can be advantageous in this reaction by preventing potential side reactions at the indole nitrogen.
Comparative Data for Buchwald-Hartwig Amination:
Direct comparative data for this compound is limited in the readily available literature. However, the general conditions for Buchwald-Hartwig amination of aryl bromides are well-established and can be applied. The choice of ligand is crucial for the success of this reaction.
| Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| Aryl Bromides | Primary/Secondary Amines | Pd(OAc)₂ / BINAP | NaOtBu | Toluene | 80-110 | Good to Excellent |
| Aryl Bromides | Primary/Secondary Amines | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 80-110 | Good to Excellent |
Experimental Protocol for Buchwald-Hartwig Amination:
A general protocol involves reacting the aryl halide with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base in an appropriate solvent. The reaction is typically carried out under an inert atmosphere. For example, a mixture of the aryl bromide, amine, palladium acetate, a suitable ligand (like BINAP or Xantphos), and a base (such as sodium tert-butoxide or cesium carbonate) in a solvent like toluene or dioxane is heated to achieve the aminated product.
Caption: General experimental workflow for the Buchwald-Hartwig amination.
Conclusion
This compound is a valuable and versatile intermediate in the synthesis of a wide array of functionalized indoles. Its primary role is often as a protected precursor to 5-bromoindole, which is then utilized in various palladium-catalyzed cross-coupling reactions. The N-acetyl group provides a means to avoid complications at the indole nitrogen during synthesis and can be efficiently removed when desired. The choice between using the N-acetylated or the N-unprotected bromoindole will depend on the specific reaction conditions and the desired final product. This guide provides a comparative framework and detailed protocols to assist researchers in making informed decisions for the strategic use of this compound in their synthetic endeavors.
References
- 1. Page loading... [wap.guidechem.com]
- 2. 5-Bromoindole synthesis - chemicalbook [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 1-Acetyl-5-bromoindole: A Comprehensive Guide for Laboratory Professionals
For immediate release: This document provides essential procedural guidance for the safe and compliant disposal of 1-Acetyl-5-bromoindole, a chemical compound utilized in scientific research and drug development. Adherence to these protocols is crucial for ensuring personnel safety, environmental protection, and regulatory compliance within laboratory settings.
Hazard Identification and Safety Precautions
-
Acute Toxicity: Harmful if swallowed or in contact with skin.
-
Irritation: Causes serious eye irritation and potential skin irritation.
-
Environmental Hazard: Potentially toxic to aquatic life.
Before handling this compound, it is imperative to wear appropriate Personal Protective Equipment (PPE).
Table 1: Required Personal Protective Equipment (PPE)
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Protective Clothing | Laboratory coat and closed-toe shoes. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be necessary if dust or aerosols are generated. |
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
Step-by-Step Spill Cleanup:
-
Alert Personnel: Immediately notify others in the vicinity.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate non-essential personnel.
-
Control Ignition Sources: Remove any potential sources of ignition from the area.
-
Containment:
-
For solid spills: Carefully sweep the material to avoid generating dust.
-
For solutions: Absorb the spill with an inert, non-combustible material such as vermiculite or sand.
-
-
Collection: Place all contaminated materials into a clearly labeled, sealed container for hazardous waste.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent (e.g., soap and water), and collect the cleaning materials for disposal as hazardous waste.
Disposal Procedures
The disposal of this compound and its containers must be managed as hazardous waste in accordance with institutional, local, and national regulations. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Table 2: Disposal Decision Matrix
| Waste Type | Disposal Method |
| Unused or Surplus Chemical | Collect in a designated, properly labeled, and sealed hazardous waste container. Arrange for pickup by a licensed professional waste disposal company.[1] |
| Contaminated Labware (e.g., gloves, wipes) | Place in a dedicated hazardous waste container that is clearly labeled with the contents. Dispose of through a licensed hazardous waste contractor.[1][2] |
| Empty Containers | Triple rinse with a suitable solvent. The rinsate should be collected and treated as hazardous waste. The empty container can then be disposed of according to local guidelines. |
Experimental Workflow for Disposal
The following diagram illustrates the procedural workflow for the proper disposal of this compound waste.
Caption: Disposal Workflow for this compound.
References
Personal protective equipment for handling 1-Acetyl-5-bromoindole
Essential Safety Protocols for Handling 1-Acetyl-5-bromoindole
For Immediate Reference: Key Safety and Handling Information
This guide provides critical safety, operational, and disposal protocols for laboratory professionals, including researchers, scientists, and drug development experts, who handle this compound. Strict adherence to these guidelines is vital for ensuring personal safety and proper chemical management in a laboratory setting.
Hazard Identification and Classification
This compound is classified with GHS07 for acute oral toxicity and eye irritation.[1] It is a combustible solid.[1] As a brominated organic compound, it falls under the category of halogenated organic waste, requiring specific disposal procedures.[2]
Table 1: Hazard Summary for this compound
| Hazard Type | Description | Primary Routes of Exposure |
| Acute Health Effects | Harmful if swallowed. Causes serious eye irritation.[1] | Ingestion, Eye Contact |
| Fire and Explosion | Combustible solid.[1] | Heat, sources of ignition |
| Hazardous Combustion Products | May produce carbon oxides, nitrogen oxides (NOx), and hydrogen bromide gas. | In case of fire |
| Chemical Reactivity | Information on specific chemical incompatibilities is limited; however, general good practice dictates avoiding contact with strong oxidizing agents. | Contact with incompatible materials |
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is mandatory to prevent exposure when handling this compound. The selection of appropriate PPE is the final and essential layer of protection in the laboratory.
Table 2: Recommended Personal Protective Equipment (PPE)
| Protection Type | Equipment | Standard |
| Eye Protection | Safety glasses with side-shields or safety goggles. | Must be tested and approved under government standards such as NIOSH (US) or EN 166 (EU). |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). Gloves must be inspected before use and disposed of properly after. | Must satisfy the specifications of EU Directive 89/86/EEC and the standard EN 374 derived from it. |
| Body Protection | Laboratory coat. For larger quantities or where there is a risk of significant spillage, chemical-resistant aprons or coveralls are recommended. | Choose body protection in relation to the concentration and amount of the dangerous substance at the specific workplace. |
| Respiratory Protection | Generally not required when handled in a well-ventilated area or a fume hood. If dust is generated and ventilation is inadequate, a NIOSH-approved particulate respirator (e.g., N95) should be used. | Must be tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU). |
Experimental Protocol: Step-by-Step Handling and Disposal Guide
Preparation and Handling
-
Engineering Controls : Always handle this compound in a well-ventilated area. A chemical fume hood is recommended, especially when transferring or weighing the solid, to minimize inhalation of any dust.
-
Pre-Handling Check : Before starting work, ensure all necessary PPE is available and in good condition. Inspect gloves for any signs of degradation or puncture.
-
Weighing and Transfer : When weighing, use a spatula to carefully transfer the solid to a tared container inside the fume hood to prevent generating dust.
-
Dissolving : If preparing a solution, add the solid to the solvent slowly.
-
Post-Handling : After handling, thoroughly wash hands with soap and water. Clean all contaminated surfaces.
Spill Management
In the event of a spill, follow these steps:
-
Alert Personnel : Immediately notify others in the laboratory.
-
Evacuate : If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Containment : For solid spills, carefully sweep the material into a suitable, labeled hazardous waste container, avoiding dust generation.
-
Decontamination : Once the material is removed, decontaminate the spill area according to your institution's standard operating procedures.
Waste Disposal Plan
As a halogenated organic compound, this compound waste must be segregated from non-halogenated waste streams.[2][3][4][5]
-
Waste Segregation : Collect all solid waste and any solutions containing this compound in a designated, clearly labeled hazardous waste container for "Halogenated Organic Waste".[2][3]
-
Labeling : The waste container must be clearly labeled with "Hazardous Waste" and the chemical name "this compound" listed as a component.
-
Storage : Store the sealed waste container in a designated and secure secondary containment area away from incompatible materials while awaiting pickup.
-
Disposal : Arrange for disposal through your institution's environmental health and safety office or a licensed professional waste disposal company. Do not dispose of this compound down the drain or in regular trash.
Workflow for Safe Handling and Disposal
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
